Product packaging for IC261(Cat. No.:CAS No. 186611-52-9)

IC261

Cat. No.: B1681162
CAS No.: 186611-52-9
M. Wt: 311.3 g/mol
InChI Key: JBJYTZXCZDNOJW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a caseine kinase-1 inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B1681162 IC261 CAS No. 186611-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJYTZXCZDNOJW-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186611-52-9
Record name IC 261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of IC261 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: IC261 is a small molecule inhibitor initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms delta (δ) and epsilon (ε). While its inhibitory action on CK1δ/ε is well-documented, subsequent research has revealed a more complex and potent mechanism of action responsible for its anti-neoplastic effects. This guide delineates the dual-action mechanism of this compound, focusing on its primary role as a microtubule polymerization inhibitor that leads to mitotic catastrophe and p53-dependent apoptosis in cancer cells. We provide a comprehensive overview of the signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two distinct, though potentially overlapping, mechanisms. The predominant effect, particularly at concentrations that induce cell death, is through the disruption of microtubule dynamics.

Inhibition of Casein Kinase 1 (CK1)

This compound was first characterized as a potent, ATP-competitive inhibitor of CK1, with a marked selectivity for the δ and ε isoforms over the α isoform.[1][2] CK1δ and CK1ε are serine/threonine kinases that regulate numerous cellular processes, including the Wnt/β-catenin signaling pathway, DNA repair, and circadian rhythms.[3] While this inhibitory activity is well-established, some studies suggest that the potent, selective killing of cancer cells by this compound occurs independently of Wnt/β-catenin signaling inhibition.[3][4] This suggests that while CK1 inhibition is a biochemical property of the compound, it may not be the primary driver of its efficacy in killing cancer cells.

Inhibition of Microtubule Polymerization

A critical finding revealed that this compound's potent anti-cancer activity stems from its ability to function as a microtubule-destabilizing agent.[3] It binds directly to tubulin with an affinity comparable to that of colchicine, a well-known mitotic inhibitor.[3] This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This inhibition of microtubule polymerization is the primary driver of the mitotic arrest and subsequent apoptosis observed in numerous cancer cell lines treated with this compound.[3] This effect is particularly pronounced in cells with overactive Ras and inactive p53, highlighting a synthetic lethal interaction.[3]

Downstream Cellular Effects

The dual mechanisms of this compound converge to produce potent and selective cytotoxicity in cancer cells through cell cycle disruption, apoptosis, and metabolic reprogramming.

Mitotic Arrest and Spindle Defects

By inhibiting tubulin polymerization, this compound causes a rapid and robust arrest of cancer cells in the prometaphase stage of mitosis.[3] This arrest is characterized by severe mitotic spindle defects and centrosome amplification.[1] The inability of the cell to form a functional spindle prevents proper chromosome alignment and segregation, triggering the mitotic checkpoint (also known as the spindle assembly checkpoint).

G This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to Checkpoint Mitotic Checkpoint Activation Spindle->Checkpoint Defective spindle triggers Arrest Prometaphase Arrest Checkpoint->Arrest Results in

Caption: Logical flow of this compound's effect on microtubule dynamics.
Induction of p53-Dependent Apoptosis

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death (apoptosis). The cell cycle arrest induced by this compound is p53-dependent.[2][5] In cells with functional p53, the mitotic checkpoint activation leads to a G1 arrest post-mitosis, allowing for potential repair.[2] However, in many cancer cells, sustained arrest leads directly to apoptosis. This compound has been shown to cause cell death within 24 hours of treatment and specifically enhances CD95-mediated apoptosis in pancreatic tumor cells.[1]

G Arrest Sustained Mitotic Arrest p53 p53 Activation Arrest->p53 Triggers Caspase Caspase Cascade Activation (e.g., Caspase-3, -9) p53->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Executes CD95 CD95 (Fas) Pathway CD95->Caspase Activates This compound This compound This compound->CD95 Sensitizes G This compound This compound (in Colon Cancer) p53 p53 Protein Level This compound->p53 Decreases Survival Cell Survival This compound->Survival Decreases TIGAR TIGAR Expression p53->TIGAR Regulates Glycolysis Aerobic Glycolysis p53->Glycolysis Indirectly Suppresses GLUT1 GLUT1 Expression p53->GLUT1 Regulates TIGAR->Glycolysis Inhibits Glycolysis->Survival Promotes GLUT1->Glycolysis Promotes G cluster_0 Cell Preparation cluster_1 Staining & Analysis Seed 1. Seed Cells in 6-well plates Treat 2. Treat with this compound or Vehicle Control Seed->Treat Harvest 3. Harvest Cells (Adherent + Floating) Treat->Harvest Fix 4. Fix in Cold 70% Ethanol Harvest->Fix Stain 5. Stain with Propidium Iodide + RNase A Fix->Stain Acquire 6. Acquire Data on Flow Cytometer Stain->Acquire Analyze 7. Analyze DNA Content (G1, S, G2/M phases) Acquire->Analyze

References

IC261: A Dual Inhibitor of Casein Kinase 1δ/ε and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IC261, initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has garnered significant interest in cellular biology and oncology research. Emerging evidence has revealed a dual mechanism of action, where this compound also functions as a potent inhibitor of microtubule polymerization. This guide provides a comprehensive technical overview of this compound, detailing its inhibitory activities, summarizing key quantitative data, and providing experimental methodologies. The complex signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this multifaceted compound. This document is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of targeting CK1 and microtubule dynamics.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. The delta (δ) and epsilon (ε) isoforms, in particular, have been implicated in the pathogenesis of various diseases, most notably cancer. This compound (3-((2,4,6-trimethoxyphenyl)methylidenyl)-indolin-2-one) was one of the first small molecules developed to selectively target CK1δ and CK1ε. However, subsequent research has unveiled a more complex pharmacological profile, demonstrating that this compound also directly interacts with tubulin to inhibit microtubule polymerization, an activity independent of its kinase inhibition.[1][2] This dual activity complicates the interpretation of early studies but also opens new avenues for its potential therapeutic application.

Mechanism of Action

Inhibition of Casein Kinase 1δ/ε

This compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε.[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways regulated by CK1δ/ε, such as the Wnt/β-catenin pathway.[4]

Inhibition of Microtubule Polymerization

Contrary to its initial characterization, a significant body of evidence now indicates that many of the cellular effects of this compound are attributable to its ability to inhibit microtubule dynamics. This compound binds to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[1][2] This disruption of the microtubule cytoskeleton induces mitotic arrest and apoptosis in rapidly dividing cells.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50Reference
Casein Kinase 1δ (CK1δ)1.0 µM[3]
Casein Kinase 1ε (CK1ε)1.0 µM[3]
Casein Kinase 1α1 (CK1α1)16 µM[3]
Protein Kinase A (PKA)> 100 µM[3]
p34cdc2> 100 µM[3]
p55fyn> 100 µM[3]

Table 2: Effects on Cancer Cell Lines

Cell LineEffectConcentrationReference
AC1-M88Mitotic arrest, spindle defects, centrosome amplification, cell death1 µM[3]
Extravillous trophoblast hybrid cellsApoptosis induction1 µM[3]
Pancreatic tumor cell lines (ASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1, Panc89, PancTu-1, PancTu-2)Proliferation suppression, enhanced CD95-mediated apoptosis1.25 µM[3]
Colon cancer cell lines (RKO, LOVO, HCT116, SW480)Reduced cell viability and proliferation, apoptosis inductionVarious

Experimental Protocols

In Vitro CK1 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound against CK1 isoforms.

Materials:

  • Recombinant CK1δ or CK1ε

  • Casein (as substrate)

  • Kinase Assay Buffer (25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA)

  • [γ-³²P]ATP (specific activity 100-400 cpm/pmol)

  • This compound (dissolved in DMSO)

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CK1 enzyme, casein, and kinase assay buffer.

  • Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, and 10 µM) or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

  • Allow the reaction to proceed at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper and immersing it in 10% TCA.

  • Wash the filter papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the casein substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • This compound (dissolved in DMSO)

  • Paclitaxel (as a polymerization promoter control)

  • Nocodazole (as a polymerization inhibitor control)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add varying concentrations of this compound, control compounds (paclitaxel, nocodazole), or DMSO (vehicle) to the reaction mixture.

  • Add GTP to the mixture to initiate polymerization.

  • Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.

  • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[1]

In Vivo Tumor Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of this compound in an animal model. Specifics will vary based on the tumor type and mouse strain.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line (e.g., PancTu-2 pancreatic cancer cells)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulation for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20.5 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule.[3]

  • Monitor the tumor size by measuring the length and width with calipers regularly (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the tumor growth data to determine the efficacy of this compound in inhibiting tumor growth.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

CK1_Signaling_Pathway CK1 Signaling in the Wnt/β-catenin Pathway cluster_membrane Cell Membrane cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits CK1 CK1δ/ε CK1->LRP5_6 phosphorylates CK1->Dishevelled phosphorylates GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proteasome Proteasomal Degradation beta_catenin->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->CK1 inhibits

Caption: CK1δ/ε role in Wnt/β-catenin signaling and this compound inhibition.

Microtubule_Dynamics This compound's Effect on Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms This compound This compound This compound->Tubulin Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin Binds Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits microtubule polymerization leading to apoptosis.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) start->in_vitro_kinase tubulin_poly Tubulin Polymerization Assay start->tubulin_poly cell_viability Cell Viability Assays (e.g., MTT) in_vitro_kinase->cell_viability Proceed if potent tubulin_poly->cell_viability Proceed if active cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle Investigate mechanism in_vivo In Vivo Xenograft Model cell_cycle->in_vivo Validate in vivo end End in_vivo->end

Caption: A logical workflow for the preclinical evaluation of this compound.

Clinical Development Status

As of the latest available information, this compound remains in the preclinical stage of development.[5] There are no registered clinical trials for this compound in humans. The dual mechanism of action and potential for off-target effects may present challenges for its clinical translation. However, its potent anti-cancer activities in preclinical models suggest that further investigation and development of more specific derivatives are warranted.

Conclusion

This compound is a compelling chemical probe and a potential therapeutic lead with a fascinating dual mechanism of action. While its initial development as a selective CK1δ/ε inhibitor has been revised, its potent anti-proliferative effects, mediated at least in part through the inhibition of microtubule polymerization, make it a valuable tool for cancer research. This guide provides a foundational understanding of this compound, offering detailed data and methodologies to aid researchers in their exploration of this and similar compounds. Future work will likely focus on dissecting the relative contributions of its two activities to its overall cellular effects and on designing analogs with improved selectivity for either CK1 or tubulin.

References

The Dual Role of IC261 in Cell Cycle Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261, scientifically known as 3-(2,4,6-trimethoxyphenyl)methylidenyl-indolin-2-one, has emerged as a molecule of significant interest in oncology research. Initially characterized as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, subsequent studies have revealed a more complex and potent mechanism of action.[1][2] At sub-micromolar concentrations, this compound's profound anti-proliferative effects, including robust cell cycle arrest and induction of apoptosis, are now understood to be largely independent of CK1 inhibition.[2] Instead, this compound acts as a potent microtubule-destabilizing agent, placing it in a class of compounds with significant therapeutic potential against a variety of human cancers.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its role in disrupting microtubule dynamics to induce G2/M cell cycle arrest and subsequent apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: A Shift from CK1 Inhibition to Microtubule Disruption

While this compound does inhibit CK1δ/ε at micromolar concentrations, its more potent cytotoxic effects observed in cancer cells occur at sub-micromolar levels.[2] This discrepancy led to the discovery that this compound's primary mode of action is the inhibition of microtubule polymerization.[1][3] It binds to tubulin with an affinity similar to that of colchicine, a well-known microtubule-depolymerizing agent.[1] This interaction disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[3]

The consequences of this microtubule disruption are twofold:

  • Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint activation leads to a prolonged arrest in the G2/M phase of the cell cycle, preventing the cell from proceeding into anaphase with misaligned chromosomes.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The ultimate fate of the cell following this compound-induced arrest is often dependent on its p53 status.[3] Cells with wild-type p53 may undergo a post-mitotic G1 arrest, while cells with non-functional p53 are more prone to endoreduplication (leading to an 8N DNA content) and subsequent apoptosis.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell proliferation, cell cycle distribution, and apoptosis in various cancer cell lines.

Table 1: IC50 Values for Growth Inhibition by this compound
Cell LineCancer TypeIC50 (µM)Notes
MCF7Breast Cancer0.5β-catenin positive
MDA-MB-453Breast Cancer86β-catenin negative
BT474Breast Cancer1.5β-catenin positive
BT549Breast Cancer>100β-catenin negative
HS578TBreast Cancer15β-catenin negative
SKBR3Breast Cancer1.8β-catenin positive
HMEC-hTERTNon-tumorigenic46-

Data extracted from a study comparing β-catenin positive and negative cell lines, suggesting that at higher concentrations, the CK1 inhibitory effects may play a role in β-catenin positive lines.[4]

Table 2: Concentration-Dependent Effects of this compound on Cell Cycle and Apoptosis
Cell LineThis compound Conc. (µM)Treatment Time (h)% of Cells in G2/M% of Cells in Sub-G1 (Apoptosis)
CV-10.812-Increased
CV-11.612Full Arrest-
AC1-M880.412-Increased
AC1-M880.812Full Arrest-
CV-10.824-Increased
CV-11.624Full Arrest-
AC1-M880.424-Increased
AC1-M880.824Full Arrest-
CV-10.848-Increased
CV-11.648Full Arrest-
AC1-M880.448-Increased
AC1-M880.848Full Arrest-

Data from a study on CV-1 and AC1-M88 cells, where the Sub-G1 population is indicative of apoptotic cells.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

IC261_Mechanism cluster_entry Cellular Entry & Target cluster_disruption Microtubule Dynamics cluster_checkpoint Cell Cycle Checkpoint cluster_fate Cellular Fate This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disrupts G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest p53_wt p53 Wild-Type G2M_Arrest->p53_wt p53_mut p53 Mutant/Null G2M_Arrest->p53_mut G1_Arrest Post-mitotic G1 Arrest p53_wt->G1_Arrest Endoreduplication Endoreduplication (8N DNA) p53_mut->Endoreduplication Apoptosis Apoptosis G1_Arrest->Apoptosis Endoreduplication->Apoptosis

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Interpretation start Seed Cancer Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) harvest->apoptosis flow_cytometry Flow Cytometry cell_cycle->flow_cytometry apoptosis->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis results Quantify: - % Cells in G1, S, G2/M - % Apoptotic Cells data_analysis->results

Caption: Workflow for analyzing this compound's effects on cancer cells.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

This protocol is for the analysis of cell cycle distribution in cells treated with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[6][7]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).

    • Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[6]

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[6]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.

    • Wash the cells once with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[8]

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).[7]

    • Collect at least 10,000 events per sample for accurate analysis.

    • Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.

Apoptosis Assay using Annexin V and Propidium Iodide

This dual-staining method allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[11]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)[11]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound at desired concentrations and for various time points. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

    • Harvest both floating and adherent cells.

    • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Annexin V Binding Buffer to the tube.

    • Add 5 µL of PI staining solution immediately before analysis.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm) and PI fluorescence in the red channel (e.g., >670 nm).

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Analyze the dot plot to distinguish between:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound stands as a compelling anti-cancer agent with a primary mechanism of action centered on the disruption of microtubule polymerization. This leads to a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis, which are largely independent of its initially reported activity as a CK1δ/ε inhibitor. The p53 status of cancer cells can further influence their susceptibility and response to this compound treatment. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other microtubule-targeting agents in the fight against cancer.

References

The Impact of IC261 on the p53 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, initially identified as a specific inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models. While its inhibitory action on CK1δ/ε is established, a significant body of evidence reveals a more complex mechanism of action, with profound and context-dependent impacts on the p53 signaling pathway. This technical guide provides an in-depth analysis of the multifaceted interactions between this compound and the p53 network, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades. Notably, the primary anti-tumor activity of this compound at sub-micromolar to low micromolar concentrations appears to stem from its function as a microtubule-destabilizing agent, leading to mitotic arrest. The role of p53 in mediating the downstream effects of this arrest is pleiotropic, ranging from p53-dependent G1 checkpoint enforcement to a requirement for p53 inactivation for optimal cancer cell killing in specific genetic contexts. This document aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's effects on p53 signaling to inform future investigations and therapeutic strategies.

Introduction to this compound and the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity.[1][2] Its activity is tightly controlled, most notably through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] In response to cellular insults such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcriptional regulation of a host of downstream target genes.[5][6] Given that the TP53 gene is mutated in over half of all human cancers, the p53 pathway remains a focal point for therapeutic intervention.[3]

This compound (3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one) was originally developed as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[7] These kinases are implicated in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms.[8] However, subsequent research has demonstrated that many of the significant anti-cancer effects of this compound are independent of its CK1δ/ε inhibitory activity.[8][9] Instead, this compound functions as a potent inhibitor of microtubule polymerization, inducing mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9] The engagement of the p53 pathway in response to this this compound-induced mitotic stress is a key determinant of cellular fate.

Quantitative Analysis of this compound's Effects on Cell Fate and p53 Pathway

The biological impact of this compound is dose-dependent, with distinct effects observed at different concentration ranges. The following tables summarize the key quantitative findings from various studies.

Cell LineCancer TypeThis compound ConcentrationEffectp53 StatusReference
HCT-116Colon CancerNot specifiedDecreased cell survival and proliferation, increased apoptosis.Wild-type[10]
RKOColon CancerNot specifiedDecreased cell survival and proliferation, increased apoptosis.Wild-type[11]
Multiple LinesVariousSub-micromolarPrometaphase arrest and subsequent apoptosis.Inactive[8]
FibroblastsNormal MurineLow micromolarTransient mitotic arrest followed by G1 arrest.Active[7]
Fibroblastsp53-null MurineLow micromolarPostmitotic replication leading to 8N DNA content, apoptosis.Null[7]
HCCLM3Hepatocellular CarcinomaNot specifiedTime- and dose-dependent inhibition of proliferation, G2/M arrest.Not stated[9]

Table 1: Cellular Effects of this compound Treatment

Cell LineCancer TypeThis compound ConcentrationEffect on p53 Pathway ComponentsReference
HCT-116Colon CancerIncreasing conc.Decreased p53 protein levels.[10][11]
RKOColon CancerIncreasing conc.Decreased p53 protein levels.[11]
Colon Cancer CellsColon CancerNot specifiedMisregulation of p53 target genes involved in glycolysis (TIGAR, G6PD, GLUT1).[10][10]

Table 2: Modulation of p53 Pathway Components by this compound

Detailed Experimental Methodologies

A comprehensive understanding of the effects of this compound necessitates a review of the experimental protocols employed in key studies.

Cell Culture and Drug Treatment
  • Cell Lines: Human colon cancer cell lines (HCT-116, RKO) and hepatocellular carcinoma cell lines (HCCLM3) were utilized.[9][10][11] Murine fibroblasts with wild-type and null p53 were also used to study p53-dependent effects.[7]

  • Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation and Application: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. Control cells were treated with an equivalent volume of DMSO.

Analysis of Cell Viability and Proliferation
  • MTT Assay: To assess cell viability, cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Colony Formation Assay: To determine the long-term proliferative capacity, cells were seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for an extended period (e.g., 10-14 days). Colonies were then fixed with methanol and stained with crystal violet for visualization and quantification.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: Cell cycle distribution and apoptosis were analyzed using flow cytometry.

    • Cell Cycle: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol. Prior to analysis, cells were treated with RNase A and stained with propidium iodide (PI). The DNA content was then analyzed by a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

    • Apoptosis: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification and Separation: Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE.

  • Transfer and Immunoblotting: Proteins were transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p53, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using TRIzol reagent. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., GLUT1) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

In Vivo Xenograft Studies
  • Animal Models: Nude mice or NOD/SCID mice were used.[9][12]

  • Tumor Implantation: Human cancer cells (e.g., HCT-116 or HCCLM3) were subcutaneously injected into the flanks of the mice.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound (or vehicle control) was administered, for example, via intraperitoneal injection at a specified dose and schedule.[9]

  • Tumor Growth Measurement: Tumor volume was measured periodically using calipers. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Visualizing the Impact of this compound on Signaling Pathways

The Canonical p53 Activation and Signaling Pathway

Under normal homeostatic conditions, p53 levels are kept low via continuous degradation mediated by MDM2. Upon cellular stress, such as DNA damage or oncogenic signaling, this negative regulation is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally regulates genes involved in cell cycle arrest and apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 Stabilizes & Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Stabilizes & Activates MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription GADD45 GADD45 p53->GADD45 Activates Transcription BAX BAX p53->BAX Activates Transcription PUMA PUMA p53->PUMA Activates Transcription Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest GADD45->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: Canonical p53 stress response pathway.

This compound's Primary Mechanism: Mitotic Arrest

The predominant mechanism of action for this compound at effective anti-cancer concentrations is the disruption of microtubule dynamics, leading to mitotic arrest. This cellular state then serves as the upstream stress signal that engages downstream pathways, including those involving p53.

IC261_mitosis This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Mitotic Spindle Formation Mitotic Spindle Formation This compound->Mitotic Spindle Formation Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Mitotic Spindle Formation Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: this compound inhibits microtubule polymerization.

Context-Dependent Impact of this compound on the p53 Pathway

The interaction between this compound-induced mitotic arrest and the p53 pathway is not uniform across different cancer types and genetic backgrounds. The following diagrams illustrate the divergent, context-dependent outcomes.

Scenario A: p53-Dependent Post-Mitotic Arrest (e.g., in Normal Fibroblasts)

In cells with functional p53, this compound-induced mitotic checkpoint activation leads to a subsequent G1 arrest, preventing cells with mitotic errors from re-entering the cell cycle.[7]

IC261_p53_active This compound This compound Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest p53_active Active p53 Mitotic Arrest->p53_active Activates p21 p21 p53_active->p21 Induces G1 Arrest G1 Arrest p21->G1 Arrest Cell Survival Cell Survival G1 Arrest->Cell Survival

Caption: this compound induces p53-dependent G1 arrest.

Scenario B: p53 Downregulation and Metabolic Reprogramming (e.g., in Colon Cancer)

In some colon cancer cells, this compound treatment leads to a decrease in p53 protein levels, which in turn alters the expression of p53 target genes that regulate metabolism, promoting aerobic glycolysis.[10][11]

IC261_p53_down This compound This compound p53 p53 This compound->p53 Decreases Protein Level Apoptosis Apoptosis This compound->Apoptosis Cell Proliferation Cell Proliferation This compound->Cell Proliferation Glycolysis Genes Glycolysis Genes p53->Glycolysis Genes Regulates Glycolysis Genes\n(TIGAR, G6PD, GLUT1) Glycolysis Genes (TIGAR, G6PD, GLUT1) Aerobic Glycolysis Aerobic Glycolysis Glycolysis Genes->Aerobic Glycolysis Promotes

Caption: this compound downregulates p53 in colon cancer.

Scenario C: Synthetic Lethality with p53 Inactivation (e.g., in Ras-Driven Cancers)

In certain genetic contexts, such as cells with overactive Ras, the cytotoxic effects of this compound are enhanced when p53 is inactive.[8] This suggests a synthetic lethal relationship where the combination of Ras activation, p53 loss, and this compound-induced mitotic stress is catastrophic for the cell.

IC261_p53_inactive cluster_context Cellular Context Overactive Ras Overactive Ras Enhanced Apoptosis Enhanced Apoptosis Overactive Ras->Enhanced Apoptosis Synergize to Induce Inactive p53 Inactive p53 Inactive p53->Enhanced Apoptosis Synergize to Induce This compound This compound Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest Mitotic Arrest->Enhanced Apoptosis Synergize to Induce

Caption: Synthetic lethality of this compound with inactive p53.

Discussion and Future Directions

The evidence strongly indicates that the primary anti-neoplastic activity of this compound is not mediated by its inhibition of CK1δ/ε, but rather by its potent disruption of microtubule polymerization.[8] This action triggers a mitotic checkpoint arrest, the resolution of which is heavily influenced by the p53 status of the cell. The role of p53 is strikingly context-dependent. In non-transformed cells, p53 appears to function canonically, enforcing a post-mitotic G1 arrest to prevent the propagation of genomic instability.[7] Conversely, in some cancer models, particularly those with oncogenic Ras, p53 inactivation is required for this compound to exert its maximal cytotoxic effect.[8] Yet another model, in colon cancer, shows this compound actively decreasing p53 levels, leading to metabolic reprogramming.[10][11]

These divergent findings underscore the complexity of targeting the cell cycle and highlight the importance of patient stratification based on tumor genetic backgrounds, specifically TP53 and RAS mutation status, in any potential clinical application of this compound or similar microtubule-targeting agents.

Future research should focus on:

  • Elucidating the mechanism of p53 downregulation: The observation that this compound decreases p53 protein levels in colon cancer cells warrants further investigation to determine if this is a direct or indirect effect and whether it involves enhanced MDM2 activity or other degradation pathways.

  • Mapping the synthetic lethal interactions: A deeper understanding of the synthetic lethality between this compound, Ras activation, and p53 loss could lead to the development of targeted therapies for this difficult-to-treat subset of tumors.

  • Investigating metabolic consequences: The link between this compound, p53, and aerobic glycolysis suggests that combination therapies involving glycolytic inhibitors could be a promising strategy to enhance the efficacy of this compound.[10]

  • Clinical Correlation: While no clinical trials for this compound are currently prominent, the preclinical data strongly suggest that any future clinical development should incorporate biomarker strategies centered on the p53 and Ras pathways.

Conclusion

This compound's impact on the p53 signaling pathway is intricate and highly dependent on the cellular context. Its primary mechanism as a microtubule inhibitor triggers a mitotic arrest that engages the p53 pathway in fundamentally different ways depending on the cell's genetic landscape. While in some cases it relies on a functional p53 to induce cell cycle arrest, in others its efficacy is potentiated by p53's absence or it actively promotes p53 downregulation. This technical guide provides a framework for understanding these complex interactions, offering valuable insights for researchers and clinicians working on the development of novel cancer therapeutics targeting the cell cycle and p53 pathway.

References

An In-depth Technical Guide to IC261: From Casein Kinase Inhibition to Microtubule Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

IC261, initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has emerged as a molecule with a more complex and potent mechanism of action than first understood. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted biological activities of this compound. While early research focused on its role in modulating signaling pathways regulated by CK1, subsequent studies have revealed that its primary and more potent anti-cancer effects stem from its ability to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This document details the experimental evidence supporting this dual activity, presenting key quantitative data, in-depth experimental protocols, and visual representations of the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and its potential as a therapeutic agent.

Discovery and Chemical Properties

This compound, with the chemical name (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-indolin-2-one, is a small molecule belonging to the indolinone class of compounds.[1] Its discovery stemmed from high-throughput screening efforts to identify novel kinase inhibitors.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name(3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one[1]
Molecular FormulaC18H17NO4[1]
Molecular Weight311.33 g/mol [3]
AppearanceYellow solid
SolubilitySoluble in DMSO

Dual Mechanism of Action: From Kinase Inhibition to Microtubule Destabilization

Inhibition of Casein Kinase 1δ and 1ε

This compound was initially characterized as a selective inhibitor of CK1δ and CK1ε, exhibiting competitive inhibition with respect to ATP.[2][3] These kinases are involved in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and p53 regulation.[2][4][5]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50Reference
Casein Kinase 1δ (CK1δ)1 µM[3]
Casein Kinase 1ε (CK1ε)1 µM[3]
Casein Kinase 1α1 (CK1α1)16 µM[3]
Protein Kinase A (PKA)> 100 µM[3]
p34cdc2> 100 µM[3]
p55fyn> 100 µM[3]
Inhibition of Microtubule Polymerization

Subsequent research revealed a more potent mechanism of action for this compound: the inhibition of microtubule polymerization.[3][5] This effect is observed at concentrations significantly lower than those required for effective CK1δ/ε inhibition in cellular environments. This compound binds to the colchicine-binding site on tubulin, leading to the destabilization of microtubule networks.[5][6] This disruption of microtubule dynamics is the primary driver of the potent anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.

Table 3: Effects of this compound on Microtubule Polymerization and Cellular Viability

ParameterConcentration/EffectReference
In Vitro Tubulin Polymerization Inhibits at 3-10 µM[5]
Cell Viability (HT1080 cells) IC50 ~0.1 µM[3]
Wnt/β-catenin Signaling Inhibition IC50 ~36 µM[3]

Cellular Effects and Signaling Pathways

The primary cellular consequence of this compound treatment at pharmacologically relevant concentrations is the disruption of microtubule function. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Mitotic Arrest and Spindle Defects

By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[3][4][5] This triggers the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle.[4] At low concentrations, this compound can also induce centrosome amplification, resulting in multipolar mitosis.[4]

Figure 1: this compound-induced mitotic arrest workflow.
p53-Dependent Apoptosis

Following prolonged mitotic arrest, cells may undergo apoptosis. The apoptotic response to this compound is often dependent on the status of the tumor suppressor protein p53.[4] In cells with functional p53, mitotic arrest can lead to a post-mitotic G1 arrest or trigger apoptosis.[4] In contrast, cells with non-functional p53 may undergo mitotic slippage, leading to the formation of polyploid cells, which are often inviable and subsequently undergo apoptosis.[4]

G cluster_0 This compound-Induced Mitotic Arrest cluster_1 p53-Dependent Pathway G2M_Arrest G2/M Arrest p53_active p53 Wild-Type G2M_Arrest->p53_active p53_inactive p53 Mutant/Deficient G2M_Arrest->p53_inactive PostMitotic_Arrest Post-Mitotic G1 Arrest p53_active->PostMitotic_Arrest Apoptosis_p53 Apoptosis p53_active->Apoptosis_p53 Mitotic_Slippage Mitotic Slippage p53_inactive->Mitotic_Slippage Polyploidy Polyploidy (e.g., 8N DNA) Mitotic_Slippage->Polyploidy Apoptosis_p53_ind Apoptosis Polyploidy->Apoptosis_p53_ind

Figure 2: p53-dependent outcomes of this compound-induced mitotic arrest.

Preclinical In Vivo Studies

Pancreatic Cancer

In vivo studies using xenograft models of human pancreatic cancer have demonstrated the anti-tumor efficacy of this compound. Administration of this compound has been shown to inhibit tumor growth.[3]

Alzheimer's Disease

Given the role of CK1 in the phosphorylation of proteins involved in the pathogenesis of Alzheimer's disease, this compound has been investigated in this context. Studies have shown that this compound can reduce the production of amyloid-β (Aβ) peptides, Aβ40 and Aβ42, in cellular models.[7]

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from the methodology described for determining the kinase inhibitory activity of this compound.

  • Reaction Setup: Prepare a reaction mixture containing 25 mM MES buffer (pH 6.5), 50 mM NaCl, 15 mM MgCl2, 2 mg/mL casein (as substrate), and 2 mM EGTA.

  • Enzyme Addition: Add the purified kinase (e.g., CK1δ, CK1ε) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction.

  • Initiation: Start the reaction by adding 100 µM [γ-32P]ATP (with a specific activity of 100-400 cpm/pmol).

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the incorporation of 32P into the casein substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Microtubule Polymerization Assay

This protocol is based on fluorescence-based tubulin polymerization assays.

  • Reagent Preparation: Reconstitute lyophilized, fluorescence-labeled tubulin (e.g., with a DAPI-based fluorescent reporter) in a general tubulin buffer to a final concentration of approximately 2 mg/mL.

  • Assay Plate Setup: In a 96-well, half-area, black, flat-bottom plate, add the tubulin solution.

  • Compound Addition: Add varying concentrations of this compound, a positive control (e.g., nocodazole), a negative control (e.g., DMSO), and a polymerization enhancer (e.g., paclitaxel) to respective wells.

  • Initiation and Measurement: Initiate polymerization by adding GTP to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 350 nm, emission at 430 nm) at 1-minute intervals for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibition of polymerization is determined by the reduction in the Vmax of the growth phase and the final steady-state fluorescence compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with this compound.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS). While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 1 hour at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 600 nm.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 3: Experimental workflow for cell cycle analysis.
Apoptosis Assay using Annexin V Staining

This protocol provides a general method for detecting apoptosis in this compound-treated cells.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

This compound is a fascinating molecule whose biological activity is more complex than initially reported. While it does inhibit CK1δ and CK1ε at micromolar concentrations, its potent anti-cancer effects are primarily mediated through the inhibition of microtubule polymerization at nanomolar to low micromolar concentrations. This dual activity necessitates careful interpretation of experimental results, attributing cellular effects to the appropriate mechanism based on the concentrations used. The ability of this compound to disrupt microtubule dynamics makes it a valuable tool for studying the cytoskeleton and a potential lead compound for the development of novel anti-mitotic cancer therapies. Further research should focus on optimizing its structure to enhance its affinity and selectivity for tubulin, and on conducting more extensive preclinical in vivo studies to evaluate its therapeutic potential in various cancer models and in the context of neurodegenerative diseases like Alzheimer's.

References

An In-depth Technical Guide to the Effects of IC261 on Mitotic Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, initially identified as a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has garnered significant interest for its potent anti-proliferative effects. However, subsequent research has revealed a more complex mechanism of action, with profound implications for mitotic checkpoint control. This technical guide provides a comprehensive overview of the dual mechanisms by which this compound exerts its effects, its impact on cell cycle progression, and the downstream consequences for cell fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology.

Introduction: The Dual Mechanism of this compound Action

This compound (3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one) was first characterized as an ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε. These kinases are involved in a multitude of cellular processes, including the regulation of centrosome and spindle function during mitosis. However, a significant body of evidence now indicates that the primary mechanism behind this compound's potent anti-mitotic and cytotoxic effects is its ability to inhibit microtubule polymerization, an off-target activity that occurs at concentrations significantly lower than those required to inhibit CK1δ/ε.[1] This dual activity complicates the interpretation of studies using this compound as a specific CK1δ/ε inhibitor but also highlights its potential as a microtubule-destabilizing agent.

Effects on Mitotic Checkpoint Control

The primary consequence of this compound's interaction with the mitotic machinery is the activation of the Spindle Assembly Checkpoint (SAC). This crucial surveillance mechanism ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Microtubule Depolymerization and SAC Activation

At sub-micromolar concentrations, this compound binds to tubulin and inhibits its polymerization, leading to the disruption of the mitotic spindle.[1] This prevents the stable attachment of microtubules to the kinetochores of sister chromatids, a condition that is actively monitored by the SAC. The absence of proper kinetochore-microtubule attachments triggers a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic regulators and arresting the cell in prometaphase.[1]

This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization Microtubules Mitotic Spindle Microtubules Kinetochore Unattached Kinetochores Microtubules->Kinetochore Failure of attachment SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1, etc.) Kinetochore->SAC Activates MCC Mitotic Checkpoint Complex (MCC) SAC->MCC Promotes formation APCC Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APCC Inhibits Prometaphase_Arrest Prometaphase Arrest MCC->Prometaphase_Arrest Leads to Anaphase Anaphase Onset APCC->Anaphase Promotes

Figure 1. this compound-induced activation of the Spindle Assembly Checkpoint.

Inhibition of Casein Kinase 1δ/ε

While the microtubule-depolymerizing activity of this compound is the primary driver of its mitotic effects, its inhibition of CK1δ and CK1ε may also contribute. CK1δ has been shown to localize to the spindle apparatus and centrosomes.[2] Inhibition of these kinases can lead to centrosome amplification and the formation of multipolar spindles, further contributing to mitotic disarray and checkpoint activation.[2]

Cellular Phenotypes Induced by this compound

The activation of the mitotic checkpoint by this compound leads to a cascade of distinct cellular phenotypes, the ultimate outcome of which is often dependent on the p53 tumor suppressor status of the cell.

  • Mitotic Arrest: Cells treated with this compound undergo a transient arrest in prometaphase, characterized by condensed chromosomes that fail to align at the metaphase plate.[1]

  • Inhibition of Cytokinesis: At low micromolar concentrations, this compound can inhibit cytokinesis, the final stage of cell division.[2]

  • Centrosome Amplification and Multipolar Mitosis: this compound treatment can lead to an increase in the number of centrosomes, resulting in the formation of multipolar spindles during mitosis.[2]

  • p53-Dependent Post-Mitotic Effects:

    • p53-Proficient Cells: Following mitotic arrest, cells with functional p53 tend to arrest in the subsequent G1 phase, preventing entry into a new round of DNA replication.[2]

    • p53-Deficient Cells: In the absence of functional p53, cells that exit the mitotic arrest without proper chromosome segregation often undergo endoreduplication, leading to a DNA content of 8N or higher. This is frequently followed by the formation of micronuclei and ultimately, apoptosis.[2]

This compound This compound Treatment Mitotic_Arrest Prometaphase Arrest This compound->Mitotic_Arrest p53_pos p53-Proficient Cells Mitotic_Arrest->p53_pos p53_neg p53-Deficient Cells Mitotic_Arrest->p53_neg G1_Arrest Post-mitotic G1 Arrest p53_pos->G1_Arrest Endoreduplication Endoreduplication (8N DNA) p53_neg->Endoreduplication Micronucleation Micronucleation Endoreduplication->Micronucleation Apoptosis Apoptosis Micronucleation->Apoptosis

Figure 2. p53-dependent cell fate decisions following this compound-induced mitotic arrest.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Target IC50 Notes
Casein Kinase 1δ (CK1δ)~1 µMATP-competitive inhibition.
Casein Kinase 1ε (CK1ε)~1 µMATP-competitive inhibition.
Casein Kinase 1α (CK1α)>15 µMDemonstrates selectivity for δ and ε isoforms.
Tubulin PolymerizationSub-micromolarPotent inhibition leading to mitotic arrest.

Table 1: Inhibitory Concentrations of this compound

Cellular Effect Concentration Range Affected Cell Lines
Prometaphase ArrestSub-micromolar to low micromolarMultiple cancer cell lines
Cytokinesis InhibitionLow micromolarVarious cell types
Centrosome AmplificationLow micromolarMurine tumor cells
Apoptosis (p53-deficient)Sub-micromolar to low micromolarCancer cell lines with inactive p53

Table 2: Concentration-Dependent Cellular Effects of this compound

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

Start Seed Cells Treat Treat with this compound/DMSO Start->Treat Harvest Harvest and Wash Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Figure 3. Experimental workflow for cell cycle analysis.

Immunofluorescence Staining for Mitotic Spindle and Checkpoint Proteins

This protocol is for visualizing the effects of this compound on the mitotic spindle and the localization of key spindle assembly checkpoint proteins, such as Mad2 and BubR1.

Materials:

  • Cells grown on coverslips

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-Mad2, anti-BubR1)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for DNA staining)

  • Antifade mounting medium

Procedure:

  • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with this compound or DMSO for a duration that allows a significant portion of cells to enter mitosis (e.g., 16-24 hours).

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies diluted in blocking buffer.

  • Wash with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies in the dark.

  • Wash with PBS.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • This compound at various concentrations

  • A fluorescence plate reader capable of reading at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add this compound or a vehicle control to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

Conclusion and Future Directions

This compound is a potent inducer of mitotic arrest, a phenotype now largely attributed to its off-target effect as a microtubule-depolymerizing agent. This activity triggers the spindle assembly checkpoint, leading to a prometaphase arrest and subsequent p53-dependent cell fates. While its intended role as a specific CK1δ/ε inhibitor in this context is less pronounced, the dual mechanism of action provides a unique pharmacological profile. For researchers, it is crucial to consider the microtubule-destabilizing effects when using this compound in studies aimed at elucidating the functions of CK1δ/ε. For drug development professionals, the transformation-selective killing mediated by this compound's microtubule-disrupting activity suggests that further optimization of this chemical scaffold could yield novel and effective anti-cancer therapeutics. Future studies should focus on dissecting the relative contributions of CK1 inhibition and microtubule depolymerization to the overall anti-tumor efficacy of this compound and its analogs.

References

An In-depth Technical Guide to IC261: Structure, Properties, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, also known by its chemical name 3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Initially developed as a specific inhibitor for these kinases, subsequent research has revealed a dual mechanism of action, including the inhibition of microtubule polymerization.[2][3] This multifaceted activity makes this compound a valuable tool for studying various cellular processes and a compound of interest in cancer research. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and visualization of key signaling pathways.

Chemical Structure and Properties

This compound is an indolin-2-one derivative with a molecular formula of C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol .[4] Its structure is characterized by a trimethoxyphenyl group attached to an indolinone core.

PropertyValueReference
IUPAC Name (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one[5]
SMILES COc1cc(OC)c(/C=C2/C3=CC=CC=C3NC2=O)c(OC)c1[1][4]
CAS Number 186611-52-9[1]
Molecular Formula C₁₈H₁₇NO₄[4]
Molecular Weight 311.33 g/mol [4]
Appearance Yellow solid[6]
Solubility Soluble in DMSO (≥100 mg/mL)[1][6]
Storage Store at -20°C[1][6]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both specific kinases and the cytoskeleton.

Inhibition of Casein Kinase 1δ (CK1δ) and 1ε (CK1ε)

This compound acts as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[1][2] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. This inhibition is highly selective for the δ and ε isoforms over the α isoform.[1][2]

Inhibition of Microtubule Polymerization

In addition to its kinase inhibitory activity, this compound has been shown to inhibit microtubule polymerization.[2][3] It binds to tubulin, the protein subunit of microtubules, and disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This effect is independent of its CK1 inhibitory activity.[3]

Biological Activities and Quantitative Data

The dual mechanism of action of this compound results in a range of biological effects, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Kinase Inhibitory Activity
KinaseIC₅₀Reference
Casein Kinase 1δ (CK1δ)1 µM[1]
Casein Kinase 1ε (CK1ε)1 µM[1]
Casein Kinase 1α1 (CK1α1)16 µM[1]
Protein Kinase A (PKA)>100 µM[1]
p34cdc2>100 µM[1]
p55fyn>100 µM[1]
Cellular Effects
Cell LineEffectIC₅₀ / ConcentrationReference
AC1-M88Mitotic arrest, spindle defects, centrosome amplification1 µM[1]
Extravillous trophoblast hybrid cellsApoptosis1 µM[1]
Pancreatic tumor cell lines (e.g., PancTu-2)Proliferation suppression, enhanced CD95-mediated apoptosis1.25 µM[1]
Colon cancer cell lines (RKO, LOVO, HCT116, SW480)Decreased cell survival and proliferation, increased apoptosisVaries[7]

Signaling Pathways

This compound influences several critical signaling pathways, primarily due to its inhibition of CK1δ/ε and its impact on microtubule dynamics.

p53-Dependent Pathway

This compound can induce a p53-dependent postmitotic G1 arrest.[5][8] In cells with functional p53, this compound treatment leads to cell cycle arrest.[8] Conversely, in p53-deficient cells, it can lead to postmitotic replication and the development of an 8N DNA content, followed by apoptosis.[8]

p53_pathway This compound This compound CK1_delta_epsilon CK1δ / CK1ε This compound->CK1_delta_epsilon inhibits p53 p53 CK1_delta_epsilon->p53 phosphorylates CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53_deficient p53 deficient cells PostmitoticReplication Postmitotic Replication (8N DNA) p53_deficient->PostmitoticReplication PostmitoticReplication->Apoptosis

Caption: p53-dependent signaling pathway modulated by this compound.

Wnt/β-catenin Signaling

CK1δ and CK1ε are known regulators of the Wnt/β-catenin signaling pathway. However, studies have shown that at sub-micromolar concentrations, this compound-induced cancer cell death is independent of Wnt/β-catenin signaling inhibition and is instead driven by its effect on microtubule polymerization.[3]

wnt_pathway IC261_high This compound (high concentration) CK1_delta_epsilon CK1δ / CK1ε IC261_high->CK1_delta_epsilon inhibits IC261_low This compound (sub-micromolar) Tubulin Tubulin IC261_low->Tubulin binds to Wnt_signaling Wnt/β-catenin Signaling CK1_delta_epsilon->Wnt_signaling regulates Microtubule_polymerization Microtubule Polymerization Tubulin->Microtubule_polymerization inhibits Cell_death Cancer Cell Death Microtubule_polymerization->Cell_death leads to

Caption: Dual mechanism of this compound impacting Wnt signaling and microtubule dynamics.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against CK1 isoforms.

Materials:

  • Recombinant CK1δ, CK1ε, or CK1α1

  • Casein from bovine milk

  • [γ-³²P]ATP

  • This compound

  • Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2 mg/mL casein, and the respective CK1 enzyme.

  • Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µM [γ-³²P]ATP.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 75 mM H₃PO₄.

  • Rinse with ethanol and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

kinase_assay_workflow start Start prep_mix Prepare Reaction Mix (Buffer, Casein, CK1) start->prep_mix add_this compound Add this compound or DMSO prep_mix->add_this compound pre_incubate Pre-incubate at 37°C add_this compound->pre_incubate add_atp Initiate with [γ-³²P]ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction on P81 paper incubate->stop_reaction wash Wash P81 paper stop_reaction->wash quantify Quantify with Scintillation Counter wash->quantify calculate Calculate IC₅₀ quantify->calculate

Caption: Workflow for an in vitro kinase assay to determine this compound potency.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Microtubule Polymerization Assay

This protocol is for determining the effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin

  • GTP

  • Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Resuspend purified tubulin in cold Polymerization Buffer.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the tubulin solution on ice.

  • Add GTP to a final concentration of 1 mM.

  • Transfer the samples to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Analyze the polymerization curves to determine the effect of this compound on the rate and extent of microtubule formation.

Conclusion

This compound is a versatile chemical probe with well-characterized dual mechanisms of action. Its ability to selectively inhibit CK1δ/ε and disrupt microtubule dynamics makes it a valuable tool for investigating a wide range of cellular processes, from cell cycle control and apoptosis to the regulation of complex signaling networks. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this compound in cellular biology and its potential as a therapeutic agent.

References

The Dual Function of IC261: A Microtubule Disruptor with Secondary Effects on Casein Kinase 1-Mediated DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IC261, initially identified as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, has emerged as a molecule with a complex and dual mechanism of action. While it does inhibit CK1δ/ε at micromolar concentrations, its more potent anti-cancer activity at sub-micromolar levels stems from its role as a microtubule-destabilizing agent. This disruption of microtubule dynamics leads to a robust G2/M cell cycle arrest and subsequent apoptosis, a mechanism independent of its effects on CK1. The regulation of DNA repair pathways by this compound is not a direct consequence of its primary mechanism but is rather an inferred, secondary effect of CK1 inhibition, which is only significant at higher concentrations. This guide provides a comprehensive overview of the multifaceted functions of this compound, with a focus on its primary and secondary mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Primary Mechanism of Action: Microtubule Destabilization

The principal driver of this compound's potent anti-proliferative and pro-apoptotic effects in cancer cells is its ability to interfere with microtubule polymerization. This action is similar to that of other well-known microtubule inhibitors like colchicine.[1]

Binding to Tubulin and Inhibition of Polymerization

This compound directly binds to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers, leading to a net depolymerization of the microtubule network. This effect is observed at concentrations significantly lower than those required for effective CK1 inhibition.

Induction of G2/M Cell Cycle Arrest

The integrity of the microtubule-based mitotic spindle is crucial for proper chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and leading to a potent arrest of the cell cycle in the G2/M phase.[2]

Triggering of Apoptosis

Prolonged arrest at the G2/M checkpoint ultimately leads to the activation of the intrinsic apoptotic pathway. This programmed cell death is a common outcome for cells that fail to complete mitosis successfully.

Secondary Mechanism of Action: Inhibition of Casein Kinase 1δ/ε

At higher concentrations, this compound acts as an ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε. These kinases are involved in a multitude of cellular processes, including the DNA damage response.

The Role of CK1δ/ε in DNA Repair Pathways

CK1 isoforms, including δ and ε, are implicated in the regulation of various cellular processes such as cell proliferation, differentiation, and DNA repair.[3] While the direct substrates of CK1δ/ε within the core DNA repair machinery are still being fully elucidated, evidence suggests their involvement in signaling cascades that are activated in response to DNA damage.

  • Non-Homologous End Joining (NHEJ): Some studies suggest a role for the broader Casein Kinase family in NHEJ. For instance, the interaction between the NHEJ factor XRCC4 and other repair proteins can be dependent on phosphorylation events, and kinases like CK2 (a related casein kinase) have been shown to phosphorylate XRCC4.[4] While a direct role for CK1ε in NHEJ is not yet firmly established, its involvement in pathways that influence cell cycle checkpoints and DNA damage signaling suggests a potential indirect regulatory function.

  • Homologous Recombination (HR): The DNA damage response involves a complex network of kinases, including ATM and ATR, which in turn activate downstream kinases like Chk1. Chk1 plays a role in activating HR.[5] Given the extensive crosstalk between cellular kinases, it is plausible that CK1δ could modulate the activity of key HR factors, although direct evidence for this is currently limited.

It is crucial to reiterate that the direct impact of this compound on these DNA repair pathways is likely only relevant at concentrations where it also significantly inhibits CK1δ/ε, which are higher than those required for its microtubule-disrupting effects.

Quantitative Data

The dual mechanism of this compound is underscored by the different concentrations required to achieve its distinct biological effects.

ParameterIC50 ValueTargetReference
CK1δ Inhibition (in vitro)~1.0 µMCasein Kinase 1δN/A
CK1ε Inhibition (in vitro)~1.0 µMCasein Kinase 1ε[3]
Microtubule Polymerization Inhibition (in vitro)3 - 10 µMTubulinN/A
Microtubule Depolymerization (cellular)Effective at sub-micromolar to low micromolar concentrationsCellular Microtubules[2]
Apoptosis Induction (cellular)Dose-dependent, observed at sub-micromolar concentrationsCancer Cells[2]

Note: Cellular IC50 values for microtubule depolymerization can be lower than in vitro values due to factors such as cellular accumulation of the compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Cycle Arrest and Apoptosis

IC261_Mechanism This compound Primary Mechanism of Action This compound This compound (sub-micromolar) Tubulin Tubulin Dimer This compound->Tubulin Binds Microtubules Microtubule Polymer This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's primary mechanism leading to apoptosis.

Potential Indirect Influence on DNA Repair via CK1 Inhibition

IC261_DNA_Repair Potential Indirect Effect of this compound on DNA Repair IC261_high This compound (micromolar) CK1 CK1δ / CK1ε IC261_high->CK1 Inhibits DDR_Proteins DNA Damage Response Signaling Proteins CK1->DDR_Proteins Phosphorylates/ Regulates NHEJ Non-Homologous End Joining DDR_Proteins->NHEJ HR Homologous Recombination DDR_Proteins->HR DNA_Repair DNA Repair NHEJ->DNA_Repair HR->DNA_Repair

Caption: this compound's potential indirect effect on DNA repair.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Workflow for Cell Cycle Analysis Start Seed Cells Treat Treat with this compound (various concentrations and time points) Start->Treat Harvest Harvest Cells (e.g., Trypsinization) Treat->Harvest Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Result

References

An In-depth Technical Guide to IC261 and its Interaction with Centrosome Amplification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC261, a small molecule inhibitor, has garnered significant attention in cancer research due to its dual-action mechanism. Initially identified as a selective inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε), it has also been demonstrated to be a potent inhibitor of microtubule polymerization. This multifaceted activity converges on a critical cellular process: the induction of centrosome amplification, a hallmark of many cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on relevant signaling pathways, and the experimental methodologies used to characterize its effects. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and the fundamental mechanisms of cell cycle control.

Introduction to this compound

This compound (3-((2,4,6-trimethoxyphenyl)methylene)-indolin-2-one) is a synthetic small molecule that exhibits potent biological activity. Its primary targets have been identified as Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), serine/threonine kinases involved in a myriad of cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and DNA repair.[1] However, subsequent research has revealed that this compound also directly interacts with tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[1][2] This dual functionality is crucial to its cellular effects, which include mitotic arrest, the induction of apoptosis, and, most notably, centrosome amplification.[1][3][4]

Mechanism of Action

The biological consequences of this compound treatment stem from its ability to interfere with two critical cellular components: CK1δ/ε and microtubules.

  • Inhibition of Casein Kinase 1δ/ε: this compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε. These kinases are known to be localized to the centrosome and are implicated in its regulation.[5] By inhibiting their activity, this compound can disrupt the phosphorylation of key substrates involved in centrosome cohesion and duplication.

  • Inhibition of Microtubule Polymerization: this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to a cascade of events, including the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.[1][6] The destabilization of microtubules can also directly impact centrosome integrity and separation.[2]

The interplay between these two inhibitory activities is thought to be the driving force behind this compound-induced centrosome amplification.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound.

TargetIC50 Value (µM)Reference(s)
Casein Kinase 1δ1.0[7]
Casein Kinase 1ε1.0[7]
Microtubule Assembly~1.66

Table 1: IC50 Values of this compound for its Primary Targets.

Cell LineThis compound Concentration (µM)Effect on Cell CycleReference(s)
CV-11.6G2/M arrest[4]
AC1-M880.8G2/M arrest[4]
Various0.4 - 1.0Mitotic arrest, spindle defects, apoptosis[1]

Table 2: Concentration-Dependent Effects of this compound on the Cell Cycle.

ParameterThis compound Concentration (µM)ObservationReference(s)
Mitotic Arrest1.0Increased mitotic index[6]
Apoptosis0.4 - 1.0Induction of apoptosis[1][4]
Centrosome AmplificationLow µM concentrationsInduction of multipolar mitosis[3]

Table 3: Cellular Effects of this compound Treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in this compound Action

The effects of this compound on centrosome amplification are intertwined with key signaling pathways that regulate the cell cycle and centrosome duplication.

IC261_Signaling_Pathways cluster_this compound This compound cluster_CK1 CK1 Inhibition cluster_Tubulin Microtubule Disruption cluster_Downstream Cellular Consequences This compound This compound CK1 CK1δ/ε This compound->CK1 Inhibits Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Wnt Wnt/β-catenin Pathway Dysregulation CK1->Wnt Regulates Plk4 Plk4 Dysregulation (Potential) CK1->Plk4 Potentially Regulates Spindle Mitotic Spindle Defects Tubulin->Spindle Leads to CA Centrosome Amplification Wnt->CA May Influence Spindle->CA Contributes to Plk4->CA Drives

This compound's dual-action mechanism and its downstream effects.

The master regulator of centriole duplication, Polo-like kinase 4 (Plk4), is a critical player in centrosome amplification. While a direct effect of this compound on Plk4 has not been definitively established, the disruption of the centrosome environment and microtubule dynamics likely impacts Plk4 activity and localization.

Plk4_Pathway Plk4_inactive Inactive Plk4 Plk4_active Active Plk4 (Autophosphorylation) Plk4_inactive->Plk4_active Activation STIL_SAS6 STIL/SAS-6 Complex Plk4_active->STIL_SAS6 Phosphorylates & Recruits Procentriole Procentriole Formation STIL_SAS6->Procentriole Initiates Centriole_Dup Centriole Duplication Procentriole->Centriole_Dup Leads to IC261_effect This compound (Indirect Effect) IC261_effect->Plk4_active Dysregulates?

Simplified Plk4 pathway for centriole duplication.

The Wnt/β-catenin pathway is also a key target of CK1δ/ε. While some studies suggest this compound's effects on cancer cell death are independent of this pathway, its dysregulation could contribute to the overall cellular stress that leads to centrosome abnormalities.

Wnt_Pathway Wnt_off Wnt OFF Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Wnt_off->Destruction_Complex Active beta_catenin_deg β-catenin Degradation Destruction_Complex->beta_catenin_deg Promotes beta_catenin_stab β-catenin Stabilization Destruction_Complex->beta_catenin_stab Inhibited Wnt_on Wnt ON Dvl Dishevelled (Dvl) Wnt_on->Dvl Activates Dvl->Destruction_Complex Inhibits beta_catenin_nuc Nuclear β-catenin beta_catenin_stab->beta_catenin_nuc Leads to Gene_Expression Target Gene Expression beta_catenin_nuc->Gene_Expression Activates IC261_effect This compound IC261_effect->Destruction_Complex Inhibits CK1

Canonical Wnt/β-catenin signaling pathway.
Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to study the effects of this compound.

Immunofluorescence_Workflow start Start: Seed cells on coverslips treat Treat with this compound (Dose-response & Time-course) start->treat fix Fixation (e.g., Methanol or PFA) treat->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize block Blocking (e.g., BSA or serum) permeabilize->block primary_ab Primary Antibody Incubation (e.g., anti-γ-tubulin, anti-pericentrin) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mount Mounting (with DAPI) secondary_ab->mount image Confocal Microscopy & Image Analysis mount->image

Immunofluorescence workflow for centrosome analysis.

Flow_Cytometry_Workflow start Start: Culture cells treat Treat with this compound (Time-course) start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fixation (e.g., Cold Ethanol) harvest->fix stain Staining (Propidium Iodide & RNase A) fix->stain analyze Flow Cytometry Analysis (Cell Cycle Profile) stain->analyze

Flow cytometry workflow for cell cycle analysis.

Detailed Experimental Protocols

Immunofluorescence Staining for Centrosome Amplification

This protocol describes the visualization of centrosomes using antibodies against γ-tubulin and pericentrin.

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO-treated control.

  • Fixation: Gently wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (for PFA fixation): If using PFA, wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Rabbit anti-Pericentrin (e.g., Abcam ab4448)

    • Mouse anti-γ-tubulin (e.g., Sigma T6557)

  • Washing: Wash three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number of centrosomes (γ-tubulin or pericentrin dots) per cell. Cells with more than two centrosomes are considered to have undergone centrosome amplification.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution following this compound treatment.[8][9][10][11]

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and for different durations.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate on ice for at least 30 minutes.[8]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[8]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[10]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm. Collect data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Polymerization Assay

This fluorescence-based assay measures the effect of this compound on tubulin polymerization in a cell-free system.[12][13][14][15][16]

  • Reagent Preparation:

    • Tubulin: Resuspend purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP solution: Prepare a stock solution of GTP.

    • Fluorescent Reporter: Use a dye like DAPI that fluoresces upon binding to polymerized tubulin.

    • This compound: Prepare a stock solution in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction components in the following order: buffer, this compound at various concentrations (and controls like paclitaxel as a stabilizer and nocodazole as a destabilizer), fluorescent reporter, and finally, tubulin.

  • Initiate Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C in a fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission ~360/450 nm for DAPI).

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of microtubule polymerization.

Conclusion

This compound represents a fascinating class of anti-cancer compounds with a dual mechanism of action that leads to significant mitotic disruption and centrosome amplification. Its ability to simultaneously target CK1δ/ε and microtubule polymerization underscores the complex interplay between different cellular pathways in maintaining genomic stability. The technical information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other compounds that target similar pathways. A deeper understanding of the precise molecular events that link this compound's dual inhibitory activities to centrosome amplification will be crucial for the development of more effective and targeted cancer therapies.

References

Unveiling the Anti-Tumorigenic Potential of IC261 in Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, with high mortality rates and limited therapeutic options for advanced stages.[1][2] The quest for novel therapeutic agents has led to the investigation of various small molecules, including IC261, a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε.[1][3] While initially explored for its role in targeting CK1, emerging evidence suggests a multifaceted anti-tumor activity of this compound in HCC that may extend beyond its primary targets.[1][3] This technical guide provides an in-depth exploration of the anti-tumor properties of this compound in HCC, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

In Vitro Efficacy of this compound Against Hepatocellular Carcinoma

This compound has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of HCC cell lines.[1][3] The anti-proliferative activity is a cornerstone of its therapeutic potential.

Quantitative Analysis of Anti-Proliferative Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HCC cell lines, providing a comparative measure of its potency.

Cell LineIC50 (µM)Exposure Time (hours)Assay Method
Hep3B < 372Viability Assay
Huh7 < 372Viability Assay
HCCLM3 Not explicitly quantified, but dose-dependent inhibition observed.Not specifiedProliferation Assay

Table 1: IC50 values of this compound in hepatocellular carcinoma cell lines.[4]

Experimental Protocol: Cell Viability Assay (MTT Assay)

A standard method to determine the cytotoxic effects of this compound on HCC cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: HCC cells (e.g., Hep3B, Huh7) are seeded in 96-well plates at a density of 3 x 10⁵ cells per well and allowed to adhere overnight.[5]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Mechanism of Action: Beyond Casein Kinase 1 Inhibition

While this compound is a known inhibitor of CK1δ/ε, its anti-tumor effects in HCC appear to be multifaceted and may occur independently of these kinases.[1][3] The primary mechanisms identified are the induction of cell cycle arrest and apoptosis, coupled with a distinct effect on mitotic spindle formation.

Cell Cycle Arrest at G2/M Phase

Treatment with this compound leads to a significant accumulation of HCC cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[1][3]

Induction of Apoptosis

Following cell cycle arrest, this compound treatment triggers programmed cell death (apoptosis) in HCC cells.[1][6][7]

Centrosome Fragmentation and Microtubule Disruption

A key finding is that this compound induces centrosome fragmentation during mitosis.[1] Furthermore, studies in other cancer models have shown that this compound binds to tubulin, inhibiting microtubule polymerization with an affinity similar to colchicine.[8] This disruption of microtubule dynamics is a plausible explanation for the observed mitotic arrest and subsequent apoptosis, independent of CK1δ/ε inhibition.

Signaling Pathway Perturbation

The Wnt/β-catenin signaling pathway is frequently hyperactivated in HCC and is a critical driver of hepatocarcinogenesis.[9][10][11] Although this compound is known to inhibit CK1, which is involved in Wnt signaling, some studies suggest that at sub-micromolar concentrations that induce cell death, this compound does not block Wnt/β-catenin signaling in other cancer cells.[8] However, the activation of Wnt/β-catenin signaling by CK1δ in HCC cells through interaction with Dishevelled (DVL3) has been reported, suggesting a complex interplay.[3]

G This compound This compound Tubulin Tubulin Binding This compound->Tubulin Centrosome Centrosome Fragmentation This compound->Centrosome Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Formation Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Centrosome->G2M Apoptosis Apoptosis G2M->Apoptosis Proliferation HCC Cell Proliferation Inhibition Apoptosis->Proliferation

Figure 1: Proposed mechanism of this compound-induced anti-tumor effects in HCC.

In Vivo Anti-Tumor Activity

The therapeutic potential of this compound has been corroborated in preclinical in vivo models of HCC.

Xenograft Tumor Growth Inhibition

Intraperitoneal injection of this compound into mice bearing HCCLM3 xenografts resulted in a significant inhibition of tumor growth.[1][3] This demonstrates that this compound can exert its anti-tumor effects in a complex biological system.

Experimental Protocol: HCC Xenograft Model

Below is a generalized protocol for evaluating the in vivo efficacy of this compound.

Methodology:

  • Cell Preparation: HCCLM3 cells are cultured, harvested, and resuspended in a suitable medium like Matrigel.

  • Tumor Implantation: A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

  • Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specific size, and the final tumor weights are recorded.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the control and treatment groups.

G Start Start: Culture HCC Cells (e.g., HCCLM3) Prepare Prepare Cell Suspension (e.g., in Matrigel) Start->Prepare Inject Subcutaneous Injection into Immunodeficient Mice Prepare->Inject Grow Allow Tumor Growth to Palpable Size Inject->Grow Randomize Randomize Mice into Control & Treatment Groups Grow->Randomize Treat Administer this compound (i.p.) to Treatment Group Randomize->Treat Vehicle Administer Vehicle to Control Group Randomize->Vehicle Measure Measure Tumor Volume Regularly Treat->Measure Vehicle->Measure Endpoint Endpoint: Record Final Tumor Weight Measure->Endpoint Analyze Analyze Data: Tumor Growth Curves & Stats Endpoint->Analyze

Figure 2: Experimental workflow for in vivo evaluation of this compound in an HCC xenograft model.

Future Directions and Considerations

The findings presented here underscore the potential of this compound as a therapeutic candidate for HCC. However, several aspects warrant further investigation:

  • Target Specificity: While the anti-tumor effects appear to be independent of CK1δ/ε in some contexts, a comprehensive understanding of the off-target effects of this compound is crucial. The interaction with tubulin should be further characterized in HCC cells.

  • Wnt/β-catenin Pathway: The precise impact of this compound on the Wnt/β-catenin pathway in HCC needs to be elucidated, especially given the pathway's central role in this malignancy.

  • Combination Therapies: Investigating the synergistic effects of this compound with other established HCC therapies, such as sorafenib or immune checkpoint inhibitors, could reveal more effective treatment strategies.

  • Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology studies are necessary to evaluate the safety and dosing of this compound for potential clinical translation.

G cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP DVL Dishevelled (DVL) Frizzled->DVL Complex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Complex Inhibition BetaCatenin β-catenin Complex->BetaCatenin Phosphorylation PhosphoBetaCatenin Phosphorylated β-catenin Complex->PhosphoBetaCatenin Nucleus Nucleus BetaCatenin->Nucleus TCF TCF/LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCatenin->TargetGenes Activation with TCF/LEF Proteasome Proteasomal Degradation PhosphoBetaCatenin->Proteasome This compound This compound This compound->Complex Potential Inhibition of CK1

Figure 3: The canonical Wnt/β-catenin signaling pathway and a potential, though debated, point of intervention for this compound.

References

Methodological & Application

Application Note: IC261 In Vitro Assay Protocol for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] These serine/threonine kinases are integral components of numerous cellular signaling pathways, including the Wnt/β-catenin and p53 pathways, which are critical in cell cycle regulation, DNA repair, and apoptosis.[4][5][6] Dysregulation of CK1δ and CK1ε has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[7] This document provides a detailed protocol for an in vitro kinase inhibition assay to determine the potency of this compound using a radiometric method.

Data Presentation

The inhibitory activity of this compound against various protein kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (µM)
CK1δ0.7 - 1.3
CK1ε0.6 - 1.4
CK1α111 - 21
PKA>100
p34cdc2>100
p55fyn>100

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Protein Kinases. Data compiled from multiple sources.[1][2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes the determination of kinase activity by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate protein or peptide.[4][8]

Materials:

  • Recombinant human CK1δ or CK1ε

  • Substrate (e.g., Casein)

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA)

  • [γ-32P]ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare Kinase Reaction Master Mix: For each reaction, prepare a master mix containing the kinase assay buffer and the specific kinase (e.g., CK1δ or CK1ε) at the desired concentration.

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Add a fixed volume of each dilution to the reaction tubes. Include a "no inhibitor" control (DMSO only).

  • Add Substrate: Add the substrate (e.g., casein at 2 mg/mL final concentration) to each reaction tube.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP. A final ATP concentration of 10 µM is typically used for IC50 determination.

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify: Place the washed P81 papers into scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G This compound In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare Kinase Reaction Master Mix add_substrate Add Substrate (e.g., Casein) prep_mix->add_substrate prep_this compound Prepare this compound Serial Dilutions prep_this compound->add_substrate start_reaction Initiate Reaction (Add [γ-32P]ATP) add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Papers stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

Caption: Workflow for this compound in vitro kinase inhibition assay.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh destruction_complex_inactivated Inactive Destruction Complex Dsh->destruction_complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Co-activates target_genes Target Gene Transcription TCF_LEF->target_genes This compound This compound This compound->destruction_complex Inhibits CK1

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols: IC261 Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] It is a valuable tool for studying the roles of these kinases in various cellular processes, including cell cycle regulation, circadian rhythms, and Wnt signaling. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed information on the solubility and stability of this compound in common laboratory solvents, along with protocols for its handling and storage.

Data Presentation: Solubility of this compound

This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is poorly soluble in aqueous solutions and ethanol. The following table summarizes the solubility data for this compound.

SolventConcentrationRemarksSource
DMSO≥ 100 mg/mL (321.20 mM)Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
DMSO≥ 31.1 mg/mL[2]
DMSO100 mg/mL[3]
DMSOSoluble to 100 mM[4]
DMSO62 mg/mL (199.14 mM)Use of fresh DMSO is recommended as moisture can reduce solubility.[5]
WaterInsoluble[5]
EthanolInsoluble[2][5]

Stability and Storage

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its integrity and activity.

  • Solid Form: Store at -20°C.[3][4]

  • DMSO Stock Solutions: Following reconstitution in DMSO, it is recommended to aliquot the solution into single-use volumes, purge with an inert gas, and store at -20°C. Under these conditions, stock solutions are reported to be stable for up to 6 months.[6] For optimal results, it is advisable to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 311.33 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the DMSO to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.11 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For 3.11 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C. For long-term storage, purging the vials with an inert gas like argon or nitrogen before sealing is recommended.

Protocol 2: Assessment of this compound Solubility (Qualitative)

This protocol provides a general method for qualitatively assessing the solubility of this compound in a new solvent.

Materials:

  • This compound

  • Test solvent (e.g., ethanol, PBS)

  • Small, clear glass vials or microcentrifuge tubes

  • Vortex mixer

  • Microscope (optional)

Procedure:

  • Add this compound: Place a small, known amount of this compound (e.g., 1 mg) into a clear vial.

  • Incremental Solvent Addition: Add a small volume of the test solvent (e.g., 100 µL) to the vial.

  • Mix and Observe: Vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration. If particles are present, the compound is not fully dissolved.

  • Microscopic Examination (Optional): If it is difficult to determine solubility by eye, a small drop of the suspension can be examined under a microscope for the presence of solid crystals.

  • Increase Solvent Volume: If the compound did not dissolve, incrementally add more solvent and repeat steps 3-5 until the compound dissolves completely or it becomes apparent that it is insoluble.

Visualizations

This compound Signaling Pathway

IC261_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_p53 p53 Pathway This compound This compound CK1 CK1δ / CK1ε This compound->CK1 Inhibits p53 p53 CK1->p53 Phosphorylates & Modulates Activity p53_downstream Cell Cycle Arrest (G1/S and G2/M checkpoints) p53->p53_downstream Promotes

Caption: this compound inhibits CK1δ/ε, impacting p53-mediated cell cycle arrest.

Experimental Workflow: Solubility and Stability Testing

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Weigh this compound add_solvent Add Solvent Incrementally start_sol->add_solvent vortex Vortex & Visually Inspect add_solvent->vortex dissolved Completely Dissolved? vortex->dissolved insoluble Insoluble vortex->insoluble If max volume reached dissolved->add_solvent No end_sol Record Solubility dissolved->end_sol Yes prep_stock Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot Samples prep_stock->aliquot storage Store under different conditions (-20°C, 4°C, RT, Freeze-Thaw) aliquot->storage analysis Analyze at Time Points (e.g., HPLC, LC-MS) storage->analysis end_stab Determine Degradation Rate analysis->end_stab

Caption: Workflow for determining the solubility and stability of this compound.

References

Application Notes and Protocols for IC261 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261 is a synthetic small molecule that has garnered significant interest in cancer research due to its multifaceted anti-proliferative effects. Initially identified as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, subsequent studies have revealed a dual mechanism of action that also involves the disruption of microtubule dynamics. This unique profile makes this compound a potent agent for inducing cell cycle arrest and apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell line studies, including detailed protocols for assessing its efficacy and understanding its molecular mechanisms.

Mechanism of Action

This compound exerts its anti-cancer effects through two primary mechanisms:

  • Casein Kinase 1 (CK1) Inhibition: this compound competitively inhibits the ATP-binding site of CK1δ and CK1ε.[1] These kinases are integral components of the Wnt/β-catenin signaling pathway, where they participate in the phosphorylation and subsequent degradation of β-catenin.[2] By inhibiting CK1δ/ε, this compound can disrupt this pathway, which is often dysregulated in cancer, leading to decreased cell proliferation.

  • Microtubule Depolymerization: Independent of its CK1 inhibitory activity, this compound has been shown to be a potent inhibitor of microtubule polymerization.[3][4] It binds to tubulin, preventing the formation of microtubules, which are essential for the mitotic spindle. This disruption leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[5][6] This activity is considered a significant contributor to its cytotoxic effects in cancer cells.[3]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (µM)Reference
HT1080Fibrosarcoma~0.1[4]
HEK293Embryonic Kidney~1[4]
RKOColon CarcinomaNot specified, but effective
LOVOColon AdenocarcinomaNot specified, but effective
HCT116Colorectal CarcinomaNot specified, but effective
SW480Colorectal AdenocarcinomaNot specified, but effective
ASPC-1Pancreatic Adenocarcinoma< 1.25[1]
BxPc3Pancreatic Adenocarcinoma< 1.25[1]
Capan-1Pancreatic Adenocarcinoma< 1.25[1]
Colo357Pancreatic Cancer< 1.25[1]
MiaPaCa-2Pancreatic Carcinoma< 1.25[1]
Panc1Pancreatic Carcinoma< 1.25[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins by Western blotting after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Mandatory Visualizations

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC Inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin CK1 CK1δ/ε CK1->beta_catenin Axin_APC->beta_catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->CK1 Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

G cluster_1 Cell Cycle Regulation & this compound-Induced G2/M Arrest G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G2_M_Checkpoint->M Pass Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis Fail This compound This compound (Microtubule Inhibitor) This compound->G2_M_Checkpoint Induces Arrest

Caption: Cell cycle progression and the G2/M arrest induced by this compound.

G cluster_2 Experimental Workflow for this compound Treatment cluster_3 3. Downstream Assays Cell_Culture 1. Cell Seeding (24h) Treatment 2. This compound Treatment (24-72h) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Cell Cycle Analysis (PI Staining) Treatment->Flow_Cytometry Western_Blot Apoptosis Marker Analysis (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for In Vivo Studies Using IC261 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the selective Casein Kinase 1 (CK1) δ/ε inhibitor, IC261, in preclinical in vivo mouse models of cancer. The following sections outline the mechanism of action, experimental procedures, and expected outcomes based on available data.

Mechanism of Action

This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two serine/threonine kinases that are key regulators of various cellular processes. Dysregulation of CK1δ/ε has been implicated in the pathogenesis of several cancers. The primary mechanism of action of this compound involves the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting CK1δ/ε, this compound prevents the phosphorylation of key components of the β-catenin destruction complex, leading to the stabilization and degradation of β-catenin. This, in turn, suppresses the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and differentiation.

Signaling Pathway of this compound Action

IC261_Pathway cluster_this compound This compound Intervention Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1a CK1α CK1a->beta_catenin P TCF TCF/LEF beta_catenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes This compound This compound CK1de CK1δ/ε This compound->CK1de Inhibits CK1de->Dvl Activates

Caption: this compound inhibits CK1δ/ε, preventing Dvl activation and subsequent β-catenin stabilization.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in different mouse xenograft models.

Pancreatic Cancer Model
Cell Line PancTu-1
Mouse Strain SCID
This compound Dose 20.5 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule Daily for 8 days
Tumor Growth Inhibition Data not available
Reference [1]
Glioblastoma Model
Cell Line GL261
Mouse Strain Syngeneic (e.g., C57BL/6)
This compound Dose Not specified in available literature
Administration Route Not specified in available literature
Dosing Schedule Not specified in available literature
Tumor Growth Inhibition Not specified in available literature
Reference [2]

Note: Quantitative data on tumor growth inhibition by this compound in various mouse models is limited in the publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal dosing for their specific model.

Experimental Protocols

This section provides a detailed protocol for a subcutaneous xenograft mouse model to evaluate the efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_animal Animal Procedure cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Cell Culture (e.g., Panc-1, GL261) B Cell Harvest & Viability Count A->B C Prepare Cell Suspension (PBS or Matrigel) B->C D Subcutaneous Injection of Tumor Cells into Mice C->D E Tumor Growth Monitoring (Caliper Measurement) D->E F Randomization into Treatment Groups E->F G This compound or Vehicle Administration F->G H Continued Tumor and Health Monitoring G->H I Euthanasia & Tumor Excision H->I J Tumor Weight & Volume Measurement I->J K Further Analysis (e.g., IHC, Western Blot) J->K

Caption: Workflow for a subcutaneous xenograft study with this compound.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Cancer cell line of interest (e.g., Panc-1, GL261)

  • Appropriate cell culture medium and supplements

  • Trypsin-EDTA

  • Matrigel (optional)

  • Immunocompromised mice (e.g., athymic nude, SCID)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Animal housing and care facilities

Protocol

1. Preparation of this compound Formulation

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Store at -20°C.

  • Working Solution: On the day of injection, thaw the stock solution and dilute it with sterile PBS to the final desired concentration (e.g., for a 20.5 mg/kg dose in a 20g mouse, the final concentration would be 2.05 mg/mL if injecting 200 µL). The final DMSO concentration should be kept below 10% to minimize toxicity. It is crucial to perform a small-scale pilot study to assess the tolerability of the vehicle and the drug.

2. Cell Culture and Preparation

  • Culture the chosen cancer cell line according to standard protocols.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95%.

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration for injection (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

3. Tumor Cell Implantation

  • Anesthetize the mice using a standard, approved protocol.

  • Inject the cell suspension subcutaneously into the flank of each mouse using a 27-30 gauge needle.

  • Monitor the mice for recovery from anesthesia.

4. Tumor Growth Monitoring and Treatment Initiation

  • Allow the tumors to establish and grow.

  • Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[3]

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]

5. This compound Administration

  • Administer this compound or the vehicle control (e.g., a similar concentration of DMSO in PBS) to the respective groups via the chosen route (e.g., intraperitoneal injection).

  • Follow the predetermined dosing schedule (e.g., daily, every other day).

6. Monitoring and Endpoint

  • Continue to monitor tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.

  • The study endpoint is typically reached when the tumors in the control group reach a maximum allowable size as per institutional guidelines, or when signs of significant morbidity are observed.

  • At the endpoint, euthanize the mice according to an approved protocol.

  • Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting).

Disclaimer: This protocol is a general guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The specific details of the protocol, including cell numbers, this compound dosage, and administration schedule, may need to be optimized for different cell lines and mouse strains.

References

Application Notes and Protocols: The Use of IC261 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and drug databases did not yield any publicly available information on a compound designated "IC261" in the context of chemotherapy or cancer research. The following application notes and protocols are presented as a generalized framework. Researchers and drug development professionals should substitute "this compound" with the specific casein kinase 1 (CK1) inhibitor being investigated and adjust all parameters based on experimentally determined data for that particular compound.

Introduction

Casein kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of CK1 activity has been implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention. Selective inhibitors of CK1, such as the hypothetical compound this compound, are being explored for their potential as anticancer agents, both as monotherapy and in combination with established chemotherapy drugs.

This document provides a template for researchers to develop detailed application notes and protocols for investigating a novel CK1 inhibitor, referred to herein as this compound, in combination with other chemotherapy agents.

Mechanism of Action and Rationale for Combination Therapy

A thorough understanding of the mechanism of action of the specific CK1 inhibitor is paramount. It is hypothesized that inhibitors like this compound would primarily function by disrupting signaling pathways critical for cancer cell survival and proliferation.

Rationale for Combination:

  • Synergistic Effects: Combining a CK1 inhibitor with a traditional chemotherapy agent may lead to a synergistic or additive cytotoxic effect on cancer cells.

  • Overcoming Resistance: CK1 inhibition may sensitize cancer cells to chemotherapy agents to which they have developed resistance.

  • Targeting Multiple Pathways: A multi-targeted approach can be more effective in a heterogeneous tumor environment.

Below is a generalized signaling pathway diagram illustrating the potential points of intervention for a CK1 inhibitor in the context of a common chemotherapy target.

cluster_0 Cellular Stress (e.g., DNA Damage from Chemotherapy) cluster_1 CK1-Mediated Pathway Chemotherapy Chemotherapy (e.g., Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation p53 p53 p53_activation->p53 CK1 Casein Kinase 1 (CK1) MDM2 MDM2 CK1->MDM2 Phosphorylation & Stabilization MDM2->p53 Ubiquitination & Degradation This compound This compound (CK1 Inhibitor) This compound->CK1 Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothetical signaling pathway for this compound in combination with chemotherapy.

Quantitative Data Summary

Prior to initiating combination studies, it is essential to establish the in vitro cytotoxic profile of the CK1 inhibitor and the selected chemotherapy agent individually across a panel of relevant cancer cell lines. The following tables provide a template for summarizing such data.

Table 1: Monotherapy IC50 Values (72 hours)

Cell LineThis compound (µM)Doxorubicin (µM)Paclitaxel (µM)
MCF-7DataDataData
A549DataDataData
HCT116DataDataData

Table 2: Combination Index (CI) Values

The Chou-Talalay method can be used to determine if the combination of this compound and another agent is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Cell LineThis compound + Doxorubicin (CI)This compound + Paclitaxel (CI)
MCF-7DataData
A549DataData
HCT116DataData

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the determination of cell viability and IC50 values using a resazurin-based assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Plate reader for fluorescence measurement (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination chemotherapy agent in complete growth medium.

  • Treatment:

    • Monotherapy: Add the serially diluted drugs to the respective wells.

    • Combination Therapy: Add the drugs in a constant ratio or a fixed-dose combination.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis: Calculate cell viability relative to a vehicle-treated control and determine IC50 values and Combination Indices using appropriate software (e.g., GraphPad Prism, CompuSyn).

Below is a workflow diagram for the in vitro cytotoxicity assay.

cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Drug Serial Dilutions A->B C 3. Treat Cells (Mono & Combo) B->C D 4. Incubate for 72 hours C->D E 5. Add Resazurin & Incubate D->E F 6. Measure Fluorescence E->F G 7. Analyze Data (IC50, CI) F->G

Caption: Workflow for determining in vitro cytotoxicity.

Western Blot Analysis for Target Engagement

This protocol is for verifying that this compound is engaging its target (CK1) and modulating downstream signaling pathways.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p53, anti-p53, anti-MDM2, anti-CK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The provided frameworks for data presentation and experimental protocols offer a starting point for the systematic evaluation of a novel CK1 inhibitor, such as the hypothetical this compound, in combination with other chemotherapy agents. Rigorous in vitro and subsequent in vivo studies are necessary to validate the therapeutic potential of such combinations. Future work should focus on elucidating the precise molecular mechanisms underlying any observed synergistic interactions and on establishing the safety and efficacy of these combinations in preclinical animal models.

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following IC261 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261 is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε). These serine/threonine kinases are integral components of multiple signaling pathways that regulate critical cellular processes, including cell cycle progression, apoptosis, and cellular differentiation. Dysregulation of CK1δ and CK1ε has been implicated in various diseases, including cancer. This compound exerts its effects by modulating key signaling networks, most notably the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound treatment on the expression and post-translational modification of key proteins within these pathways. The protocols and data presented herein will enable researchers to effectively monitor the pharmacological effects of this compound and elucidate its mechanism of action in relevant biological systems.

Key Signaling Pathways Modulated by this compound

p53 Signaling Pathway

The p53 pathway is a critical tumor suppressor network that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. CK1δ and CK1ε can directly phosphorylate p53, influencing its stability and activity. Inhibition of CK1δ/ε by this compound can therefore lead to alterations in p53 protein levels and the expression of its downstream targets.

p53_pathway This compound This compound CK1d_e CK1δ / CK1ε This compound->CK1d_e inhibits p53 p53 CK1d_e->p53 phosphorylates p21 p21 p53->p21 upregulates BAX BAX p53->BAX upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Cleaved_Caspase3 Cleaved Caspase-3 BAX->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

This compound's effect on the p53 signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex that includes CK1. Upon Wnt stimulation, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription. CK1δ/ε are positive regulators of this pathway.[1] Inhibition of CK1δ/ε by this compound can lead to a decrease in β-catenin levels and the subsequent downregulation of its target genes.

Wnt_pathway cluster_destruction_complex β-catenin Destruction Complex CK1d_e CK1δ / CK1ε beta_catenin β-catenin CK1d_e->beta_catenin phosphorylates for degradation GSK3b GSK3β GSK3b->beta_catenin phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin This compound This compound This compound->CK1d_e Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Dvl->Axin inhibits TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds to TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

This compound's effect on the Wnt/β-catenin signaling pathway.

Quantitative Data Presentation

The following tables summarize the expected changes in protein expression levels following treatment with this compound, based on available literature. These values are representative and may vary depending on the cell type, this compound concentration, and treatment duration.

Table 1: Effect of this compound on p53 Pathway Proteins

Target ProteinTreatment GroupFold Change vs. Control (Normalized to Loading Control)Reference Cell Line
p53 This compound (10 µM, 24h)~0.5 - 0.7Colon Cancer Cells
Phospho-p53 (Ser15) This compound (10 µM, 24h)~0.4 - 0.6Colon Cancer Cells
p21 This compound (10 µM, 24h)~0.6 - 0.8Colon Cancer Cells
Cleaved Caspase-3 This compound (10 µM, 48h)~2.0 - 3.5Various Cancer Cells

Table 2: Effect of this compound on Wnt/β-catenin Pathway Proteins

Target ProteinTreatment GroupFold Change vs. Control (Normalized to Loading Control)Reference Cell Line
β-catenin (total) This compound (10 µM, 24h)~0.3 - 0.5Colon Cancer Cells
Active β-catenin This compound (10 µM, 24h)~0.2 - 0.4Colon Cancer Cells
c-Myc This compound (10 µM, 24h)~0.4 - 0.6Colon Cancer Cells
Cyclin D1 This compound (10 µM, 24h)~0.5 - 0.7Colon Cancer Cells

Experimental Protocols

General Workflow for Western Blot Analysis

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation with Laemmli Buffer protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization to Loading Control densitometry->normalization

General workflow for Western blot analysis.
Detailed Protocol: Western Blotting

1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target protein). b. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. c. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane. b. Activate the PVDF membrane in methanol for 1-2 minutes, then rinse with deionized water and equilibrate in transfer buffer. c. Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer according to the manufacturer's protocol (wet or semi-dry transfer).

7. Immunodetection: a. Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis: a. Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Low protein expressionIncrease the amount of protein loaded.
Inactive antibodyUse a fresh antibody dilution. Ensure proper antibody storage.
Insufficient exposureOptimize exposure time.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

Western blot analysis is an indispensable technique for studying the effects of this compound on cellular signaling pathways. By following the detailed protocols and utilizing the provided reference data, researchers can effectively assess the modulation of the p53 and Wnt/β-catenin pathways by this CK1δ/ε inhibitor. This will facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by IC261

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IC261 is a small molecule inhibitor initially identified for its specificity towards casein kinase 1-delta and -epsilon (CK1δ/ɛ)[1]. However, further research has revealed that this compound also functions as a potent inhibitor of microtubule polymerization, similar to agents like colchicine[2]. This activity is largely responsible for its selective cytotoxic effects on cancer cells[2]. A key consequence of this compound treatment in cancer cell lines is the induction of cell cycle arrest, predominantly at the G2/M phase, which can subsequently lead to apoptosis[3][4][5].

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M)[6]. This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA[6]. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase. This application note provides a detailed protocol for using flow cytometry with PI staining to analyze the cell cycle arrest induced by this compound in a cancer cell line.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of this compound-induced cell cycle arrest and the experimental workflow for its analysis using flow cytometry.

cluster_0 This compound Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation disrupts Mitotic Checkpoint Activation Mitotic Checkpoint Activation Mitotic Spindle Formation->Mitotic Checkpoint Activation activates G2/M Arrest G2/M Arrest Mitotic Checkpoint Activation->G2/M Arrest

Caption: this compound's proposed mechanism leading to G2/M cell cycle arrest.

cluster_1 Experimental Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation RNase Treatment RNase Treatment Fixation->RNase Treatment PI Staining PI Staining RNase Treatment->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for flow cytometry analysis of cell cycle.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HeLa, HT1080)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (see recipe below)

  • RNase A (DNase-free)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Propidium Iodide Staining Solution Recipe
ComponentFinal ConcentrationAmount for 10 mL
Propidium Iodide50 µg/mL500 µL of 1 mg/mL stock
RNase A100 µg/mL100 µL of 10 mg/mL stock
Triton X-1000.1% (v/v)100 µL of 10% stock
PBS, pH 7.4-to 10 mL

Store the PI stock solution protected from light at 4°C. Prepare the complete staining solution fresh before use.

Experimental Procedure
  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with 2 mL of PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 1 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping[7].

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 500 µL of the freshly prepared PI staining solution.

    • Incubate the cells at room temperature for 30 minutes in the dark[8].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.

    • Set gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
This compound (0.1 µM)52.8 ± 2.925.1 ± 2.222.1 ± 2.0
This compound (0.5 µM)40.1 ± 3.515.7 ± 1.944.2 ± 4.1
This compound (1.0 µM)25.6 ± 2.88.9 ± 1.565.5 ± 5.3

Values are represented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. The data clearly demonstrates a dose-dependent increase in the G2/M population with a corresponding decrease in the G0/G1 and S phase populations, consistent with the known mechanism of action of this compound as a microtubule-destabilizing agent[2]. This method is a robust and reliable tool for researchers investigating the effects of small molecule inhibitors on cell cycle progression.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubule Disruption by IC261

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for visualizing and quantifying the disruption of microtubule networks in cultured cells treated with IC261, a potent inhibitor of microtubule polymerization. The provided methodologies are essential for researchers studying cytoskeletal dynamics, cell cycle regulation, and for professionals in drug development evaluating tubulin-targeting compounds.

Introduction

This compound, initially identified as a selective inhibitor of casein kinase 1δ/ε (CK1δ/ε), has been demonstrated to induce potent microtubule depolymerization.[1][2] This effect is not mediated by its inhibition of CK1 but rather by its direct binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization.[1][3] This activity leads to disruption of the mitotic spindle, cell cycle arrest in prometaphase, and subsequent apoptosis in a dose-dependent manner.[1][3] Immunofluorescence staining is a critical technique to visualize these effects on the microtubule cytoskeleton.

The following protocols provide a robust method for the preparation, staining, and imaging of cells treated with this compound to analyze its impact on microtubule integrity.

Key Experimental Considerations

  • Cell Lines: A variety of adherent mammalian cell lines can be used, such as HeLa, A549, MCF7, or CV-1 cells. The optimal this compound concentration and incubation time may vary between cell types.

  • This compound Concentration: this compound has been shown to affect microtubule dynamics at concentrations ranging from sub-micromolar to low micromolar.[1][3] A dose-response experiment is recommended to determine the optimal concentration for the desired effect in the chosen cell line.

  • Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle-treated control (e.g., DMSO), a positive control for microtubule disruption (e.g., nocodazole), and a positive control for microtubule stabilization (e.g., paclitaxel/taxol) to ensure the staining protocol is working correctly.[1][2]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for inducing microtubule disruption and subsequent cellular effects as reported in the literature.

ParameterCell Line(s)This compound ConcentrationObserved EffectReference
Microtubule Depolymerization CV-11 µM - 3.2 µMRapid depolymerization of interphase and mitotic spindle microtubules.[1]
Inhibition of in vitro Microtubule Polymerization N/A3 µM - 10 µMDirect inhibition of tubulin polymerization.[1]
Prometaphase Arrest & Apoptosis Multiple cancer cell linesSub-micromolarInduction of prometaphase arrest and subsequent apoptosis.[3]
Cytokinesis Inhibition & Mitotic Arrest Mouse FibroblastsLow micromolarInhibition of cytokinesis and transient mitotic arrest.[4]

Experimental Protocols

Materials and Reagents
  • Cell Culture: Adherent mammalian cells, appropriate culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.

  • Drug Treatment: this compound (stock solution in DMSO), Nocodazole (positive control for disruption), Paclitaxel (Taxol, positive control for stabilization), DMSO (vehicle control).

  • Fixation and Permeabilization:

    • Ice-cold Methanol (-20°C)

    • OR 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

  • Blocking and Staining:

    • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Mouse anti-α-tubulin antibody

    • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 568)

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS)

    • Cytoskeleton Buffer (CB) (optional, for pre-extraction)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Glass coverslips (sterile)

    • 6-well or 12-well plates

    • Fluorescence microscope with appropriate filters

Protocol 1: Immunofluorescence Staining using Methanol Fixation

Methanol fixation is often preferred for microtubule staining as it can enhance the visibility of the filamentous network.[5][6]

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Drug Treatment:

    • Prepare working solutions of this compound and control compounds (Nocodazole, Paclitaxel, DMSO) in pre-warmed culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.

    • Incubate for the desired time (e.g., 30 minutes to a few hours) at 37°C. The this compound-induced depolymerization is rapid.[1][2]

  • Fixation:

    • Quickly wash the cells once with PBS.

    • Aspirate the PBS and add ice-cold methanol (-20°C).

    • Incubate for 5-10 minutes at -20°C.

  • Rehydration and Blocking:

    • Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.

    • Add Blocking Buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Nuclear Staining:

    • Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer.

    • Aspirate the wash buffer and add the secondary antibody/DAPI solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green or red channel) and the nuclei (blue channel).

Protocol 2: Immunofluorescence Staining using PFA Fixation and Permeabilization

Paraformaldehyde (PFA) fixation better preserves the overall cellular morphology.[5]

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.

  • Fixation:

    • Quickly wash the cells once with warm PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

  • Blocking, Staining, and Imaging: Follow steps 4-9 from Protocol 1.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Drug Treatment cluster_staining Immunofluorescence Protocol cluster_analysis Analysis A Seed cells on coverslips B Incubate for 24-48h A->B C Prepare this compound & Controls (DMSO, Nocodazole) B->C D Treat cells with compounds C->D E Incubate for desired time (e.g., 30 min) D->E F Fixation (Methanol or PFA) E->F G Permeabilization (if PFA) F->G if PFA H Blocking (BSA) F->H G->H I Primary Ab (anti-α-tubulin) H->I J Secondary Ab (fluorescent) & DAPI I->J K Wash and Mount Coverslips J->K L Fluorescence Microscopy K->L M Image Analysis & Quantification L->M

Caption: Workflow for immunofluorescence analysis of this compound-induced microtubule disruption.

ic261_mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Disruption Microtubule Depolymerization & Disrupted Spindle Microtubule->Disruption Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound binds tubulin, inhibiting polymerization and causing microtubule disruption.

References

Application of IC261 in Circadian Rhythm Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC261 is a synthetic small molecule that has been utilized in circadian rhythm research as an inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε). These kinases are integral components of the core circadian clock machinery, playing a crucial role in the phosphorylation and subsequent degradation of the Period (PER) proteins. By inhibiting CK1δ and CK1ε, this compound interferes with this process, leading to the stabilization of PER proteins and a consequent lengthening of the circadian period. However, it is critical for researchers to be aware that this compound also exhibits a potent, off-target effect as an inhibitor of microtubule polymerization, an activity that occurs at concentrations similar to or even lower than those required for effective CK1 inhibition in cells. This dual activity necessitates careful experimental design and interpretation of results.

This document provides detailed application notes and protocols for the use of this compound in circadian rhythm research, with a focus on in vitro studies using luciferase reporter assays.

Data Presentation

This compound Inhibitory Activity and Effect on Circadian Period
ParameterValueTarget/SystemReference
IC50 (CK1δ) ~1.0 µMIn vitro kinase assay[1]
IC50 (CK1ε) ~1.0 µMIn vitro kinase assay[1]
IC50 (CK1α) ~16.0 µMIn vitro kinase assay[1]
Period Lengthening Dose-dependent increase of up to ~2 hoursCCA1-LUC O. tauri cells[2]
Microtubule Polymerization Inhibition Effective at sub-micromolar to low micromolar concentrationsIn vitro and in cells[3][4]

Signaling Pathway

The core mammalian circadian clock is a transcriptional-translational feedback loop. The CLOCK and BMAL1 proteins form a heterodimer that activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. The speed of this cycle, which is approximately 24 hours, is critically regulated by the post-translational modification of these core clock proteins. Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) play a key role by phosphorylating PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This compound lengthens the circadian period by inhibiting this phosphorylation step, leading to the accumulation of PER proteins and a delay in the feedback loop.

Circadian Rhythm Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Activates Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA Transcription PER_CRY_complex_nuc PER/CRY Complex PER_CRY_complex_nuc->CLOCK_BMAL1 Inhibits PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_complex_cyto PER/CRY Complex PER_CRY_proteins->PER_CRY_complex_cyto PER_CRY_complex_cyto->PER_CRY_complex_nuc Nuclear Translocation CK1 CK1δ/ε PER_CRY_complex_cyto->CK1 Substrate Degradation Proteasomal Degradation PER_CRY_complex_cyto->Degradation Targeted for CK1->PER_CRY_complex_cyto Phosphorylates This compound This compound This compound->CK1 Inhibits

Caption: this compound inhibits CK1δ/ε, preventing PER/CRY phosphorylation and degradation, thus lengthening the circadian period.

Experimental Protocols

Protocol 1: In Vitro Luciferase Reporter Assay for Circadian Period Analysis

This protocol describes the use of a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Per2 or Bmal1) to monitor circadian rhythms in cultured cells and to assess the effect of this compound.

Materials:

  • U2OS or Rat-1 cells stably expressing a circadian luciferase reporter (e.g., PER2::LUC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dexamethasone

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recording medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, 25 mM HEPES, and 0.1 mM D-Luciferin

  • White, opaque 35-mm or 96-well cell culture plates

  • Luminometer capable of continuous real-time bioluminescence recording (e.g., LumiCycle)

Procedure:

  • Cell Culture and Seeding:

    • Culture reporter cells in standard DMEM in a 37°C, 5% CO2 incubator.

    • Seed cells into white, opaque 35-mm dishes or 96-well plates at a density that will result in a confluent monolayer on the day of synchronization.

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Synchronization of Circadian Rhythms:

    • When cells reach confluency, replace the culture medium with DMEM containing 100 nM dexamethasone.

    • Incubate the cells for 2 hours at 37°C and 5% CO2 to synchronize their circadian clocks.

    • After 2 hours, remove the dexamethasone-containing medium and wash the cells once with PBS.

  • This compound Treatment:

    • Prepare the desired final concentrations of this compound by diluting the stock solution in the recording medium. It is recommended to perform a dose-response experiment with concentrations ranging from sub-micromolar to low micromolar (e.g., 0.1 µM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Replace the PBS with the recording medium containing the appropriate concentration of this compound or vehicle.

  • Real-time Bioluminescence Recording:

    • Immediately place the culture plates into a luminometer pre-warmed to 37°C.

    • Record bioluminescence continuously for at least 3-5 days, with measurements taken every 10-60 minutes.

  • Data Analysis:

    • Analyze the bioluminescence data using circadian analysis software (e.g., LumiCycle Analysis software).

    • The raw data is typically detrended to remove baseline drifts.

    • The period length of the circadian rhythm is then calculated by fitting the detrended data to a sine wave or by using other mathematical methods like Fourier analysis.

    • Compare the period lengths of the this compound-treated cells to the vehicle-treated control cells.

Experimental Workflow Diagram

Luciferase Reporter Assay Workflow start Start cell_seeding Seed reporter cells in white plates start->cell_seeding incubation1 Incubate to confluency (37°C, 5% CO2) cell_seeding->incubation1 synchronization Synchronize with 100 nM Dexamethasone (2 hours) incubation1->synchronization wash Wash with PBS synchronization->wash treatment Add recording medium with This compound or Vehicle (DMSO) wash->treatment recording Real-time bioluminescence recording in luminometer (3-5 days, 37°C) treatment->recording analysis Data analysis: - Detrend data - Calculate period length recording->analysis end End analysis->end

Caption: Workflow for assessing the effect of this compound on circadian period using a luciferase reporter assay.

Application Notes and Considerations

  • Dual Inhibition: Researchers must consider the dual inhibitory effects of this compound on both CK1δ/ε and microtubule polymerization. The effects observed, particularly at higher concentrations, may not be solely attributable to the disruption of the circadian clock.[3][4] It is advisable to use the lowest effective concentration of this compound that produces a period-lengthening effect to minimize the impact on microtubules.

  • Control Experiments: To distinguish between the effects on the circadian clock and microtubule disruption, control experiments can be performed. For example, using another microtubule-disrupting agent (e.g., nocodazole) at a concentration that does not affect the circadian period can help to identify phenotypes specifically related to microtubule instability. Conversely, using a more specific CK1δ/ε inhibitor that does not affect microtubules can confirm that the period-lengthening effect is indeed due to CK1 inhibition.

  • Dose-Response: A dose-response curve should be generated to determine the optimal concentration of this compound for period lengthening in the specific cell line being used. This will also help to identify the concentration range where off-target effects may become more prominent.

  • Cell Line Variability: The response to this compound can vary between different cell lines. It is important to empirically determine the optimal synchronization and treatment conditions for each cell type.

  • Data Interpretation: When analyzing the data, it is important to assess not only the period length but also the amplitude and robustness of the circadian rhythm. High concentrations of this compound may lead to a loss of rhythmicity or a decrease in amplitude, which could be indicative of cytotoxicity or other off-target effects.

References

Troubleshooting & Optimization

Troubleshooting unexpected off-target effects of IC261

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of IC261.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with this compound, focusing on distinguishing on-target from off-target effects.

Q1: I'm observing significant cytotoxicity and cell cycle arrest with this compound at concentrations well below the reported IC50 for Casein Kinase 1 (CK1) inhibition. Is this expected?

A1: Yes, this is a well-documented phenomenon. While this compound was initially developed as a CK1δ/ε inhibitor, its potent cytotoxic effects at sub-micromolar to low micromolar concentrations are primarily attributed to off-target activity.[1] The primary off-target mechanism is the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1]

Q2: My experimental results show a G2/M phase cell cycle arrest. How can I confirm if this is due to the off-target effect on microtubules?

A2: A G2/M arrest is the classic cellular response to microtubule-destabilizing agents. To confirm this, you can perform the following experiments:

  • Immunofluorescence Microscopy: Visualize the microtubule network in your cells. Treatment with this compound at concentrations causing cytotoxicity will lead to a distinct depolymerization of the microtubule network, appearing as diffuse tubulin staining instead of well-defined filaments.

  • Flow Cytometry Analysis of Cell Cycle: A typical flow cytometry histogram for cells treated with this compound will show a significant increase in the population of cells in the G2/M phase. This is characterized by a peak at the 4N DNA content.

  • Western Blot Analysis: Analyze the expression levels of key mitotic checkpoint proteins, such as Cyclin B1, whose levels are elevated during mitotic arrest.

Q3: How can I differentiate between the on-target (CK1 inhibition) and off-target (microtubule disruption) effects of this compound in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting your data correctly. Here’s a strategy to dissect these effects:

  • Dose-Response Analysis: Perform a wide-range dose-response curve for your observed phenotype. The off-target microtubule effects typically occur at lower concentrations (sub-micromolar to low micromolar) than the on-target CK1 inhibition (micromolar range).

  • Use a More Selective CK1 Inhibitor: Compare the effects of this compound with a more potent and selective CK1δ/ε inhibitor, such as PF-670462. If the observed phenotype is not replicated with the more selective inhibitor, it is likely an off-target effect of this compound.

  • Microtubule Stabilization Rescue Experiment: Pre-treat your cells with a microtubule-stabilizing agent, like paclitaxel (Taxol), before adding this compound. If paclitaxel rescues the cytotoxic or cell cycle arrest phenotype, it strongly suggests that the effect is mediated through microtubule destabilization.

Q4: What are the expected morphological changes in cells treated with cytotoxic concentrations of this compound?

A4: Due to its effect on microtubule dynamics, cells treated with this compound will exhibit morphological changes characteristic of mitotic arrest. These include:

  • Cell Rounding: Cells will detach from the substrate and become rounded.

  • Condensed Chromosomes: Staining with a DNA dye (like DAPI or Hoechst) will reveal highly condensed chromosomes.

  • Aberrant Mitotic Spindles: Immunofluorescence for α-tubulin will show disorganized or absent mitotic spindles in arrested cells.

Q5: I suspect my unexpected results are due to this compound's effect on microtubules. What are the key experiments to confirm this?

A5: To definitively confirm that the observed effects are due to microtubule disruption, you should perform the following key experiments:

  • In Vitro Tubulin Polymerization Assay: This is a direct biochemical assay to measure the effect of this compound on the polymerization of purified tubulin. This compound will inhibit the polymerization of tubulin in a concentration-dependent manner.

  • Cellular Microtubule Integrity Assay (Immunofluorescence): As mentioned in Q2, this allows for direct visualization of microtubule depolymerization within the cell.

  • Competitive Binding Assay: Although more complex, a competitive binding assay with a known colchicine-site ligand (like radiolabeled colchicine) can demonstrate that this compound binds to the colchicine-binding site on tubulin.

Data Presentation

Table 1: Comparative IC50 Values of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its on-target and primary off-target activities. Note that the potent cytotoxicity aligns with its microtubule-disrupting effects rather than its intended kinase inhibition.

TargetIC50 ValueEffect
On-Target
Casein Kinase 1δ (CK1δ)~1 µM - 20 µMInhibition of kinase activity
Casein Kinase 1ε (CK1ε)~1 µM - 50 µMInhibition of kinase activity
Off-Target
Tubulin PolymerizationSub-micromolar to low µMInhibition of microtubule formation
Cell Viability (various cancer cell lines)Sub-micromolar to low µMInduction of apoptosis and cell death

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot this compound's off-target effects.

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

  • Materials:

    • Cells of interest

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. A histogram of DNA content will show peaks corresponding to G0/G1 (2N DNA) and G2/M (4N DNA) phases. An increase in the G2/M peak indicates cell cycle arrest at this stage.

2. Immunofluorescence for Microtubule Visualization

  • Objective: To visualize the integrity of the microtubule network in cells treated with this compound.

  • Materials:

    • Cells grown on coverslips

    • This compound

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

    • DAPI or Hoechst stain

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat cells with this compound and a vehicle control for a short duration (e.g., 1-4 hours).

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. Untreated cells will show a well-defined filamentous microtubule network, while this compound-treated cells will exhibit a diffuse, depolymerized tubulin signal.

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Materials:

    • Cells of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest both floating and adherent cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze by flow cytometry within one hour. The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualizations

IC261_Signaling_Pathways cluster_on_target On-Target Pathway (High Concentration) cluster_off_target Off-Target Pathway (Low Concentration) IC261_high This compound (µM) CK1 Casein Kinase 1δ/ε IC261_high->CK1 Inhibits Wnt_Pathway Wnt/β-catenin Pathway (and other CK1 substrates) CK1->Wnt_Pathway Regulates Cell_Cycle_On Modulation of Cell Cycle Progression Wnt_Pathway->Cell_Cycle_On IC261_low This compound (sub-µM to low µM) Tubulin Tubulin Dimers IC261_low->Tubulin Binds (Colchicine Site) Microtubules Microtubule Polymerization IC261_low->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitotic_Arrest Mitotic Arrest Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: On-target vs. Off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity/ Cell Cycle Arrest Observed Concentration Is the effective concentration significantly lower than the CK1 IC50 (~1-50 µM)? Start->Concentration Off_Target_Hypothesis Hypothesize Off-Target Effect (Microtubule Disruption) Concentration->Off_Target_Hypothesis Yes On_Target_Consideration Consider On-Target CK1 Effect or other off-targets Concentration->On_Target_Consideration No Experiment_Plan Perform Confirmatory Experiments Off_Target_Hypothesis->Experiment_Plan Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Experiment_Plan->Flow_Cytometry Immunofluorescence Microtubule Staining (Immunofluorescence) Experiment_Plan->Immunofluorescence Rescue_Experiment Microtubule Stabilizer Rescue (e.g., Paclitaxel) Experiment_Plan->Rescue_Experiment Results Analyze Results Flow_Cytometry->Results Immunofluorescence->Results Rescue_Experiment->Results G2M_Arrest G2/M Arrest Observed? Results->G2M_Arrest Microtubule_Depolymerization Microtubule Depolymerization Observed? G2M_Arrest->Microtubule_Depolymerization Yes Conclusion_Reevaluate Conclusion: Re-evaluate hypothesis. Consider alternative off-targets or complex on-target effects. G2M_Arrest->Conclusion_Reevaluate No Phenotype_Rescued Phenotype Rescued? Microtubule_Depolymerization->Phenotype_Rescued Yes Microtubule_Depolymerization->Conclusion_Reevaluate No Conclusion_Off_Target Conclusion: Effect is due to Off-Target Microtubule Disruption Phenotype_Rescued->Conclusion_Off_Target Yes Phenotype_Rescued->Conclusion_Reevaluate No

Caption: Troubleshooting workflow for unexpected this compound effects.

Logical_Relationships cluster_concentration Concentration Dependence cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_phenotype Observed Phenotype This compound This compound Low_Conc Low Concentration (sub-µM to low µM) This compound->Low_Conc High_Conc High Concentration (µM) This compound->High_Conc Tubulin Tubulin Low_Conc->Tubulin CK1 Casein Kinase 1δ/ε High_Conc->CK1 Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption CK1_Inhibition CK1 Pathway Inhibition CK1->CK1_Inhibition Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule_Disruption->Mitotic_Arrest CK1_Phenotypes Specific CK1-dependent Phenotypes CK1_Inhibition->CK1_Phenotypes

Caption: Logical relationships of this compound's effects.

References

IC261 Technical Support Center: Managing Toxicity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing potential toxicity and cytotoxicity associated with the use of IC261 in normal cells. The following guides and FAQs are designed to help users navigate common experimental challenges and interpret their results accurately.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity in my cell line at concentrations well below the reported IC50 for Casein Kinase 1 (CK1) inhibition?

A: This is a critical and well-documented observation. This compound exhibits a dual mechanism of action. While it was initially developed as a CK1δ/ε inhibitor, its potent cytotoxic effects, particularly at sub-micromolar concentrations (e.g., 100 nM), are primarily due to an "off-target" effect: the inhibition of microtubule polymerization.[1][2] this compound binds to tubulin with an affinity similar to colchicine, leading to mitotic spindle disruption, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3][4] This anti-mitotic activity is often independent of and more potent than its CK1δ/ε inhibition.[1][5]

Q2: Is this compound expected to be toxic to my normal, non-transformed cell lines?

A: this compound has been shown to be selectively cytotoxic to cancer or transformed cells over their non-transformed counterparts.[2] For instance, studies have shown that concentrations of this compound that induce apoptosis in cancer cells do not have the same effect on non-transformed cells.[5] This selectivity is attributed to the higher sensitivity of transformed cells to microtubule-disrupting agents that trigger the spindle assembly checkpoint.[2] However, toxicity in normal cells can occur at higher concentrations where both microtubule disruption and CK1 inhibition are significant. A thorough dose-response experiment is crucial for your specific normal cell line.

Q3: My research focuses on CK1δ/ε inhibition, but the cytotoxic effects of this compound are confounding my results. What are my options?

A: To isolate the effects of CK1δ/ε inhibition from cytotoxicity, consider the following:

  • Use a More Selective Inhibitor: The nanomolar-range CK1δ/ε inhibitor, PF-670462, effectively blocks the Wnt/β-catenin pathway (a downstream target of CK1) without inducing the potent cell death seen with this compound.[1][5] This makes it a superior tool for studying CK1-specific functions.

  • Implement Control Compounds: Design your experiments to include control compounds that can help deconvolute the observed effects. Use a pure microtubule poison (e.g., colchicine, nocodazole) alongside a clean CK1 inhibitor (e.g., PF-670462) to differentiate between the two mechanisms of this compound.

  • Concentration Selection: If you must use this compound, be aware that concentrations sufficient to inhibit CK1 (IC50 ≈ 1 µM) will also strongly inhibit tubulin polymerization.[3][6] Effects seen at lower concentrations (e.g., < 500 nM) are almost certainly due to microtubule disruption.[1]

Q4: What is the specific mechanism through which this compound induces cell death?

A: The primary mechanism is apoptosis following a prolonged arrest in mitosis.[1][3] By inhibiting tubulin polymerization, this compound prevents the proper formation of the mitotic spindle, which activates the spindle assembly checkpoint.[7] This leads to an arrest in the G2/M phase of the cell cycle.[3] The ultimate fate of the cell is often dependent on its p53 status.

  • p53-Functional Cells: Tend to arrest in the postmitotic G1 phase.[7]

  • p53-Deficient Cells: Often undergo postmitotic replication, leading to an 8N DNA content, micronucleation, and eventually, apoptosis.[7]

Q5: How can I experimentally confirm the mechanism of action of this compound in my specific cell line?

A: A multi-assay approach is recommended.

  • Confirm Microtubule Disruption: Use immunofluorescence to visualize the microtubule network and mitotic spindles. This compound-treated cells should show disrupted or absent spindles.

  • Verify Cell Cycle Arrest: Perform cell cycle analysis using flow cytometry. A significant increase in the G2/M population is expected.[8]

  • Measure Apoptosis: Use assays like Annexin V staining or Western blotting for cleaved caspase-3 to confirm that cell death is occurring via apoptosis.[9]

  • Assess CK1 Inhibition: To check for on-target CK1 effects (typically at µM concentrations), perform a Western blot for the phosphorylation status of a known CK1 substrate, such as p53 or Dishevelled-2 (DVL2).[1][9]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Kinase Inhibitory Profile of this compound

Target Kinase IC50 (µM) Reference(s)
Casein Kinase 1δ (CK1δ) 0.7 - 1.3 [3][6]
Casein Kinase 1ε (CK1ε) 0.6 - 1.4 [3][6]
Casein Kinase 1α (CK1α) 16 [3][10]
Protein Kinase A (PKA) > 100 [3]
p34cdc2 > 100 [3]

| p55fyn | > 100 |[3] |

Table 2: Reported Effective Concentrations of this compound in Cellular Assays

Cell Line(s) Effect Observed Concentration Reference(s)
Multiple Cancer Lines Inhibition of proliferation 0.1 µM [11]
HT1080 Fibrosarcoma G2/M Arrest & Apoptosis 0.1 µM [5]
AC1-M88 G2/M Arrest & Cell Death 1 µM [3]
Pancreatic Tumor Lines Proliferation Suppression 1.25 µM [3]
Colon Cancer Lines Reduced Viability, Apoptosis 1 - 10 µM [9]

| Mouse Embryo Fibroblasts | Mitotic Arrest | 1 µM |[10] |

Visual Guides and Workflows

The following diagrams illustrate the key mechanisms and experimental logic for working with this compound.

This compound Dual Mechanism of Action cluster_conc Concentration Dependent Effects cluster_tubulin Microtubule Disruption Pathway cluster_ck1 CK1 Inhibition Pathway ic261_low Low this compound Conc. (< 1 µM) tubulin Binds to Tubulin ic261_low->tubulin Primary Effect ic261_high High this compound Conc. (> 1 µM) ic261_high->tubulin Concurrent Effect ck1 Inhibits CK1δ/ε ic261_high->ck1 Primary Effect spindle Inhibits Microtubule Polymerization tubulin->spindle arrest Mitotic Spindle Defects & G2/M Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis wnt Alters Wnt/β-catenin & other CK1 pathways ck1->wnt cell_fate Modulation of Cell Fate & Circadian Rhythms wnt->cell_fate

Caption: Dual mechanism of action of this compound.

Workflow: Deconvoluting this compound Effects cluster_outcomes Expected Outcomes for this compound start Experiment: Treat cells with this compound and Controls assay_if Immunofluorescence: α-tubulin staining start->assay_if assay_facs Flow Cytometry: Cell Cycle Profile start->assay_facs assay_wb Western Blot: p-DVL2 / p-p53 start->assay_wb control_dmso Vehicle (DMSO) control_pf670 PF-670462 (CK1δ/ε Specific) control_colch Colchicine (Tubulin Specific) outcome_if Disrupted Spindles assay_if->outcome_if outcome_facs G2/M Arrest assay_facs->outcome_facs outcome_wb p-DVL2 (at >1µM) assay_wb->outcome_wb

Caption: Experimental workflow to dissect this compound's effects.

p53-Dependent Cell Fate Post-Mitotic Arrest start This compound-Induced Mitotic Arrest checkpoint Spindle Assembly Checkpoint Activation start->checkpoint p53_status p53 Status? checkpoint->p53_status p53_pos p53 Functional p53_status->p53_pos Yes p53_neg p53 Deficient p53_status->p53_neg No fate_pos Postmitotic Arrest in G1 p53_pos->fate_pos fate_neg Postmitotic Replication (8N) & Apoptosis p53_neg->fate_neg

Caption: Influence of p53 on cell fate after this compound treatment.

Detailed Experimental Protocols

Protocol 1: Assessing Cytotoxicity via Real-Time Imaging

This protocol allows for the kinetic measurement of cytotoxicity by quantifying plasma membrane integrity.

  • Materials:

    • Cells of interest (normal and/or transformed)

    • This compound (properly stored and dissolved in DMSO)

    • Real-time cell imaging system (e.g., IncuCyte®)

    • Cytotoxicity reagent (e.g., IncuCyte® CytoTox Green Reagent, Propidium Iodide)

    • 96-well flat-bottom tissue culture plates

  • Methodology:

    • Seed cells in a 96-well plate at a density that will ensure they remain sub-confluent for the duration of the experiment. Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in complete media. Recommended concentration range to test: 0.01 µM to 20 µM. Include a vehicle-only (DMSO) control and a positive control for cytotoxicity (e.g., 1% Triton X-100).

    • Add the cytotoxicity reagent to all wells at the manufacturer's recommended concentration.

    • Remove the overnight media from the cells and add the media containing the this compound dilutions and controls.

    • Place the plate into the real-time imaging system, pre-warmed to 37°C and 5% CO₂.

    • Configure the imaging schedule to acquire phase-contrast and green-fluorescence images every 2-4 hours for 48-72 hours.

    • Analyze the data by quantifying the green fluorescent area (representing dead cells) and normalizing it to cell confluence (from phase-contrast images). Plot the results over time to determine the concentration- and time-dependent cytotoxic effects.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of a cell population following this compound treatment.

  • Materials:

    • Cells of interest

    • This compound

    • 6-well tissue culture plates

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI)/RNase Staining Buffer

    • Flow cytometer

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for 12, 24, or 48 hours.[8]

    • Harvest the cells, including both adherent and floating populations, by trypsinization. Centrifuge and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 1 hour (or at -20°C overnight).

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the direct visualization of this compound's effect on the cellular microtubule network.

  • Materials:

    • Cells of interest

    • This compound

    • Glass coverslips in 12-well plates

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Primary antibody: anti-α-tubulin

    • Fluorescently-conjugated secondary antibody

    • DAPI nuclear stain

    • Antifade mounting medium

    • Fluorescence microscope

  • Methodology:

    • Seed cells on sterile glass coverslips in 12-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 1 µM) and a vehicle control for a relevant time period (e.g., 6-12 hours).

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope, capturing the microtubule network (secondary antibody) and nuclei (DAPI). Compare the organized microtubule filaments in control cells to the diffuse, depolymerized state in this compound-treated cells.

References

Optimizing IC261 Dosage to Minimize Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments using the dual-action inhibitor, IC261. Understanding its concentration-dependent effects on both Casein Kinase 1 (CK1) and microtubule dynamics is critical for minimizing experimental variability and ensuring accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1), with a higher affinity for the δ and ε isoforms (CK1δ/ε)[1][2]. However, it is crucial to be aware that this compound also exhibits a significant off-target effect as a microtubule-destabilizing agent, similar to colchicine. This dual activity is concentration-dependent.

Q2: At what concentrations does this compound inhibit CK1 versus disrupt microtubules?

A2: Generally, this compound inhibits CK1δ/ε in the low micromolar (µM) range[2]. In contrast, its effects on microtubule polymerization can be observed at sub-micromolar to low micromolar concentrations[1]. This overlap in effective concentrations is a primary source of experimental variability and requires careful dose-response studies.

Q3: How can I be sure which pathway I am targeting in my experiment?

A3: Differentiating between CK1 inhibition and microtubule disruption is key. At lower, sub-micromolar concentrations, observed effects are more likely due to microtubule disruption. Higher micromolar concentrations are generally required for significant CK1 inhibition. To confirm the target, you can use a more specific CK1 inhibitor that does not affect microtubules as a control, or perform a tubulin polymerization assay to directly measure the effect of this compound on microtubule dynamics.

Q4: What are the known downstream effects of this compound?

A4: Inhibition of CK1 by this compound can impact various signaling pathways, including the Wnt/β-catenin and p53 pathways[1][3]. Its microtubule-destabilizing activity leads to cell cycle arrest at the G2/M phase and can induce apoptosis[1]. The cellular response to this compound can be dependent on the p53 status of the cells[4].

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is soluble in DMSO[3]. For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
MCF7Breast Cancer0.5β-catenin positive
BT474Breast CancerLow µMβ-catenin positive
SKBR3Breast CancerLow µMβ-catenin positive
MDA-MB-453Breast Cancer86β-catenin negative
BT549Breast Cancer>10-fold higher than β-catenin positive linesβ-catenin negative
HS578TBreast Cancer>10-fold higher than β-catenin positive linesβ-catenin negative
HMEC-hTERTNon-tumorigenic Breast Epithelial46-
RKOColon CancerSignificant reduction in viability with treatmentp53 wild-type
HCT116Colon CancerSignificant reduction in viability with treatmentp53 wild-type
LOVOColon CancerSignificant reduction in viability with treatment-
SW480Colon CancerSignificant reduction in viability with treatment-

Note: The observed IC50 values can be influenced by the specific experimental conditions, including cell density and assay duration. The differential sensitivity between β-catenin positive and negative cell lines at lower µM concentrations may reflect the on-target CK1 inhibition, while broader cytotoxic effects at higher concentrations could be due to microtubule disruption.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to capture both microtubule and CK1 inhibitory effects.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate experiments. Inconsistent this compound concentration due to improper storage or handling. Cell density variation at the time of treatment.Aliquot this compound stock solution to avoid freeze-thaw cycles. Ensure consistent cell seeding and confluence across experiments.
Unexpectedly high cytotoxicity at low concentrations. The observed effect is likely due to microtubule disruption, not CK1 inhibition.Perform a dose-response curve starting from nanomolar concentrations. Use a specific CK1 inhibitor (that does not affect microtubules) as a control to confirm if the phenotype is CK1-dependent.
No effect at expected CK1 inhibitory concentrations. The cell line may be resistant to CK1 inhibition. The experimental endpoint may not be sensitive to CK1 inhibition.Confirm CK1δ/ε expression in your cell line. Use a positive control known to be sensitive to CK1 inhibition. Consider alternative assays that measure downstream targets of CK1.
Cells show mitotic arrest phenotype (rounded cells, condensed chromosomes). This is a classic indicator of microtubule disruption.Confirm microtubule disruption using immunofluorescence staining for α-tubulin. Perform a tubulin polymerization assay to directly assess the effect of this compound.
Difficulty distinguishing between apoptosis and cell cycle arrest. Both can be induced by this compound.Perform co-staining for an apoptosis marker (e.g., Annexin V) and a DNA content dye (e.g., PI) for flow cytometry analysis. This will allow you to differentiate between apoptotic cells and cells arrested in different phases of the cell cycle.

Mandatory Visualizations

IC261_Dual_Action cluster_ck1 CK1 Inhibition (µM concentrations) cluster_mt Microtubule Disruption (sub-µM concentrations) This compound This compound CK1 CK1δ/ε This compound->CK1 Inhibits Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Wnt Wnt/β-catenin Pathway CK1->Wnt Regulates p53_pathway p53 Pathway CK1->p53_pathway Regulates Cell_Fate Altered Cell Fate Wnt->Cell_Fate p53_pathway->Cell_Fate Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Dual mechanism of action of this compound.

Experimental_Workflow start Start Experiment dose_response Perform Dose-Response Curve (e.g., 0.01 µM to 100 µM) start->dose_response phenotype Observe Cellular Phenotype dose_response->phenotype low_conc Low Concentration Effect (e.g., rounding, mitotic arrest) phenotype->low_conc Sub-µM high_conc High Concentration Effect phenotype->high_conc µM confirm_mt Confirm Microtubule Disruption (Immunofluorescence, Tubulin Polymerization Assay) low_conc->confirm_mt confirm_ck1 Confirm CK1 Inhibition (Western Blot for p-β-catenin, use specific CK1 inhibitor control) high_conc->confirm_ck1 interpret Interpret Results Based on Confirmed Mechanism confirm_mt->interpret confirm_ck1->interpret p53_Pathway This compound This compound (at CK1 inhibitory conc.) CK1 CK1δ/ε This compound->CK1 Inhibits p53 p53 CK1->p53 Phosphorylates & Regulates MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Activates Transcription Bax Bax p53->Bax Activates Transcription MDM2->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

References

Strategies for improving the bioavailability of IC261 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the casein kinase 1 (CK1) inhibitor, IC261, in in vivo experiments. The information addresses common challenges related to the compound's bioavailability and provides actionable strategies to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable and reversible inhibitor of Casein Kinase 1 (CK1), with high selectivity for the delta (δ) and epsilon (ε) isoforms.[1] It functions as an ATP-competitive inhibitor. CK1δ and CK1ε are involved in various cellular processes, including the Wnt/β-catenin signaling pathway and the p53 pathway.[2] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3][2]

Q2: I am observing poor efficacy of this compound in my animal model. What are the likely causes?

A2: Poor in vivo efficacy of this compound is often linked to its low bioavailability. This is primarily due to its poor aqueous solubility.[4] The compound is soluble in DMSO, but has very limited solubility in aqueous solutions, which can lead to precipitation upon injection and reduced absorption.[1]

Q3: What are the known physicochemical properties of this compound?

A3: Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight311.33 g/mol
AppearanceYellow solid[1]
SolubilityDMSO: >100 mg/mL[1]
Aqueous SolubilityPoor[4]
Empirical FormulaC₁₈H₁₇NO₄

Q4: Are there any established formulation protocols to improve this compound's bioavailability for in vivo use?

A4: Yes, a commonly used vehicle for administering this compound in vivo involves a co-solvent system to maintain its solubility in an aqueous-based formulation. A detailed protocol is provided in the Troubleshooting Guide section below.

Troubleshooting Guide

Issue: Poor or inconsistent anti-tumor activity of this compound in xenograft models.

Possible Cause: Suboptimal formulation leading to poor drug exposure at the tumor site.

Recommended Solution: Utilize a co-solvent formulation to enhance the solubility and bioavailability of this compound. A widely cited and effective formulation is a mixture of DMSO, PEG300, Tween-80, and saline.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution of this compound suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution (e.g., 25 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to achieve a concentration of 25 mg/mL.

    • Ensure the powder is completely dissolved by gentle vortexing or sonication. This clear stock solution can be stored at -20°C for future use.

  • Prepare the Working Solution (e.g., for a final concentration of 2.5 mg/mL):

    • To prepare 1 mL of the final working solution, sequentially add the following components, ensuring complete mixing after each addition:

      • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300.

      • 50 µL of Tween-80.

      • 450 µL of sterile saline.

    • The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] It is recommended to prepare the working solution fresh on the day of use.[5]

Quantitative Data Summary

Vehicle ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent, enhances solubility
Tween-805%Surfactant, improves stability and prevents precipitation
Saline45%Aqueous base, provides isotonicity

Advanced Strategies for Bioavailability Enhancement

For researchers facing persistent challenges with this compound bioavailability, more advanced formulation strategies, commonly applied to poorly soluble kinase inhibitors, may be considered.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its absorption.[4][6] This involves dissolving the compound in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[7]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.

Visualizing this compound's Mechanism and Application

To further aid researchers, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

IC261_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_ck1 Role of CK1δ/ε cluster_this compound Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b_Axin_APC β-catenin Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1 CK1δ/ε CK1->Dishevelled Phosphorylates & Activates CK1->beta_catenin Phosphorylates for Degradation This compound This compound This compound->CK1 Inhibits In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Formulation Prepare this compound Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Treatment_Group Administer this compound (e.g., i.p. injection) Formulation->Treatment_Group Animal_Model Establish Xenograft Tumor Model Animal_Model->Treatment_Group Control_Group Administer Vehicle Control Animal_Model->Control_Group Monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Health Treatment_Group->Monitoring Control_Group->Monitoring Tumor_Volume Calculate Tumor Volume and Plot Growth Curves Monitoring->Tumor_Volume Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Tumor_Volume->Statistical_Analysis Endpoint Endpoint Analysis (e.g., tumor weight, IHC) Statistical_Analysis->Endpoint

References

Navigating IC261 Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in experiments involving the casein kinase 1 (CK1) inhibitor, IC261.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] It functions by blocking the phosphorylation of target proteins involved in various cellular processes.[3]

Q2: What are the typical cellular effects observed with this compound treatment?

A2: Treatment with this compound can lead to several distinct cellular outcomes, including:

  • Mitotic Arrest: this compound can trigger the mitotic checkpoint, leading to a transient arrest in mitosis.[4]

  • Inhibition of Cytokinesis: The compound has been shown to inhibit the final stage of cell division.[4]

  • Centrosome Amplification: At lower concentrations, this compound can cause the formation of multiple centrosomes.[4]

  • Apoptosis: this compound can induce programmed cell death in various cell types.[1][5]

  • p53-Dependent G1 Arrest: In cells with functional p53, this compound can cause a postmitotic arrest in the G1 phase of the cell cycle.[4][6]

Q3: How does the p53 status of cells influence the outcome of an this compound experiment?

A3: The p53 status of the cells is a critical determinant of the cellular response to this compound.

  • p53-Functional Cells: These cells typically undergo a G1 arrest following mitotic slippage induced by this compound.[4]

  • p53-Deficient Cells: Cells lacking functional p53 are prone to undergo endoreduplication, leading to an 8N DNA content, and are more susceptible to apoptosis.[4]

Q4: What are the known off-target effects of this compound?

A4: A significant off-target effect of this compound is its ability to inhibit microtubule polymerization.[5] This effect may not be mediated by its inhibition of CK1δ/ε and can represent a major confounding variable in experiments.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between cell lines Different p53 status: As explained in FAQ3, the cellular response to this compound is highly dependent on p53 function.[4][6][8]1. Determine p53 status: Before starting your experiment, verify the p53 status of your cell lines. 2. Use appropriate controls: Include both p53-positive and p53-negative cell lines as controls to understand the p53-dependent effects.
Observed effects on microtubule dynamics unrelated to CK1 inhibition Off-target effect on tubulin polymerization: this compound is a potent inhibitor of microtubule polymerization.[5][7]1. Use a lower concentration of this compound: Titrate the concentration to find the lowest effective dose that inhibits CK1δ/ε without significantly affecting microtubules. 2. Use a structurally different CK1δ/ε inhibitor: As a control, use another CK1δ/ε inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to CK1 inhibition and not an off-target effect. 3. Directly measure microtubule polymerization: Perform in vitro tubulin polymerization assays with this compound to quantify its direct effect.
Cell death observed at concentrations expected to only induce cell cycle arrest High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to this compound.1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line that induces the desired effect (e.g., mitotic arrest) without causing widespread apoptosis. 2. Time-course experiment: Analyze the effects of this compound at different time points to distinguish between early cell cycle effects and later induction of apoptosis.
No observable effect of this compound 1. Inactive compound: The compound may have degraded. 2. Insufficient concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cell line resistance: The target pathway may not be active or important in your chosen cell line.1. Check compound integrity: Ensure proper storage of this compound (at -20°C, protected from light).[5] 2. Increase concentration: Perform a dose-response experiment with a wider range of concentrations. 3. Validate the pathway: Confirm that CK1δ/ε is expressed and active in your cell line and that the downstream pathway of interest is functional.

Data Presentation

Table 1: IC50 Values for this compound Against Various Kinases

KinaseIC50 (µM)Reference
Casein Kinase 1δ (CK1δ)1[1]
Casein Kinase 1ε (CK1ε)1[1]
Casein Kinase 1α1 (CK1α1)16[1]
Protein Kinase A (PKA)>100[1]
p34cdc2>100[1]
p55fyn>100[1]

Experimental Protocols

Kinase Assay Protocol to Determine IC50 of this compound

This protocol is adapted from a standard method for assessing casein kinase activity.[1]

Materials:

  • Recombinant CK1δ, CK1ε, or CK1α1

  • Casein (dephosphorylated)

  • This compound (dissolved in DMSO)

  • Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, casein (2 mg/mL), and the respective casein kinase isoform.

  • Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to the reaction mixture. Include a DMSO-only control.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

IC261_Signaling_Pathway cluster_0 Cellular Input cluster_1 Primary Targets cluster_2 Downstream Cellular Processes cluster_3 Cellular Outcomes This compound This compound CK1d CK1δ This compound->CK1d Inhibits CK1e CK1ε This compound->CK1e Inhibits Microtubules Microtubule Dynamics This compound->Microtubules Inhibits (Off-target) p53 p53 Pathway CK1d->p53 Mitosis Mitosis & Cytokinesis CK1d->Mitosis CK1e->p53 CK1e->Mitosis G1_Arrest G1 Arrest p53->G1_Arrest Apoptosis Apoptosis p53->Apoptosis Mitotic_Arrest Mitotic Arrest Mitosis->Mitotic_Arrest Microtubules->Mitosis

Caption: this compound signaling pathway and off-target effects.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture 1. Cell Seeding & Culture p53_Status 2. Confirm p53 Status Cell_Culture->p53_Status IC261_Prep 3. Prepare this compound dilutions p53_Status->IC261_Prep Treatment 4. Treat cells with this compound (include vehicle control) IC261_Prep->Treatment Cell_Cycle 5a. Cell Cycle Analysis (FACS) Treatment->Cell_Cycle Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Microscopy 5c. Immunofluorescence (e.g., α-tubulin, γ-tubulin) Treatment->Microscopy Western_Blot 5d. Western Blot (e.g., p-p53, CK1δ/ε) Treatment->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Microscopy->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound studies.

Confounding_Variables cluster_exp Experimental System cluster_confounders Potential Confounding Variables This compound This compound Treatment Observed_Phenotype Observed Phenotype (e.g., Mitotic Arrest) This compound->Observed_Phenotype Intended Effect (via CK1δ/ε inhibition) Tubulin Microtubule Depolymerization (Off-Target Effect) This compound->Tubulin Causes p53 p53 Status p53->Observed_Phenotype Modulates Outcome Tubulin->Observed_Phenotype Contributes to Phenotype

Caption: Logical relationship of confounding variables.

References

Best practices for long-term storage and handling of IC261

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of IC261, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1), with a strong preference for the δ and ε isoforms.[1][2] Its primary mechanism of action is to block the phosphorylation of target proteins by CK1δ and CK1ε, thereby modulating their activity and downstream signaling pathways.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound is known to impact several critical cellular signaling pathways, most notably:

  • Wnt/β-catenin Pathway: By inhibiting CK1δ/ε, this compound can affect the stability of β-catenin, a key component of this pathway.[3][4]

  • p53 Signaling Pathway: this compound can influence p53-dependent cellular processes, including cell cycle arrest and apoptosis.[5][6]

  • Microtubule Dynamics: this compound has been shown to have off-target effects, including the inhibition of microtubule polymerization, which can lead to mitotic arrest and apoptosis independent of CK1 inhibition.[7][8][9][10]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a powder and in solution under the following conditions:

FormStorage TemperatureDurationSpecial Instructions
Powder -20°CUp to 3 yearsProtect from light.[7]
Stock Solution (-20°C) -20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Purge with inert gas.[11]
Stock Solution (-80°C) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in DMSO.[7][12] To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to the desired concentration. A common stock concentration is 10 mM.

  • Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[11]

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[11] For reconstituted solutions, it is recommended to purge the vial with an inert gas before sealing to prevent oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. The stability of compounds in DMSO can vary, and moisture absorption by DMSO can be problematic.[13]Always use freshly prepared solutions or aliquots that have undergone minimal freeze-thaw cycles. When preparing stock solutions, use a high concentration (e.g., 10 mM) to improve stability.[13]
Off-Target Effects: this compound is known to inhibit microtubule polymerization, which can lead to cell cycle arrest and apoptosis independent of its effects on CK1.[7][8][9][10] This can be a significant confounding factor.To confirm that the observed effects are due to CK1 inhibition, consider using a more specific CK1δ/ε inhibitor with no reported effects on microtubules as a control. Also, perform experiments at the lowest effective concentration of this compound to minimize off-target effects.
Low or no observable effect Poor Solubility: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. While soluble in DMSO, its solubility in aqueous media is low.[2]Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. If solubility issues persist, consider using a different solvent system for in vivo experiments, such as a mixture of DMSO, PEG300, Tween-80, and saline.[11]
Cell Line Specificity: The cellular response to this compound can be dependent on the p53 status of the cells. Cells with functional p53 may undergo G1 arrest, while cells with non-functional p53 may exhibit different phenotypes.[5]Characterize the p53 status of your cell line. Be aware that the experimental outcome may vary between different cell lines.
Cell Toxicity High Concentration of this compound: High concentrations of this compound can lead to significant off-target effects and general cytotoxicity.Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%.

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways affected by this compound, generated using the DOT language.

IC261_Wnt_Pathway cluster_wnt_off Wnt Pathway: OFF State cluster_wnt_on Wnt Pathway: ON State cluster_this compound Effect of this compound β-catenin β-catenin Degradation Degradation β-catenin->Degradation Phosphorylation by GSK3β/CK1 Destruction Complex APC/Axin/GSK3β/CK1 Destruction Complex->β-catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction Complex Inhibition β-catenin_stable β-catenin (stabilized) Nucleus Nucleus β-catenin_stable->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription TCF/LEF This compound This compound This compound->Destruction Complex Inhibits CK1δ/ε IC261_p53_Pathway cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes cluster_ic261_effect Effect of this compound CK1 CK1δ/ε p53 p53 CK1->p53 Phosphorylation (Activation) p53_active Active p53 p53->p53_active MDM2 MDM2 MDM2->p53 Ubiquitination (Degradation) Cell Cycle Arrest Cell Cycle Arrest p53_active->Cell Cycle Arrest Apoptosis Apoptosis p53_active->Apoptosis This compound This compound This compound->CK1 Inhibition

References

Technical Support Center: Interpreting Conflicting Results from IC261 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from studies involving the small molecule inhibitor IC261.

Frequently Asked Questions (FAQs)

Q1: My experiment shows this compound induces potent cell cycle arrest and apoptosis. Is this solely due to its inhibition of Casein Kinase 1δ/ε (CK1δ/ε)?

A1: Not necessarily. While this compound was initially characterized as a specific inhibitor of CK1δ and CK1ε, subsequent research has revealed a significant off-target effect.[1][2][3][4] this compound is also a potent inhibitor of microtubule polymerization, with an affinity for tubulin similar to that of colchicine.[1][2] This disruption of microtubule dynamics is a primary driver of the observed mitotic arrest and subsequent apoptosis in many cancer cell lines.[1][2][3] Therefore, it is crucial to consider that the potent cytotoxic effects of this compound may be independent of its activity against CK1δ/ε.

Q2: I am not seeing the expected inhibition of Wnt/β-catenin signaling with this compound at concentrations that cause cell death. Why is this?

A2: This is a common point of confusion and a key area of conflicting reports. The likely reason is that the concentrations of this compound required to induce robust cell cycle arrest and apoptosis are often lower than those needed to effectively inhibit the Wnt/β-catenin signaling pathway in many cell types.[2] Studies have shown that at sub-micromolar concentrations, this compound can induce prometaphase arrest and apoptosis without significantly inhibiting CK1δ/ε kinase activity or Wnt/β-catenin signaling.[1][2] In contrast, another, more specific CK1δ/ε inhibitor, PF-670462, effectively inhibits Wnt signaling at nanomolar concentrations but does not induce the same level of cell death as this compound.[1] This suggests that the potent cytotoxic effects of this compound are likely mediated by its microtubule-destabilizing activity, not its inhibition of Wnt signaling.

Q3: How does the p53 status of my cells influence the cellular response to this compound?

A3: The p53 status of your cells is a critical determinant of the cellular outcome following this compound treatment. In cells with functional p53, this compound-induced mitotic arrest is often followed by a postmitotic G1 arrest, preventing entry into the S phase.[5][6] Conversely, in cells with non-functional p53, cells may undergo postmitotic replication, leading to an 8N DNA content, micronucleation, and a higher rate of apoptosis.[5][6] Interestingly, one study found that this compound-induced killing in a stepwise transformation model required both overactive Ras and inactive p53.[1][2]

Q4: I am observing conflicting results regarding apoptosis at different concentrations of this compound. Can you explain this?

A4: Yes, the dose-response to this compound regarding apoptosis can be complex. Some studies have reported that lower concentrations of this compound can induce a more significant subG1 population (indicative of apoptosis) than higher concentrations that cause a complete G2/M arrest.[7] One hypothesis for this is that at lower concentrations, the inhibition of CK1δ/ε might play a more prominent role in promoting apoptosis, potentially through the activation of pro-apoptotic proteins.[3] At higher concentrations, the profound cell cycle arrest caused by microtubule depolymerization might be the dominant effect, with apoptosis occurring as a later consequence.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause Troubleshooting Step
Different cellular targets at varying concentrations. Be aware that the IC50 for CK1δ/ε inhibition is in the micromolar range (0.6-1.4 µM), while effects on microtubule polymerization and subsequent cell death can also occur in the sub-micromolar to low micromolar range.[1][2][8] The observed IC50 for cell viability will be a composite of these effects.
Cell line dependency. The sensitivity to this compound can vary significantly between different cell lines due to factors like p53 status, expression levels of CK1 isoforms, and microtubule dynamics.[5][6][7] It is recommended to determine the IC50 empirically for each cell line used.
Duration of treatment. The cytotoxic effects of this compound are time-dependent. Shorter incubation times may primarily reflect effects on CK1, while longer exposures will also encompass the consequences of mitotic arrest.
Issue 2: Difficulty in separating CK1δ/ε inhibition from microtubule depolymerization effects.
Possible Cause Troubleshooting Step
Off-target effects of this compound. Use a more specific CK1δ/ε inhibitor, such as PF-670462, as a negative control.[1] This compound inhibits CK1δ/ε at nanomolar concentrations but has minimal impact on microtubule polymerization. Comparing the effects of this compound and PF-670462 can help dissect the two mechanisms.
Lack of specific assays. To confirm microtubule depolymerization, perform immunofluorescence staining for α-tubulin to visualize microtubule structures. To specifically measure CK1δ/ε activity, consider in vitro kinase assays or monitor the phosphorylation of known CK1δ/ε substrates.
Inappropriate experimental window. Analyze cellular effects at different time points. Microtubule disruption and mitotic arrest can be observed relatively quickly, while downstream effects on signaling pathways may require longer incubation times.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50 (µM)Reference
Casein Kinase 1δ (CK1δ)0.7 - 1.3[8]
Casein Kinase 1ε (CK1ε)0.6 - 1.4[8]
Casein Kinase 1α11 - 21[8]

Table 2: Concentration-Dependent Effects of this compound

Concentration RangePrimary Observed EffectKey ConsiderationsReference
Sub-micromolar to low micromolar (e.g., 0.4 - 1.6 µM)Mitotic arrest, apoptosis, centrosome amplification.Effects may be largely independent of CK1δ/ε and Wnt signaling inhibition.[1][2][5][7]
Micromolar (e.g., >10 µM)Inhibition of CK1δ/ε kinase activity and Wnt/β-catenin signaling.At these concentrations, both CK1 inhibition and microtubule depolymerization are likely occurring.[2]

Experimental Protocols

Key Experiment: Assessing the Dual Mechanism of this compound

This workflow allows for the differentiation between this compound's effects on CK1δ/ε signaling and microtubule integrity.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with known p53 status) at a suitable density.

    • Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM), a specific CK1δ/ε inhibitor (e.g., PF-670462 at nanomolar concentrations), a microtubule depolymerizing agent (e.g., colchicine or nocodazole), and a vehicle control (e.g., DMSO).

    • Incubate for various time points (e.g., 6, 12, 24, 48 hours).

  • Analysis of Wnt/β-catenin Signaling:

    • Lyse cells and perform Western blotting for key components of the Wnt pathway, such as phosphorylated and total β-catenin, and Axin. A decrease in phosphorylated β-catenin and an increase in total β-catenin would indicate pathway activation, while the opposite would suggest inhibition.

    • Alternatively, use a TOP/FOP Flash reporter assay to quantify TCF/LEF transcriptional activity, a downstream readout of canonical Wnt signaling.

  • Analysis of Microtubule Integrity:

    • Fix cells with paraformaldehyde and permeabilize with Triton X-100.

    • Perform immunofluorescence staining using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Visualize microtubule networks using fluorescence microscopy. Disrupted, fragmented, or absent microtubules in this compound-treated cells would indicate a depolymerizing effect.

  • Cell Cycle and Apoptosis Analysis:

    • Harvest cells and fix in ethanol.

    • Stain with propidium iodide (PI) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).

    • Confirm apoptosis using an alternative method, such as Annexin V/PI staining or a caspase activity assay.

Mandatory Visualization

G cluster_0 Canonical Wnt Signaling Pathway cluster_1 This compound Points of Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex CK1 CK1 CK1->Destruction_Complex Primes Phosphorylation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Destruction_Complex->beta_catenin Phosphorylates for degradation IC261_CK1 This compound IC261_CK1->CK1 Inhibits IC261_MT This compound Microtubules Microtubules IC261_MT->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Canonical Wnt signaling pathway and the dual inhibitory mechanisms of this compound.

G cluster_workflow Experimental Workflow to Deconvolute this compound Effects Start Treat Cells This compound This compound Start->this compound PF670462 PF-670462 (CK1δ/ε specific) Start->PF670462 Colchicine Colchicine (Microtubule specific) Start->Colchicine Control Vehicle Control Start->Control Endpoint1 Analyze Wnt Signaling (Western Blot, Reporter Assay) This compound->Endpoint1 Endpoint2 Analyze Microtubules (Immunofluorescence) This compound->Endpoint2 Endpoint3 Analyze Cell Cycle & Apoptosis (Flow Cytometry) This compound->Endpoint3 PF670462->Endpoint1 PF670462->Endpoint3 Colchicine->Endpoint2 Colchicine->Endpoint3 Control->Endpoint1 Control->Endpoint2 Control->Endpoint3 Conclusion Interpret Results Endpoint1->Conclusion Endpoint2->Conclusion Endpoint3->Conclusion

Caption: Logical workflow for dissecting the dual mechanisms of action of this compound.

References

IC261 Experimental Controls: A Technical Guide to Managing p53 Status

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for the p53 status of cells in experiments involving IC261. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound was initially identified as a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values in the low micromolar range.[1][2][3] These kinases are involved in various cellular processes, including Wnt signaling and DNA repair.[3][4] However, subsequent research has revealed that at sub-micromolar concentrations, this compound's potent anti-cancer effects are not due to CK1δ/ε inhibition.[4][5] Instead, this compound functions as a potent inhibitor of microtubule polymerization, similar to colchicine. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[4]

Q2: How does the p53 status of a cell line affect its response to this compound treatment?

A2: The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in determining the cellular outcome following this compound treatment.[6][7][8] The response is dichotomous based on the functional status of p53:

  • p53 Wild-Type (WT) Cells: Cells with functional p53 respond to the mitotic checkpoint activation by arresting in the G1 phase of the cell cycle following mitosis.[9][10]

  • p53 Mutant/Null Cells: Cells lacking functional p53 are unable to execute this G1 arrest. They undergo postmitotic replication, leading to an 8N DNA content, formation of micronuclei, and ultimately, apoptosis.[9][10] The selective killing of cancer cells by this compound has been shown to be more effective in cells with inactive p53 and overactive Ras.[4]

Q3: Why is it crucial to know the p53 status of my cells before starting an this compound experiment?

A3: Knowing the p53 status of your cell lines is critical for several reasons:

  • Interpreting Results: The p53 status is a primary determinant of the cellular response to this compound. Without this information, it is difficult to accurately interpret data related to cell cycle progression, apoptosis, and overall cytotoxicity.

  • Experimental Design: Your experimental design, including the choice of endpoints to measure (e.g., G1 arrest vs. apoptosis), will depend on the p53 status of the cells.

  • Reproducibility: The use of cell lines with unverified or misidentified p53 status is a significant source of experimental irreproducibility.[11][12][13]

Q4: How can I determine the p53 status of my cell lines?

A4: Several methods can be used to determine the p53 status of your cell lines. It is highly recommended to use a combination of these approaches for robust verification.

  • Database Review: Publicly available databases, such as the IARC TP53 Database, provide information on the p53 status of a wide range of cell lines.[11][12] However, be aware that cell line misidentification can lead to discrepancies.[11][12]

  • Sanger Sequencing: Direct sequencing of the TP53 gene is the gold standard for identifying mutations.

  • Western Blotting: This can be used to assess the basal protein level of p53. Many p53 mutations lead to a stabilized protein with a much longer half-life, resulting in high basal expression levels compared to the very low levels in wild-type cells.

  • Functional Assays: You can functionally assess the p53 pathway by treating cells with a DNA damaging agent (e.g., etoposide or doxorubicin) and measuring the induction of p53 target genes like CDKN1A (p21) by qPCR or Western blotting. A robust induction of p21 is indicative of functional p53.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low cytotoxicity in a cancer cell line. The cell line may have wild-type p53, leading to cell cycle arrest rather than apoptosis at the concentration tested.Verify the p53 status of your cell line. If it is p53-WT, consider using endpoints that measure cell cycle arrest (e.g., flow cytometry for DNA content) in addition to apoptosis.
Inconsistent results between experiments using the same cell line. Cell line misidentification or cross-contamination. The p53 status of the cells may not be what is reported.Authenticate your cell line using short tandem repeat (STR) profiling. Experimentally verify the p53 status using the methods described in FAQ 4.
This compound does not induce G1 arrest in a presumed p53-WT cell line. The p53 pathway in your cell line may be compromised downstream of p53. The concentration of this compound may be too high, leading directly to apoptosis.Confirm p53 functionality with a DNA damaging agent and p21 induction. Perform a dose-response experiment with this compound and analyze cell cycle distribution at multiple concentrations.
No difference in response between p53-WT and p53-mutant cell lines. The experimental endpoint is not sensitive enough to distinguish between G1 arrest and apoptosis. The off-target effects of this compound at high concentrations may be masking the p53-dependent effects.Use multiple assays to assess cell fate, such as flow cytometry for cell cycle and Annexin V staining for apoptosis. Titrate this compound to the lowest effective concentration.

Experimental Protocols

Protocol 1: Verification of p53 Functional Status

This protocol describes a method to functionally assess the p53 pathway in your cell line of interest.

1. Cell Seeding:

  • Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Culture the cells overnight to allow for attachment.

2. Treatment:

  • Treat the cells with a known DNA damaging agent. A common choice is Etoposide at a final concentration of 10-50 µM.

  • Include a vehicle-treated control (e.g., DMSO).

  • Incubate for 12-24 hours.

3. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

4. Western Blotting:

  • Resolve 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

5. Interpretation of Results:

  • p53-WT cells: Should show a low basal level of p53 and a strong induction of both p53 and its downstream target p21 upon etoposide treatment.

  • p53-mutant cells: Often show a high basal level of p53 that does not increase further with treatment. p21 induction will be absent or significantly blunted.

  • p53-null cells: Will show no detectable p53 or p21 induction.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.

1. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate.

  • Treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.

2. Cell Harvesting and Fixation:

  • Harvest both adherent and floating cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate at 4°C for at least 30 minutes.

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

4. Data Interpretation:

  • p53-WT cells: Expect an accumulation of cells in the G1 phase of the cell cycle.

  • p53-mutant/null cells: Expect to see a significant population of cells with >4N DNA content (i.e., 8N), indicative of endoreduplication, and an increase in the sub-G1 population, representing apoptotic cells.

Visualizing Experimental Logic and Pathways

To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow: p53 Status Verification start Start with Cell Line of Interest db_check Check p53 Status in IARC TP53 Database start->db_check seq Sanger Sequence TP53 Gene db_check->seq func_assay Perform p53 Functional Assay seq->func_assay etoposide Treat with Etoposide (DNA Damage) func_assay->etoposide wb Western Blot for p53 and p21 Induction etoposide->wb result Determine p53 Status (WT, Mutant, or Null) wb->result

Caption: Workflow for determining the p53 status of a cell line.

G cluster_pathway Cellular Response to this compound This compound This compound microtubules Microtubule Polymerization This compound->microtubules inhibits mitotic_checkpoint Mitotic Checkpoint Activation microtubules->mitotic_checkpoint disrupts p53_status p53 Status? mitotic_checkpoint->p53_status p53_wt Wild-Type p53 p53_status->p53_wt Functional p53_mut Mutant/Null p53 p53_status->p53_mut Non-functional g1_arrest Postmitotic G1 Arrest p53_wt->g1_arrest replication Postmitotic Replication (8N DNA) p53_mut->replication apoptosis Apoptosis replication->apoptosis

References

Validation & Comparative

A Comparative Analysis of IC261 and Other Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Casein Kinase 1 (CK1) inhibitor IC261 with other notable alternatives. The performance and specificity of these inhibitors are evaluated using supporting experimental data, detailed protocols, and pathway visualizations to aid in experimental design and drug development.

Introduction to Casein Kinase 1 and Its Inhibitors

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that are critical regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression. The seven mammalian isoforms (α, β, γ1, γ2, γ3, δ, and ε) are implicated in the pathogenesis of various diseases, from cancer to neurodegenerative disorders, making them attractive therapeutic targets.

This compound was one of a first-generation inhibitor targeting the CK1δ and CK1ε isoforms. While instrumental in early research, its utility is hampered by modest potency and significant off-target effects. This guide compares this compound to other widely used and more recently developed CK1 inhibitors, focusing on their potency, selectivity, and mechanisms of action.

Quantitative Comparison of CK1 Inhibitors

The inhibitory activity of small molecules is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The following tables summarize the IC50 values for this compound and other key CK1 inhibitors against the δ and ε isoforms, which are the most studied targets.

It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions, such as ATP concentration and the specific enzyme and substrate used.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected CK1 Inhibitors

InhibitorCK1δ IC50 (nM)CK1ε IC50 (nM)Key Off-TargetsReference
This compound ~1000~1000Tubulin (inhibits microtubule polymerization)[1]
D4476 300-ALK5 (500 nM)[2][3]
PF-670462 13 - 1490p38, EGFR, JNK[1][2][4]
PF-4800567 71132Highly selective for CK1ε over CK1δ[2][4]
SR-3029 44260Highly selective for CK1δ/ε[2]

Key Distinctions and Off-Target Effects

A critical differentiator among CK1 inhibitors is their selectivity, not only among CK1 isoforms but across the entire kinome.

This compound: A significant limitation of this compound is its off-target activity. Studies have demonstrated that this compound binds to tubulin with an affinity similar to colchicine, potently inhibiting microtubule polymerization.[1] This activity is independent of its CK1δ/ε inhibition and is responsible for many of its observed cellular effects, including cell cycle arrest and apoptosis, complicating the interpretation of experimental results.[1]

PF-670462: While exhibiting high potency for CK1δ/ε in vitro, PF-670462 has been shown to be a non-selective kinase inhibitor at concentrations used in cell-based assays (e.g., 10 µM), inhibiting numerous other kinases, including JNK and p38 isoforms.[1] This lack of selectivity can lead to broad cellular effects not directly attributable to CK1 inhibition.

D4476: This compound is a potent, cell-permeable inhibitor of CK1 but also acts as an inhibitor of the TGF-β type I receptor, ALK5.[2][] This dual activity must be considered when analyzing its biological effects.

SR-3029: Developed as a highly selective CK1δ/ε inhibitor, SR-3029 shows minimal off-target kinase inhibition, making it a more precise tool for studying the specific roles of these isoforms.[1][2]

Signaling Pathway Context: The Role of CK1 in Wnt/β-Catenin Signaling

CK1 isoforms are pivotal regulators of the canonical Wnt/β-catenin signaling pathway, where they paradoxically play both positive and negative roles. Understanding this context is crucial for interpreting inhibitor effects. CK1α acts as a negative regulator by phosphorylating β-catenin, priming it for degradation. In contrast, CK1δ and CK1ε act as positive regulators by phosphorylating components like Dishevelled (Dvl) and the LRP5/6 co-receptor, promoting pathway activation.[6][7][8][9]

Caption: Canonical Wnt/β-catenin pathway showing opposing roles of CK1 isoforms.

Experimental Protocols

Detailed and standardized protocols are essential for generating comparable data. Below are methodologies for key assays used to characterize CK1 inhibitors.

In Vitro Kinase Assay (Generic Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified CK1 isoform.

Objective: To determine the IC50 of an inhibitor against a specific CK1 isoform.

Materials:

  • Recombinant human CK1δ or CK1ε (purified)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate: A specific peptide substrate for CK1 (e.g., Ulight™-labeled peptide)

  • ATP solution (at a concentration close to the Km for the specific kinase)

  • Test inhibitors (dissolved in DMSO, serially diluted)

  • Detection reagent (e.g., LANCE® Ultra Europium-anti-phospho-substrate antibody for TR-FRET)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. For controls, add buffer with DMSO.

  • Add 5 µL of a solution containing the CK1 enzyme and the peptide substrate prepared in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mixture.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a suitable plate reader (e.g., TR-FRET enabled).

  • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Crystal Violet Staining)

This assay assesses the effect of inhibitors on the overall growth and viability of cultured cells over several days.

Objective: To measure the antiproliferative effect of CK1 inhibitors on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HT1080, A375)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test inhibitors dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Solubilization Solution (e.g., 10% acetic acid)

  • 96-well tissue culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control).

  • Incubate the cells for 72-120 hours in a humidified incubator at 37°C with 5% CO₂.

  • Carefully remove the medium and wash the cells once with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and stain with 100 µL of Crystal Violet Staining Solution for 20 minutes at room temperature.[10]

  • Remove the staining solution and wash the plate extensively with water until the background is clear. Air dry the plate.

  • Solubilize the stain by adding 100 µL of Solubilization Solution to each well and incubate on a shaker for 15 minutes.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.

In Vitro Tubulin Polymerization Assay

This assay is crucial for testing the off-target effect of compounds like this compound on microtubule dynamics.

Objective: To determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (for promoting polymerization)

  • Test compounds (this compound), positive control (paclitaxel), negative control (nocodazole)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.[11][12]

Procedure:

  • Pre-warm the spectrophotometer and the 96-well plate to 37°C.[12]

  • On ice, prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), polymerization buffer, and GTP (final concentration 1 mM).

  • Add the test compound or controls to the designated wells in the pre-warmed 37°C plate.

  • To initiate polymerization, pipette the cold tubulin mixture into the wells containing the compounds.[11]

  • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[12][13]

  • Plot absorbance (turbidity) versus time. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor typically follows a multi-stage process, from initial screening to validation of cellular activity and specificity.

Caption: A typical workflow for the discovery and characterization of a CK1 inhibitor.

References

A Comparative Analysis of IC261 and PF-670462 in the Modulation of Wnt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, the Wnt signaling pathway remains a critical target for therapeutic intervention, particularly in oncology. Among the myriad of small molecule inhibitors developed to dissect and target this pathway, IC261 and PF-670462 have emerged as key tools for researchers. Both compounds are recognized as inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), enzymes that play a pivotal role in the positive regulation of canonical Wnt/β-catenin signaling. However, a deeper examination reveals divergent efficacies and distinct mechanisms of action, warranting a comprehensive comparison for the discerning researcher.

This guide provides an objective comparison of the performance of this compound and PF-670462 in the context of Wnt signaling, supported by experimental data and detailed methodologies.

Divergent Efficacy in Wnt Signaling Inhibition and Cellular Proliferation

While both this compound and PF-670462 target CK1δ/ε, their downstream effects on Wnt signaling and cell proliferation differ significantly. PF-670462 is a highly potent inhibitor of the Wnt/β-catenin signaling cascade, reportedly being three orders of magnitude more effective than this compound in this regard.[1] Conversely, this compound demonstrates robust anti-proliferative and pro-apoptotic effects in cancer cell lines, an activity that is notably weak for PF-670462.[2][3]

The primary anti-cancer efficacy of this compound is not attributed to its inhibition of Wnt signaling but rather to its off-target activity as a potent inhibitor of microtubule polymerization, akin to the action of colchicine.[1][3] This tubulin-binding activity is believed to be responsible for its ability to induce cell cycle arrest and apoptosis in cancer cells.[3]

InhibitorTarget(s)Potency in Wnt Signaling InhibitionPotency in Cell Proliferation InhibitionPrimary Mechanism of Anti-Cancer Action
This compound CK1δ/ε, TubulinLowHighInhibition of microtubule polymerization
PF-670462 CK1δ/ε (also p38, EGFR)HighLowInhibition of Wnt/β-catenin signaling

Experimental Data Summary

The following tables summarize quantitative data from comparative studies involving this compound and PF-670462.

Table 1: Inhibition of Wnt/β-catenin Signaling in HEKSTF3A Reporter Cells

CompoundConcentrationNormalized Reporter Activity (Relative Light Units)
DMSO (Control)0.001%~1.0
PF-67046210 nMSignificant Inhibition
PF-670462100 nMStrong Inhibition
This compound1 µMModerate Inhibition
This compound10 µMSignificant Inhibition

Data extrapolated from dose-response curves presented in comparative studies.[2]

Table 2: Effect on Cell Viability in HEK293 and HT1080 Cells (7-day treatment)

Cell LineTreatment (1 µM)Relative Cell Viability (Crystal Violet Staining)
HEK293DMSO100%
HEK293PF-670462~80-90%
HEK293This compound~20-30%
HT1080DMSO100%
HT1080PF-670462~80-90%
HT1080This compound~20-30%

Data is a qualitative summary based on reported experimental outcomes.[2]

Table 3: Induction of Cell Cycle Arrest (24-hour treatment)

Cell LineTreatment (1 µM)Effect on Cell Cycle
HEK293DMSONormal Progression
HEK293PF-670462No significant arrest
HEK293This compoundG2/M Arrest
HT1080DMSONormal Progression
HT1080PF-670462No significant arrest
HT1080This compoundG2/M Arrest

Based on flow cytometry analysis of DNA content.[2]

Visualizing the Mechanisms of Action

To better understand the distinct roles of this compound and PF-670462, the following diagrams illustrate their points of intervention in the Wnt signaling pathway and the experimental workflow for their comparison.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibition CK1 CK1δ/ε CK1->Dvl Phosphorylation Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes PF670462 PF-670462 PF670462->CK1 Potent Inhibition IC261_Wnt This compound IC261_Wnt->CK1 Weak Inhibition Tubulin Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Microtubules->Cell_Cycle_Arrest IC261_Tubulin This compound IC261_Tubulin->Microtubules Potent Inhibition

Caption: Wnt signaling pathway and points of inhibition for this compound and PF-670462.

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., HEK293, HT1080, HEKSTF3A) Treatment Treatment with: - DMSO (Control) - this compound (e.g., 1 µM) - PF-670462 (e.g., 1 µM) Start->Treatment Wnt_Assay Wnt Signaling Assay (HEKSTF3A Luciferase Reporter) Treatment->Wnt_Assay Cell_Viability Cell Viability Assay (Crystal Violet Staining, Cell Counting) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Wnt_Result Quantify Wnt Inhibition Wnt_Assay->Wnt_Result Viability_Result Assess Anti-proliferative Effects Cell_Viability->Viability_Result Cycle_Result Determine Cell Cycle Arrest Cell_Cycle->Cycle_Result

Caption: Experimental workflow for comparing this compound and PF-670462.

Detailed Experimental Protocols

1. Wnt/β-catenin Reporter Assay

  • Cell Line: HEK293 cells stably expressing a SuperTOPFlash TCF/LEF-responsive luciferase reporter (HEKSTF3A).

  • Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound, PF-670462, or DMSO as a vehicle control. A typical concentration range for PF-670462 would be 1 nM to 10 µM, and for this compound, 100 nM to 50 µM.

  • Incubation: Cells are incubated with the compounds for 16-24 hours.

  • Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Normalization: To control for cell viability, a parallel assay such as lactate dehydrogenase (LDH) activity or a cell viability reagent (e.g., CellTiter-Glo) can be used to normalize the luciferase readings.

  • Data Analysis: Dose-response curves are generated using non-linear regression analysis to determine IC50 values.

2. Cell Viability and Proliferation Assays

  • a) Crystal Violet Staining:

    • Seeding: HEK293 or HT1080 cells are seeded at a low confluence (e.g., 5%) in 6-well plates.

    • Treatment: Cells are treated with 1 µM of this compound, PF-670462, or DMSO.

    • Incubation: Cells are grown for 7 days, with media and compounds refreshed every 2-3 days.

    • Staining: Cells are washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.5% crystal violet solution.

    • Analysis: Plates are photographed, and the stained cell mass provides a qualitative measure of cell proliferation. For quantitative analysis, the dye can be solubilized and absorbance measured.

  • b) Viable Cell Counting:

    • Protocol: Following the 7-day treatment as described above, cells are trypsinized and resuspended in media.

    • Counting: Viable cells are counted using a hemocytometer with trypan blue exclusion or an automated cell counter.

3. Cell Cycle Analysis by Flow Cytometry

  • Seeding: HEK293 or HT1080 cells are seeded to reach approximately 80% confluence at the time of treatment.

  • Treatment: Cells are treated with 1 µM of this compound, PF-670462, or DMSO for 24 hours.

  • Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

References

A Comparative Analysis of IC261's Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the small molecule inhibitor IC261, detailing its effects across various cancer types. This compound has emerged as a molecule of interest due to its dual mechanism of action, targeting both Casein Kinase 1 (CK1) isoforms δ and ε, and independently, the process of tubulin polymerization. This duality contributes to its potent anti-cancer effects, including the induction of apoptosis and cell cycle arrest in a variety of cancer models. This document synthesizes available preclinical data to offer a comparative perspective on its efficacy, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy of this compound

The potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variation is influenced by the specific molecular drivers of each cancer type, such as the status of the Wnt/β-catenin pathway. The following table summarizes the available IC50 values for this compound in several cancer cell lines.

Cancer TypeCell LineIC50 (µM)Key Notes
Breast Cancer MCF7 (β-catenin positive)0.5[1]Highly sensitive, activity parallels CK1ε inhibition.[1]
BT474 (β-catenin positive)Low µM range[1]Sensitive to this compound.
MDA-MB-453 (β-catenin negative)86[1]Significantly less sensitive, suggesting a role for β-catenin in this compound sensitivity.[1]
BT549 (β-catenin negative)10- to 100-fold higher than β-catenin positive lines[1]Reduced sensitivity.
HS578T (β-catenin negative)10- to 100-fold higher than β-catenin positive lines[1]Reduced sensitivity.
SKBR3 (β-catenin positive)Low µM range[1]Sensitive to this compound.
Colon Cancer COLO-205Not explicitly quantified, but effective in suppressing growth.This compound has been shown to be effective in colon cancer models.
Glioblastoma GL261Not explicitly quantified, but effective in suppressing growth.[2]This compound has demonstrated growth inhibition in glioblastoma cell lines and xenograft models.[2]
Pancreatic Cancer Pancreatic Ductal Adenocarcinoma Cell LinesNot explicitly quantified, but effective in suppressing growth.[2]This compound has been shown to inhibit the growth of pancreatic cancer cells.[2]
Hepatocellular Carcinoma HCC Cell LinesNot explicitly quantified, but shows significant antitumor activity.[2]This compound exhibits robust anti-tumor efficacy in HCC cell lines and xenograft models.[2]
Fibrosarcoma HT1080Not explicitly quantified, but effective in suppressing growth.[2]This compound has been studied for its effects on fibrosarcoma cell lines.[2]

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-cancer effects through two distinct mechanisms:

  • Casein Kinase 1 (CK1) δ/ε Inhibition: CK1δ and CK1ε are serine/threonine kinases that play crucial roles in several oncogenic signaling pathways, most notably the Wnt/β-catenin and Hedgehog pathways. By inhibiting these kinases, this compound can disrupt the proliferation and survival of cancer cells that are dependent on these pathways.

  • Tubulin Polymerization Inhibition: Independent of its effects on CK1, this compound has been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis. This mechanism is similar to the action of other well-known microtubule-targeting anti-cancer drugs.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes influenced by this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State CK1d_e_off CK1δ/ε bCatenin_off β-catenin CK1d_e_off->bCatenin_off P GSK3b_off GSK3β GSK3b_off->bCatenin_off P Axin_off Axin Axin_off->bCatenin_off APC_off APC APC_off->bCatenin_off Proteasome_off Proteasome bCatenin_off->Proteasome_off Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Axin_on Axin Dsh->Axin_on Inhibits CK1d_e_on CK1δ/ε GSK3b_on GSK3β bCatenin_on β-catenin GSK3b_on->bCatenin_on No Phosphorylation TCF_LEF_on TCF/LEF bCatenin_on->TCF_LEF_on Activation TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on This compound This compound This compound->CK1d_e_off Inhibits This compound->CK1d_e_on Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Hedgehog_Signaling_Pathway cluster_off Hedgehog OFF State cluster_on Hedgehog ON State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off GLI_R GLI-R (Repressor) GLI_off->GLI_R Processing CK1_off CK1 CK1_off->GLI_off P PKA_off PKA PKA_off->GLI_off P GSK3b_off GSK3β GSK3b_off->GLI_off P TargetGenes_off Target Gene Expression OFF GLI_R->TargetGenes_off Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) TargetGenes_on Target Gene Expression ON GLI_on->TargetGenes_on This compound This compound This compound->CK1_off Inhibits Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end Comparative Analysis data_analysis->end

References

Unraveling the Anti-Cancer Potential of IC261: A Comparative Analysis Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the anti-cancer effects of IC261, a potent inhibitor of Casein Kinase 1 (CK1) delta and epsilon. Through a detailed comparison with alternative CK1 inhibitors and an exploration of its mechanistic underpinnings, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The data presented herein, compiled from multiple studies, highlights the efficacy of this compound in various cancer cell lines and elucidates its complex mode of action.

Executive Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. While initially characterized as a specific inhibitor of CK1δ/ε, emerging evidence suggests that its potent anti-cancer activity, particularly at sub-micromolar concentrations, may be independent of its CK1 inhibitory function. This guide presents a comparative analysis of this compound with other CK1δ/ε inhibitors, details the experimental protocols for assessing its effects, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The anti-proliferative activity of this compound and other selected CK1δ/ε inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineCancer TypeIC50 (µM)Notes
This compound MCF7Breast Cancer (β-catenin positive)0.5[1]High sensitivity
MDA-MB-453Breast Cancer (β-catenin negative)86[1]Low sensitivity
BT474Breast Cancer (β-catenin positive)Low µM range[1]
BT549Breast Cancer (β-catenin negative)10- to 100-fold higher than β-catenin positive lines[1]
HS578TBreast Cancer (β-catenin negative)10- to 100-fold higher than β-catenin positive lines[1]
SKBR3Breast Cancer (β-catenin positive)Low µM range[1]
HT1080FibrosarcomaGrowth inhibition at submicromolar concentrations[2]
PF-670462 HT1080FibrosarcomaModest inhibition of proliferation[3]Potent CK1δ/ε inhibitor but weak anti-proliferative agent.[3]
HEK293Embryonic KidneyDid not inhibit cell proliferation at 1 µM[3]
PF-4800567 HEK293Embryonic KidneyDid not inhibit cell proliferation at 1 µM[3]
HT1080FibrosarcomaDid not inhibit cell proliferation at 1 µM[3]

Key Observation: A significant discrepancy exists between the potent anti-proliferative effects of this compound at sub-micromolar concentrations and its IC50 for inhibiting Wnt/β-catenin signaling, which is in the micromolar range (approximately 36 µM)[4]. This suggests that the primary anti-cancer mechanism of this compound at lower, effective doses is not the inhibition of CK1δ/ε and the Wnt pathway.[3]

Mechanistic Insights: A Dual Mode of Action

This compound's anti-cancer effects appear to be mediated through at least two distinct mechanisms, depending on the concentration:

  • CK1δ/ε Inhibition (at higher concentrations): this compound competitively binds to the ATP-binding pocket of CK1δ and CK1ε, inhibiting their kinase activity. This primarily affects signaling pathways where these kinases are crucial, such as the Wnt/β-catenin pathway.

  • Inhibition of Microtubule Polymerization (at lower, anti-proliferative concentrations): At sub-micromolar concentrations, this compound has been shown to bind to tubulin, inhibiting microtubule polymerization.[3] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in cancer cells.[3] This mechanism is independent of its CK1δ/ε inhibitory activity.[3]

This dual activity explains why other potent CK1δ/ε inhibitors, such as PF-670462, do not exhibit the same level of cytotoxicity as this compound at similar concentrations.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by CK1δ/ε, and consequently by this compound at concentrations sufficient to inhibit these kinases.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition CK1_de CK1δ/ε CK1_de->Dsh Phosphorylation Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->CK1_de Inhibits (at high conc.) p53_Signaling cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation CK1_de CK1δ/ε CK1_de->p53 Phosphorylation This compound This compound This compound->CK1_de Inhibits MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent (e.g., 0.5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H Apoptosis_Workflow A 1. Treat cells with this compound for a specified time B 2. Harvest cells (including floating cells) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in Annexin V binding buffer C->D E 5. Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes at room temperature E->F G 7. Analyze by flow cytometry F->G

References

Head-to-Head Comparison: IC261 Versus Traditional Chemotherapy in Pancreatic and Colon Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of oncology, the quest for more effective and targeted cancer therapies is paramount. This report provides a detailed head-to-head comparison of the investigational casein kinase 1 (CK1) inhibitor, IC261, with traditional chemotherapy mainstays for pancreatic and colon cancer: gemcitabine, 5-fluorouracil (5-FU), and oxaliplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at preclinical data, mechanisms of action, and the signaling pathways implicated.

Executive Summary

This compound, a selective inhibitor of CK1 delta (CK1δ) and epsilon (CK1ε) isoforms, is currently in the preclinical stage of development. It has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, often in a p53-dependent manner. Traditional chemotherapy agents, while foundational in cancer treatment, operate through broader mechanisms of DNA and RNA synthesis inhibition, leading to significant side effects. This comparison guide synthesizes available preclinical data to offer a comparative perspective on the potential of IC2_261 relative to these established therapies.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and traditional chemotherapy drugs in various pancreatic and colon cancer cell lines. It is critical to note that the data for this compound and the traditional chemotherapies are derived from separate studies. Direct comparative studies under identical experimental conditions are not yet available. Therefore, these comparisons should be interpreted with caution.

Pancreatic Cancer Cell Lines
DrugCell LineIC50 (µM)Citation
This compound PancTu-11.25[1]
PancTu-21.25[1]
ASPC-11.25[1]
BxPc31.25[1]
Capan-11.25[1]
Colo3571.25[1]
MiaPaCa-21.25[1]
Panc11.25[1]
Gemcitabine AsPC-10.494[2]
BxPC-3Not Reported[2]
MIA PaCa-223.9[2]
Panc-14.9[2]
Colon Cancer Cell Lines
DrugCell LineIC50 (µM)Citation
This compound RKONot Specified[3]
LOVONot Specified[3]
HCT116Not Specified[3]
SW480Not Specified[3]
5-Fluorouracil HCT 116 (1 day)185[4]
HCT 116 (3 days)11.3[4]
HCT 116 (5 days)1.48[4]
HT-29 (5 days)11.25[4]
Oxaliplatin Caco-25 - 20[5][6]

Mechanism of Action and Signaling Pathways

This compound: Targeting Casein Kinase 1

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Inhibition of these kinases can trigger mitotic checkpoint control, leading to a transient mitotic arrest.[7] In cells with functional p53, this can result in a postmitotic G1 phase arrest.[7] However, in cells with non-functional p53, this compound can induce postmitotic replication, leading to an 8N DNA content and subsequent apoptosis.[7] Furthermore, this compound has been shown to promote aerobic glycolysis in colon cancer cells through a p53-dependent mechanism.[3]

IC261_Signaling_Pathway This compound This compound CK1 CK1δ / CK1ε This compound->CK1 Inhibits p53 p53 CK1->p53 Phosphorylates CellCycle Cell Cycle Arrest (G1) p53->CellCycle Induces Apoptosis Apoptosis p53->Apoptosis Induces Glycolysis Aerobic Glycolysis p53->Glycolysis Regulates

Caption: Simplified signaling pathway of this compound.
Traditional Chemotherapy: DNA and RNA Synthesis Inhibition

Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into DNA, leading to inhibition of DNA synthesis and repair, ultimately causing cell death.

5-Fluorouracil (5-FU): 5-FU acts as a pyrimidine analog that disrupts the synthesis of thymidine, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase. It can also be incorporated into RNA, leading to errors in protein synthesis.

Oxaliplatin: This platinum-based agent forms cross-links within the DNA, which inhibits DNA replication and transcription, triggering apoptosis.

Traditional_Chemo_Pathway cluster_gem Gemcitabine cluster_5fu 5-Fluorouracil cluster_oxa Oxaliplatin Gem Gemcitabine Gem_DNA Incorporation into DNA Gem->Gem_DNA DNAsynth DNA Synthesis & Replication Gem_DNA->DNAsynth Inhibits FU 5-FU TS Thymidylate Synthase FU->TS Inhibits FU_RNA Incorporation into RNA FU->FU_RNA TS->DNAsynth Inhibits Apoptosis_chemo Apoptosis FU_RNA->Apoptosis_chemo Oxa Oxaliplatin DNA_crosslink DNA Cross-linking Oxa->DNA_crosslink DNA_crosslink->DNAsynth Inhibits DNAsynth->Apoptosis_chemo

Caption: Mechanisms of action for traditional chemotherapies.

Experimental Protocols

Detailed experimental protocols for the cited studies are crucial for the interpretation of the presented data. Below are summaries of the methodologies used.

Cell Viability and IC50 Determination (General Protocol)
  • Cell Lines: Human pancreatic (PancTu-1, PancTu-2, ASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1) and colon (RKO, LOVO, HCT116, SW480, Caco-2) cancer cell lines were used.

  • Assay: Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a range of concentrations of the respective drug (this compound, gemcitabine, 5-FU, or oxaliplatin) for a specified duration (e.g., 24, 48, 72 hours, or 5 days). After the treatment period, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured using a microplate reader.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then determined from the dose-response curves.

Experimental_Workflow Start Seed Cancer Cells Treat Treat with Drug Start->Treat Incubate Incubate Treat->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Calculate IC50 Measure->Analyze

Caption: General workflow for IC50 determination.

Conclusion

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The drug this compound is investigational and has not been approved for clinical use.

References

The Synergistic Potential of IC261 and Immunotherapy: A Research Frontier

Author: BenchChem Technical Support Team. Date: November 2025

The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. While the casein kinase 1 (CK1) inhibitor, IC261, has demonstrated standalone anti-cancer properties, its synergistic potential with immunotherapy remains an area of active investigation with limited direct preclinical or clinical data currently available in the public domain. This guide aims to provide a framework for evaluating such a combination, drawing upon the known mechanisms of this compound and the principles of immunotherapy, while highlighting the critical need for future experimental exploration.

Understanding the Players: this compound and Immunotherapy

This compound is a small molecule inhibitor that primarily targets casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) . These kinases are involved in various cellular processes, including cell cycle regulation, DNA damage repair, and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. By inhibiting CK1δ/ε, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Some studies also suggest that this compound's anti-tumor effects may be linked to its ability to induce microtubule depolymerization, a mechanism independent of CK1 inhibition.

Immunotherapy , particularly the use of immune checkpoint inhibitors (ICIs) , has revolutionized cancer treatment. ICIs, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system. This "releases the brakes" on T cells, allowing them to recognize and attack tumor cells more effectively.

The Hypothesized Synergy: A Mechanistic Overview

The theoretical basis for combining this compound with immunotherapy lies in the potential for this compound to modulate the tumor microenvironment (TME) and enhance the efficacy of immune checkpoint blockade. Several potential mechanisms could contribute to this synergy:

  • Increased Tumor Cell Death and Antigen Presentation: By inducing apoptosis in cancer cells, this compound could lead to the release of tumor-associated antigens. These antigens can then be taken up by antigen-presenting cells (APCs), such as dendritic cells, which in turn prime and activate anti-tumor T cells.

  • Modulation of Immunosuppressive Signaling Pathways: The signaling pathways influenced by CK1, such as Wnt/β-catenin, have been implicated in creating an immunosuppressive TME. Inhibition of these pathways by this compound could potentially reduce the presence of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and increase the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.

  • Upregulation of Immune Recognition Molecules: Further research is needed to determine if this compound can influence the expression of molecules on cancer cells that are crucial for immune recognition, such as MHC class I molecules and PD-L1. Increased expression of these molecules could render tumors more susceptible to T-cell-mediated killing and anti-PD-1/PD-L1 therapy.

Evaluating the Synergy: A Call for Experimental Data

To validate the hypothesized synergistic effects of this compound and immunotherapy, rigorous preclinical and clinical studies are essential. The following tables outline the types of experimental data that would be crucial for a comprehensive comparison.

Table 1: In Vitro Co-culture Assays

Experiment Methodology Expected Outcome with Synergy Alternative Kinase Inhibitor (for comparison)
T-cell Mediated Tumor Cell KillingCo-culture of cancer cells, activated T cells, and this compound with or without an anti-PD-1/PD-L1 antibody. Cytotoxicity is measured by assays like LDH release or real-time cell analysis.Increased T-cell mediated killing of cancer cells in the presence of this compound and the immune checkpoint inhibitor compared to either agent alone.CK2 Inhibitor (e.g., Silmitasertib)
Cytokine Release AssayMeasurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatant of co-cultures using ELISA or multiplex assays.Enhanced release of pro-inflammatory cytokines, indicating increased T-cell activation.JAK Inhibitor (e.g., Ruxolitinib)
T-cell Proliferation AssayAssessment of T-cell proliferation in co-cultures using methods like CFSE staining and flow cytometry.Increased proliferation of tumor-specific T cells.PI3K Inhibitor (e.g., Idelalisib)

Table 2: In Vivo Tumor Model Studies

Experiment Methodology Expected Outcome with Synergy Alternative Kinase Inhibitor (for comparison)
Tumor Growth InhibitionSyngeneic mouse models treated with vehicle, this compound, anti-PD-1/PD-L1 antibody, or the combination. Tumor volume is measured over time.Significant delay in tumor growth and improved survival in the combination therapy group compared to monotherapy groups.MEK Inhibitor (e.g., Trametinib)
Analysis of Tumor-Infiltrating Immune CellsTumors are harvested and analyzed by flow cytometry or immunohistochemistry to quantify different immune cell populations (CD8+ T cells, Tregs, MDSCs).Increased infiltration of CD8+ T cells and a decrease in immunosuppressive cell populations in the TME of the combination group.BRAF Inhibitor (e.g., Dabrafenib)
Gene Expression Analysis of the Tumor MicroenvironmentRNA sequencing of tumor tissue to assess changes in gene expression related to immune activation and suppression.Upregulation of genes associated with T-cell activation and a pro-inflammatory TME.BTK Inhibitor (e.g., Ibrutinib)

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are critical for the reproducibility and validation of findings. Below are example methodologies for key experiments.

In Vitro T-cell Mediated Cytotoxicity Assay
  • Cell Culture: Culture a cancer cell line of interest (e.g., murine melanoma B16-F10) and prepare target cells.

  • T-cell Isolation and Activation: Isolate T cells from the spleen of a syngeneic mouse and activate them with anti-CD3 and anti-CD28 antibodies.

  • Co-culture Setup: Seed cancer cells in a 96-well plate. The following day, add activated T cells at a specific effector-to-target ratio.

  • Treatment: Add this compound (at various concentrations), an anti-PD-1 antibody (e.g., clone RMP1-14), or the combination to the co-culture. Include vehicle and isotype control groups.

  • Cytotoxicity Measurement: After a 48-72 hour incubation, measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of target cell lysis.

  • Data Analysis: Calculate the percentage of specific lysis for each treatment group and compare the results using appropriate statistical analysis.

In Vivo Syngeneic Mouse Model Study
  • Tumor Implantation: Subcutaneously implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma) into immunocompetent mice (e.g., C57BL/6).

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into four groups: (1) Vehicle control, (2) this compound, (3) Anti-PD-1 antibody, and (4) this compound + Anti-PD-1 antibody.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Survival Monitoring: Monitor mice for signs of toxicity and record survival data.

  • Immunophenotyping (at endpoint): Harvest tumors and spleens. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, CD11b) for flow cytometric analysis.

Visualizing the Pathways and Workflows

To better understand the complex interactions, diagrams of the signaling pathways and experimental workflows are invaluable.

Synergy_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_Immunotherapy Immunotherapy This compound This compound CK1 CK1δ/ε This compound->CK1 inhibits Wnt Wnt/β-catenin Signaling CK1->Wnt Apoptosis Apoptosis Wnt->Apoptosis regulates AntigenRelease Tumor Antigen Release Apoptosis->AntigenRelease APC Antigen Presenting Cell (APC) AntigenRelease->APC uptake PDL1 PD-L1 PD1 PD-1 PDL1->PD1 inhibits T-cell TCell T Cell APC->TCell activates TCell->Apoptosis induces killing AntiPD1 Anti-PD-1/PD-L1 AntiPD1->PD1 blocks

Caption: Hypothesized synergistic pathway of this compound and anti-PD-1/PD-L1 therapy.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis start_vitro Co-culture of Tumor Cells & T Cells treatment_vitro Treatment: This compound +/- Anti-PD-1 start_vitro->treatment_vitro analysis_vitro Measure: - Cytotoxicity - Cytokine Release - T-cell Proliferation treatment_vitro->analysis_vitro start_vivo Tumor Implantation in Syngeneic Mice treatment_vivo Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination start_vivo->treatment_vivo monitoring Monitor: - Tumor Growth - Survival treatment_vivo->monitoring analysis_vivo Endpoint Analysis: - Tumor Immune Infiltrate (Flow Cytometry) monitoring->analysis_vivo

Caption: A streamlined workflow for evaluating this compound and immunotherapy synergy.

Conclusion and Future Directions

While the direct evidence for the synergistic effects of this compound and immunotherapy is currently lacking, the mechanistic rationale provides a strong foundation for future research. The experimental frameworks outlined in this guide offer a roadmap for investigators to explore this promising combination. Should preclinical data demonstrate synergy, it would pave the way for clinical trials to evaluate the safety and efficacy of this novel therapeutic strategy in cancer patients. The key to unlocking the full potential of this combination will be a deep understanding of the underlying biology, driven by robust and well-designed experimental studies.

Unraveling the Enigma of IC261: A Comparative Guide to its Dual Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the published findings on the molecular mechanisms of IC261. Initially lauded as a specific inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε, subsequent research has unveiled a more complex picture, implicating microtubule polymerization as a primary target for its potent anti-cancer effects. This guide presents the experimental data supporting both mechanisms, offering detailed protocols to facilitate the replication and validation of these pivotal findings.

Executive Summary

This compound, a small molecule inhibitor, has been the subject of extensive research due to its significant anti-proliferative and pro-apoptotic effects in cancer cells. Early studies identified this compound as a selective inhibitor of the serine/threonine kinases CK1δ and CK1ε, enzymes implicated in crucial cellular processes including the Wnt/β-catenin signaling pathway and the regulation of circadian rhythms.[1][2] However, a paradigm shift occurred with the discovery that the concentrations of this compound required to induce robust anti-cancer effects were significantly lower than those needed to inhibit CK1δ/ε in cellular assays.[3][4] This led to the identification of a second, more potent mechanism of action: the inhibition of microtubule polymerization.[3] This guide will dissect the experimental evidence for both proposed mechanisms, providing a framework for their independent validation.

Data Presentation: A Tale of Two Mechanisms

The following tables summarize the key quantitative data from published studies, comparing the efficacy of this compound with other well-characterized inhibitors.

Compound Target IC50 (Kinase Assay) Effect on Wnt Signaling Reference
This compound CK1δ/ε~1 µMInhibition at higher µM concentrations[5][6]
PF670462 CK1δ/ε~15-50 nMPotent inhibition at nM concentrations[3][7]

Table 1: Comparison of this compound and PF670462 as CK1δ/ε Inhibitors. This table highlights the significant difference in potency between this compound and the more selective CK1δ/ε inhibitor, PF670462. While both target the same kinases, PF670462 is effective at nanomolar concentrations for inhibiting Wnt signaling, whereas this compound requires micromolar concentrations, suggesting its cellular effects at lower doses are independent of CK1δ/ε inhibition.[3]

Compound Target Effect on Cell Cycle Effect on Microtubules Reference
This compound TubulinPrometaphase arrestInhibition of polymerization[3][8]
Colchicine TubulinMitotic arrestInhibition of polymerization[9]
Nocodazole TubulinG2/M arrestDepolymerization[8]

Table 2: Comparison of this compound with Microtubule-Targeting Agents. This table illustrates that this compound induces a cell cycle arrest phenotype similar to that of known microtubule inhibitors like colchicine and nocodazole.[3][8] This effect is attributed to its ability to inhibit tubulin polymerization, a mechanism shared with these established anti-mitotic agents.

Experimental Protocols: A Guide to Validation

To facilitate the independent replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay for CK1δ/ε Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against CK1δ or CK1ε.

  • Materials: Recombinant human CK1δ or CK1ε, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), [γ-³²P]ATP, substrate (e.g., α-casein), test compound (e.g., this compound, PF670462), and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound in kinase buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time within the linear range of the assay.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Wnt/β-catenin Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway in response to inhibitor treatment.

  • Materials: A cell line stably expressing a TCF/LEF-responsive luciferase reporter construct (e.g., HEK293-TCF/LEF), cell culture medium, test compound (e.g., this compound, PF670462), Wnt3a conditioned medium (as a positive control), and a luciferase assay system.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of the test compound in the presence or absence of Wnt3a conditioned medium.

    • Incubate for 16-24 hours.

    • Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions.

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

    • Plot the normalized luciferase activity against the compound concentration to determine the inhibitory effect.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of tubulin.

  • Materials: Purified tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, a fluorescence plate reader, and a fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound, colchicine).

    • On ice, add tubulin, GTP, and the fluorescent reporter to the polymerization buffer in a 96-well plate.

    • Add the test compound to the respective wells.

    • Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

    • An increase in fluorescence indicates tubulin polymerization. Plot fluorescence intensity versus time to visualize the polymerization kinetics and determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with a test compound.

  • Materials: Cancer cell line of interest, cell culture medium, test compound (e.g., this compound, nocodazole), phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, and a flow cytometer.

  • Procedure:

    • Seed cells and treat with the test compound for a specified duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Cancer cell line, cell culture medium, test compound, Annexin V-FITC, propidium iodide (PI), Annexin V binding buffer, and a flow cytometer.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • The results will allow for the quantification of four cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Mandatory Visualizations

To further clarify the discussed mechanisms and experimental workflows, the following diagrams are provided.

IC261_Dual_Mechanism cluster_ck1 CK1δ/ε Inhibition Mechanism cluster_tubulin Microtubule Inhibition Mechanism IC261_CK1 This compound (µM) CK1 CK1δ/ε IC261_CK1->CK1 Inhibits Wnt Wnt/β-catenin Pathway CK1->Wnt Regulates Circadian Circadian Rhythm CK1->Circadian Regulates IC261_Tubulin This compound (nM-low µM) Tubulin Tubulin IC261_Tubulin->Tubulin Binds Microtubules Microtubule Polymerization IC261_Tubulin->Microtubules Inhibits Mitotic_Arrest Prometaphase Arrest Microtubules->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: The dual mechanisms of action of this compound.

Wnt_Pathway_Inhibition cluster_nucleus Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Beta_Catenin->Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates Nucleus Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1 CK1δ/ε CK1->Beta_Catenin Phosphorylates for This compound This compound This compound->CK1 Inhibits Beta_Catenin_Nuc->TCF_LEF Activates

Caption: this compound's role in the Wnt/β-catenin signaling pathway.

Experimental_Workflow_Validation cluster_ck1_validation CK1δ/ε Inhibition Validation cluster_tubulin_validation Microtubule Inhibition Validation Start Hypothesis: This compound has dual mechanisms Kinase_Assay In Vitro Kinase Assay (this compound vs PF670462) Start->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay (this compound vs Colchicine) Start->Tubulin_Assay Wnt_Assay Wnt/β-catenin Reporter Assay Kinase_Assay->Wnt_Assay Cell_Cycle Cell Cycle Analysis (FACS) Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow for validating this compound's mechanisms.

References

A Meta-Analysis of IC261: Unraveling a Dual-Mechanism Kinase and Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for IC261, a small molecule initially identified as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε. Subsequent research, however, has unveiled a more complex pharmacological profile, revealing this compound as a potent microtubule-destabilizing agent. This dual activity complicates its use as a specific probe for CK1δ/ε signaling but offers a unique mechanism for its observed anti-cancer properties. This guide will objectively compare this compound with other relevant compounds, present supporting experimental data, and provide detailed methodologies for key experiments.

Executive Summary

This compound is a cell-permeable, ATP-competitive inhibitor of CK1δ and CK1ε, with IC50 values in the low micromolar range. It also demonstrates weaker activity against CK1α. Preclinical studies have shown that this compound can induce mitotic arrest, spindle defects, centrosome amplification, and apoptosis in various cancer cell lines. However, a pivotal finding is that the potent cytotoxic and anti-proliferative effects of this compound are observed at concentrations significantly lower than those required to inhibit CK1δ/ε in cells. This has been attributed to its ability to inhibit tubulin polymerization, a mechanism it shares with classic anti-mitotic agents like colchicine.

A direct comparison with the more potent and selective CK1δ/ε inhibitor, PF-670462, highlights this distinction. While PF-670462 effectively inhibits Wnt/β-catenin signaling (a key downstream pathway of CK1δ/ε), it exhibits only modest effects on cell proliferation. In contrast, this compound potently inhibits cell proliferation but is a much weaker inhibitor of Wnt/β-catenin signaling at its effective concentrations. This suggests that the primary driver of this compound's anti-cancer activity is its effect on microtubules, not its inhibition of CK1.

To date, there is no evidence of this compound having entered clinical trials. Its development appears to be confined to the preclinical stage.

Data Presentation: Comparative Analysis of this compound and Alternatives

The following tables summarize the quantitative data for this compound in comparison to other relevant kinase and microtubule inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget(s)IC50 (µM)Selectivity NotesReference(s)
This compound CK1δ~1Also inhibits CK1ε at similar concentrations and CK1α at ~16 µM. Less active against PKA, p34cdc2, and p55fyn (IC50 > 100 µM).
CK1ε~1
CK1α16
PF-670462 CK1δ/ε0.014 (in vitro)Highly potent and selective inhibitor of CK1δ/ε.
D4476 CK10.3 (in vitro)Also inhibits other kinases like p38.
CKI-7 CK16 (in vitro)Poor cell permeability.

Table 2: Cellular Activity and Mechanism of Action

CompoundKey Cellular EffectsWnt/β-catenin Signaling InhibitionTubulin Polymerization InhibitionPrimary Mechanism of Anti-cancer ActionReference(s)
This compound Mitotic arrest, apoptosis, spindle defects, centrosome amplification.Weak at concentrations that inhibit proliferation.Potent, binds to the colchicine-binding site.Microtubule destabilization.
PF-670462 Modest inhibition of cell proliferation.Potent.Not reported to inhibit tubulin polymerization.CK1δ/ε inhibition.
Colchicine Mitotic arrest, apoptosis.Not a primary mechanism.Potent.Microtubule destabilization.
Vinblastine Mitotic arrest, apoptosis.Not a primary mechanism.Potent (binds to a different site than colchicine).Microtubule destabilization.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and its alternatives.

In Vitro Kinase Assay (General Protocol)

This assay is used to determine the direct inhibitory effect of a compound on a purified kinase.

  • Reagents:

    • Purified recombinant CK1δ or CK1ε enzyme.

    • Kinase buffer (e.g., 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl2, 2 mM EGTA).

    • Substrate (e.g., casein or a specific peptide substrate).

    • [γ-³²P]ATP.

    • This compound or other test compounds dissolved in DMSO.

  • Procedure:

    • The kinase reaction is initiated by mixing the purified kinase, substrate, and varying concentrations of the inhibitor in the kinase buffer.

    • The reaction is started by the addition of [γ-³²P]ATP (e.g., at a constant concentration of 10 µM for IC50 determination).

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

    • The reaction is stopped, and the incorporation of ³²P into the substrate is measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assays

These assays measure the effect of a compound on cell survival and growth.

  • AlamarBlue (Resazurin) Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or other compounds for a specified duration (e.g., 72 hours).

    • AlamarBlue reagent is added to each well, and the plates are incubated for 2-4 hours.

    • The reduction of resazurin to the fluorescent resorufin by metabolically active cells is measured using a fluorescence plate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

  • CCK-8 (Cell Counting Kit-8) Assay:

    • Similar to the AlamarBlue assay, cells are seeded and treated with the test compounds.

    • CCK-8 solution, containing a WST-8 tetrazolium salt, is added to each well.

    • Incubate for 1-4 hours. The WST-8 is reduced by cellular dehydrogenases to a soluble formazan dye.

    • The absorbance of the formazan product is measured at 450 nm using a microplate reader.

    • Cell proliferation is calculated as a percentage of the control.

Wnt/β-catenin Signaling Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway.

  • Cell Line: A reporter cell line is used, typically HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., SuperTOPFlash).

  • Procedure:

    • The reporter cells are seeded in a 96-well plate.

    • The cells are treated with a Wnt ligand (e.g., Wnt3a conditioned media) to activate the pathway, in the presence of varying concentrations of this compound or other inhibitors.

    • After a defined incubation period (e.g., 16-24 hours), the cells are lysed.

    • Luciferase activity is measured using a luminometer.

    • The results are often normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in cell number or transfection efficiency.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reagents:

    • Purified tubulin protein.

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

    • This compound, colchicine, or other test compounds.

  • Procedure:

    • The assay is performed in a temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

    • Purified tubulin is kept on ice to prevent polymerization.

    • The test compound is added to the tubulin solution in the polymerization buffer in a cuvette or 96-well plate, also on ice.

    • The polymerization reaction is initiated by raising the temperature to 37°C.

    • The increase in absorbance at 340 nm, which is due to light scattering by the newly formed microtubules, is monitored over time.

    • The rate and extent of polymerization are analyzed to determine the inhibitory or enhancing effect of the compound.

Mandatory Visualization

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows used to characterize it.

IC261_Mechanism_of_Action cluster_this compound This compound cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_effects Cellular Effects This compound This compound CK1 CK1δ/ε This compound->CK1 Inhibits (µM) Tubulin Tubulin This compound->Tubulin Inhibits (sub-µM) Wnt Wnt/β-catenin Signaling CK1->Wnt Microtubule Microtubule Dynamics Tubulin->Microtubule Proliferation ↓ Proliferation Wnt->Proliferation MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis ↑ Apoptosis MitoticArrest->Apoptosis Experimental_Workflow_Comparison cluster_compounds Test Compounds cluster_assays Comparative Assays cluster_results Expected Outcomes This compound This compound KinaseAssay In Vitro Kinase Assay (CK1δ/ε) This compound->KinaseAssay WntAssay Wnt/β-catenin Reporter Assay This compound->WntAssay ProliferationAssay Cell Proliferation Assay This compound->ProliferationAssay TubulinAssay Tubulin Polymerization Assay This compound->TubulinAssay PF670462 PF-670462 PF670462->KinaseAssay PF670462->WntAssay PF670462->ProliferationAssay PF670462->TubulinAssay IC261_Kinase Moderate Inhibition (IC50 ~1 µM) KinaseAssay->IC261_Kinase PF670462_Kinase Potent Inhibition (IC50 ~14 nM) KinaseAssay->PF670462_Kinase IC261_Wnt Weak Inhibition WntAssay->IC261_Wnt PF670462_Wnt Potent Inhibition WntAssay->PF670462_Wnt IC261_Proliferation Potent Inhibition ProliferationAssay->IC261_Proliferation PF670462_Proliferation Weak Inhibition ProliferationAssay->PF670462_Proliferation IC261_Tubulin Inhibition TubulinAssay->IC261_Tubulin PF670462_Tubulin No Inhibition TubulinAssay->PF670462_Tubulin

Benchmarking IC261: A Comparative Analysis Against Novel CK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-established Casein Kinase 1 (CK1) inhibitor, IC261, against a panel of more recently developed inhibitors. The following sections detail the performance of these compounds, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the selection of the most appropriate research tools.

Introduction to Casein Kinase 1 and this compound

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in regulating a multitude of cellular processes, including Wnt signaling, circadian rhythms, and cell cycle progression.[1][2][3] Dysregulation of CK1 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[1][2][4]

This compound is a widely recognized, ATP-competitive inhibitor of CK1.[5] It has been instrumental in elucidating the cellular functions of CK1. However, research has also highlighted certain limitations, including off-target effects and a lack of potent isoform specificity, which has driven the development of novel CK1 inhibitors with improved pharmacological profiles.[2][4][6]

Comparative Analysis of CK1 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of novel CK1 inhibitors against key CK1 isoforms. Lower IC50 values are indicative of higher potency.

InhibitorCK1α (IC50)CK1δ (IC50)CK1ε (IC50)Key Off-Targets
This compound 16 µM[5]~1 µM[5]~1 µM[5]Mitotic Spindle Formation[2], Voltage-gated sodium channels[4]
D4476 Inhibits[2]0.3 µM[7]Not specifiedALK5 (0.5 µM)[2][7]
PF-670462 Not specifiedPotent inhibitor[2]Potent inhibitor[2]Not specified
IWP-2 Not specifiedSpecific inhibitor[7][8]Specific inhibitor[8]Porcupine[8]
Umbralisib Not specifiedNot specifiedDual inhibitor[9]PI3K-delta[9]
SR-3029 Not specifiedLow nanomolar IC50[2]Low nanomolar IC50[2]Not specified

Experimental Protocols

In Vitro Kinase Inhibition Assay

A standard method to determine the IC50 of a kinase inhibitor is the in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant CK1 enzyme (e.g., CK1δ or CK1ε)

  • Kinase buffer (e.g., 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl2, 2 mM EGTA)[5]

  • Substrate (e.g., casein or a specific peptide)[5]

  • [γ-32P]ATP

  • Test inhibitors (e.g., this compound, novel inhibitors) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CK1 enzyme.

  • Add varying concentrations of the test inhibitor to the reaction mixture. A DMSO control (no inhibitor) is also prepared.

  • Initiate the kinase reaction by adding [γ-32P]ATP.[5]

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

To assess the effect of CK1 inhibitors on cell viability, a cell-based proliferation assay can be performed.

Materials:

  • Cancer cell line with known CK1 pathway dependency (e.g., pancreatic or colon cancer cell lines)[4][5]

  • Cell culture medium and supplements

  • Test inhibitors

  • Reagent for measuring cell viability (e.g., MTT, resazurin, or a reagent for ATP measurement)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitors. Include a DMSO-treated control group.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor) start->prep_reagents reaction_setup Set up Kinase Reaction (Varying Inhibitor Concentrations) prep_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation spotting Spot Reaction on Phosphocellulose Paper incubation->spotting washing Wash Paper to Remove Unincorporated [γ-32P]ATP spotting->washing measurement Measure Radioactivity (Scintillation Counting) washing->measurement analysis Data Analysis (Calculate % Inhibition) measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Discussion and Conclusion

This compound remains a valuable tool for studying CK1 biology; however, its utility can be limited by its micromolar potency against the CK1α isoform and known off-target effects that can complicate data interpretation.[2][4] The development of novel CK1 inhibitors has provided researchers with more potent and selective options. For instance, compounds like D4476 exhibit greater potency for CK1δ, while others such as SR-3029 show promise with low nanomolar efficacy.[2][7] Dual-specificity inhibitors like Umbralisib, which targets both CK1ε and PI3K-delta, offer unique opportunities for investigating pathway crosstalk.[9]

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring high selectivity for the CK1δ/ε isoforms, newer compounds may be more appropriate. However, when broader CK1 inhibition is desired and potential off-targets can be controlled for, this compound can still be a cost-effective option. This guide serves as a starting point for researchers to make informed decisions when selecting a CK1 inhibitor for their experimental needs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of IC261

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds like IC261, a casein kinase inhibitor, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for hazardous chemical waste management.

Note: This information is based on general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive guidance.

I. Understanding the Compound: this compound

This compound is a potent inhibitor of casein kinase 1 (CK1). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates its treatment as hazardous chemical waste.

Chemical PropertyValue
Target Casein Kinase 1 (CK1)
Form Typically a solid powder
Solubility Soluble in DMSO

II. Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the experiment. A crucial first step is to minimize the generation of waste.

  • Source Reduction: Order only the quantity of this compound required for your experiments.

  • Scale Down: When feasible, reduce the scale of your experiments to minimize the volume of waste produced.

  • Inventory Management: Maintain a clear inventory of your chemicals to avoid ordering duplicates and to track expiration dates.

III. Step-by-Step Disposal Procedures

The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and handling to ensure safety and compliance with regulations.

Solid waste includes the pure compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.

  • Segregation: Collect all solid waste contaminated with this compound separately from other laboratory trash.

  • Containerization:

    • Place the waste in a clearly labeled, leak-proof, and compatible hazardous waste container. The original container with its label intact is a good option for unused or expired this compound.

    • For contaminated lab supplies, use a designated, durable plastic bag or a rigid container.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including "this compound" and any other chemical constituents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO). Liquid waste containing this compound must be handled with caution.

  • Segregation: Never pour liquid waste containing this compound down the drain.[1][2] Collect it in a dedicated, compatible hazardous waste container.

  • Containerization:

    • Use a shatter-resistant container, preferably plastic, with a secure screw-top cap.

    • Ensure the container is compatible with all components of the waste solution (e.g., DMSO).

  • Labeling: Affix a "Hazardous Waste" label to the container. List all chemical components and their approximate concentrations, for example, "this compound in DMSO".

  • Storage: Store the sealed liquid waste container in secondary containment (such as a larger, chemically resistant tray) to prevent spills. Store in a well-ventilated, designated satellite accumulation area.

  • Disposal: Contact your institution's EHS office for collection and disposal.[2][3]

IV. Experimental Protocols: Decontamination

In the event of a spill, immediate and proper decontamination is crucial.

Small Spill (Solid):

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Gently sweep or wipe up the solid material, avoiding dust generation.

  • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Small Spill (Liquid in DMSO):

  • Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for DMSO).

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

For large spills, evacuate the area and contact your institution's emergency response team.

V. Workflow for Proper Disposal of this compound

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

IC261_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid collect_solid Collect in Labeled, Compatible Container is_solid->collect_solid Yes collect_liquid Collect in Labeled, Leak-Proof Container is_solid->collect_liquid No store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_solid Arrange EHS Pickup store_solid->ehs_solid disposed Properly Disposed ehs_solid->disposed store_liquid Store in Secondary Containment collect_liquid->store_liquid ehs_liquid Arrange EHS Pickup store_liquid->ehs_liquid ehs_liquid->disposed

Caption: Workflow for the safe disposal of solid and liquid this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IC261

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like IC261. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective inhibitor of casein kinase 1 (CK1). The following procedural guidance is designed to build a foundation of trust and safety in your laboratory operations.

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Name (3E)-3-(2,4,6-Trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-oneChemicalBook
CAS Number 186611-52-9ChemicalBook
Molecular Formula C₁₈H₁₇NO₄ChemicalBook
Molecular Weight 311.34 g/mol ChemicalBook
Appearance SolidMedChemExpress
Solubility Soluble in DMSO, Insoluble in waterLKT Labs
Storage Store at -20°CLKT Labs

Hazard Identification and Risk Assessment

A crucial aspect of safety is acknowledging what is unknown. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it must be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling of this compound. This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures to minimize these risks.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a conservative approach to personal protective equipment is mandatory. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves). Double gloving is recommended.To prevent skin contact.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes or airborne particles.
Body Protection A lab coat worn buttoned.To protect skin and clothing from contamination.
Respiratory Protection A dust mask (e.g., N95) should be used if there is a risk of generating dust. For procedures with a higher risk of aerosolization, a respirator may be necessary based on the risk assessment.To prevent inhalation of the compound.

Operational Plan for Handling this compound

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Gather Materials: Before starting, ensure all necessary equipment and materials are within the designated area to avoid unnecessary movement and potential spread of contamination. This includes weighing paper, spatulas, solvent dispensers, and waste containers.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Ensure a spill kit appropriate for chemical spills is available.

Step 2: Weighing and Solution Preparation
  • Weighing: When weighing the solid compound, do so within the fume hood on a piece of weighing paper. Use a spatula to handle the powder. Avoid creating dust.

  • Dissolving: To prepare a solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial and vortex or sonicate until the solid is fully dissolved.

Step 3: Experimental Use
  • Handling Solutions: When handling solutions of this compound, always wear appropriate PPE. Use caution to avoid splashes and aerosols.

  • Avoid Contamination: Do not touch door handles, keyboards, or other surfaces with gloved hands that have been in contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Step 1: Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and pipette tips, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.

  • Sharps: Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 2: Decontamination
  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Equipment: Any equipment that has come into contact with this compound should be decontaminated before being removed from the designated area.

Step 3: Waste Disposal
  • Licensed Disposal Company: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram has been created.

IC261_Safety_Workflow start Start: Handling this compound risk_assessment 1. Risk Assessment (Potentially Hazardous) start->risk_assessment end_node End: Procedure Complete ppe 2. Don Personal Protective Equipment (PPE) - Double Gloves - Safety Glasses - Lab Coat - Dust Mask (if applicable) risk_assessment->ppe fume_hood 3. Work in a Fume Hood ppe->fume_hood weighing 4. Weighing and Solution Preparation fume_hood->weighing experiment 5. Experimental Use weighing->experiment decontamination 6. Decontaminate Work Area and Equipment experiment->decontamination exposure Emergency: Exposure Event experiment->exposure waste_disposal 7. Segregate and Dispose of Waste decontamination->waste_disposal remove_ppe 8. Remove PPE waste_disposal->remove_ppe remove_ppe->end_node first_aid Immediate First Aid (See Table) exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: A flowchart illustrating the essential safety and handling workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IC261
Reactant of Route 2
Reactant of Route 2
IC261

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.